3,3-Dimethylallyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-bromo-3-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYZVRIHVZEDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061228 | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-63-3 | |
| Record name | Prenyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethylallyl Bromide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethylallyl bromide, also known as prenyl bromide, is a pivotal reagent in organic synthesis, serving as a key building block for the introduction of the isoprenoid prenyl group into a wide array of molecules.[1] Its unique structural features and reactivity make it an invaluable tool in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with insights into its synthesis and applications relevant to drug discovery and development.
Chemical Identity and Properties
This compound is a colorless to light brown liquid with a strong, pungent odor.[3][4] It is classified as a flammable liquid and is sensitive to light.[4][5] The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 870-63-3[3][5][6][7][8][9][10] |
| Molecular Formula | C₅H₉Br[5][7][8][11][12][13] |
| Molecular Weight | 149.03 g/mol [5][6][7][9][10][12][13] |
| Density | 1.29 g/mL at 20 °C[3][5][6][9][14][15][16] |
| Boiling Point | 82-83 °C at 150 mmHg[3][4][5][6][8][9][13][14][15][16][17][18] |
| Melting Point | -106.7 °C (estimate)[4][5][18] |
| Refractive Index | n20/D 1.489[4][5][6][9][14][16] |
| Flash Point | 88 °F (31.1 °C)[5][18] |
| Solubility | Immiscible with water; Soluble in ethanol, benzene, chloroform, ether, and acetone.[3][5][8][13] |
| Storage | 2-8°C, light-sensitive[3][4][5][6][8][9][10][14] |
Chemical Structure
The structure of this compound is characterized by a branched allylic system with two methyl groups at the third carbon position. This substitution pattern significantly influences its reactivity.
| Identifier | Value |
| IUPAC Name | 1-bromo-3-methylbut-2-ene[11][12][] |
| Synonyms | Prenyl bromide, 1-Bromo-3-methyl-2-butene[6][7][10][12][17][18] |
| SMILES String | C\C(C)=C\CBr[6][9][10][12][14] |
| InChI Key | LOYZVRIHVZEDMW-UHFFFAOYSA-N[6][9][10][11][12][14][20] |
| InChI | 1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3[6][9][14][20] |
The presence of the double bond and the bromine atom on an adjacent carbon makes it a highly reactive alkylating agent. The two methyl groups on the double bond provide steric hindrance and also stabilize the potential carbocation intermediate, influencing the regioselectivity of its reactions.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by nucleophilic substitution reactions, where the bromide ion acts as a leaving group.[1] This allows for the introduction of the 3,3-dimethylallyl (prenyl) group into various molecules, a process known as prenylation.[1] This modification is crucial in the synthesis of many biologically active compounds.[1]
The reaction mechanism can proceed through either an SN1 or SN2 pathway, or a continuum between the two, depending on the reaction conditions and the nucleophile.[1] The stability of the tertiary allylic carbocation that can be formed favors the SN1 pathway.
Caption: General reaction pathway for the prenylation of a nucleophile using this compound.
Synthesis and Experimental Protocols
General Synthesis:
This compound is typically synthesized from 3-methyl-2-buten-1-ol (prenol) through the reaction with a brominating agent.[18] Common brominating agents include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).[1][18]
Example Protocol using Phosphorus Tribromide (PBr₃):
-
Reaction Setup: A solution of 3-methyl-2-buten-1-ol in a suitable solvent, such as dichloromethane, is cooled in an ice bath.
-
Addition of Reagent: Phosphorus tribromide is added dropwise to the cooled solution with constant stirring. The reaction is typically exothermic and the temperature should be maintained.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. A reported synthesis using PBr₃ with 3-methyl-2-buten-1-ol in dichloromethane at 25°C resulted in an 82% yield.[1]
Caption: A simplified workflow for the synthesis of this compound from prenol.
Applications in Drug Development and Research
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2]
-
Natural Product Synthesis: It is used in the synthesis of various natural products, including (±)-eldanolide and (±)-fumagillin, an antibiotic isolated from Aspergillus fumigatus.[5][8][16][17]
-
Pharmaceutical Synthesis: It serves as a precursor in the preparation of xanthine dipeptidyl peptidase inhibitors for the treatment of type 2 diabetes.[] It is also used to synthesize prenylated chalcones with potential antitumor and antioxidant activities.[]
-
Amino Acid Modification: It has been utilized in the preparation of 1-(3,3-dimethylallyl)-L-tryptophan.[5][8][16][17]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable and causes severe skin burns and eye damage.[3][21] It is also harmful if inhaled, in contact with skin, or if swallowed.[4][21]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3][4]
-
Handling: Handle in a well-ventilated area, away from sources of ignition.[4][21]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] In case of an accident or if you feel unwell, seek immediate medical advice.[4][21]
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to introduce the prenyl moiety makes it indispensable in the synthesis of a diverse range of compounds, particularly in the fields of natural product synthesis and drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is essential for its safe and effective use in research and development.
References
- 1. This compound | 870-63-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, CAS No. 870-63-3 - iChemical [ichemical.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 870-63-3 [chemicalbook.com]
- 6. 3,3-ジメチルアリルブロミド technical grade, ~90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 870-63-3 [m.chemicalbook.com]
- 9. 3,3-ジメチルアリルブロミド 95%, contains silver wool as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound (~90%) - Amerigo Scientific [amerigoscientific.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. CAS RN 870-63-3 | Fisher Scientific [fishersci.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. 3,3-二甲基烯丙基溴 95%, contains silver wool as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound technical grade, 90 870-63-3 [sigmaaldrich.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 18. Page loading... [wap.guidechem.com]
- 20. This compound(870-63-3) 1H NMR [m.chemicalbook.com]
- 21. 870-63-3 | CAS DataBase [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Prenyl Bromide from 3-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of prenyl bromide (1-bromo-3-methyl-2-butene) from its precursor, 3-methyl-2-buten-1-ol (prenol). This synthesis is a critical step in the preparation of numerous isoprenoid compounds, which are vital in the development of pharmaceuticals and fine chemicals. This document details two primary synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols. Furthermore, it includes visualizations of the reaction workflows and mechanisms to facilitate a deeper understanding of the chemical transformations.
Introduction
Prenyl bromide is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the prenyl moiety into various molecules. The conversion of the readily available 3-methyl-2-buten-1-ol to prenyl bromide is a fundamental transformation. The choice of synthetic route is crucial as it can influence product yield, purity, and the potential for side reactions. This guide focuses on two common and effective methods for this conversion: reaction with phosphorus tribromide (PBr₃) and treatment with hydrobromic acid (HBr).
Comparative Analysis of Synthetic Routes
The selection of a synthetic method for the preparation of prenyl bromide from 3-methyl-2-buten-1-ol depends on factors such as desired yield, reaction conditions, and tolerance of other functional groups in the substrate. The two primary methods discussed herein offer distinct advantages and disadvantages.
| Parameter | Method A: Phosphorus Tribromide (PBr₃) | Method B: Hydrobromic Acid (HBr) |
| Reaction Type | Nucleophilic Substitution (Sₙ2) | Nucleophilic Substitution (Sₙ1/Sₙ2) |
| Typical Reagents | PBr₃, anhydrous solvent (e.g., diethyl ether, CH₂Cl₂) | Concentrated HBr (48%), H₂SO₄ (optional) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours | 0.5-2 hours |
| Reported Yield | Generally high (can exceed 80%) | Variable, can be high (up to 96% for similar substrates) |
| Key Advantages | Avoids carbocation rearrangements, mild conditions. | Readily available and inexpensive reagents. |
| Potential Drawbacks | PBr₃ is moisture-sensitive and corrosive. | Potential for allylic rearrangement to form tertiary bromide. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of prenyl bromide from 3-methyl-2-buten-1-ol using both phosphorus tribromide and hydrobromic acid.
Method A: Synthesis using Phosphorus Tribromide (PBr₃)
This method is adapted from general procedures for the conversion of primary alcohols to alkyl bromides using PBr₃ and proceeds via an Sₙ2 mechanism, which minimizes the risk of rearrangement.
Materials:
-
3-methyl-2-buten-1-ol (prenol)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
A solution of 3-methyl-2-buten-1-ol (1.0 equiv) in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to 0 °C.
-
Phosphorus tribromide (0.4 equiv) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of water, followed by washing with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude prenyl bromide can be purified by distillation to yield the final product.
Method B: Synthesis using Hydrobromic Acid (HBr)
This protocol is adapted from a procedure for the synthesis of allyl bromide from allyl alcohol and is expected to give a good yield of the desired product.
Materials:
-
3-methyl-2-buten-1-ol (prenol)
-
Concentrated hydrobromic acid (48%)
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask, separatory funnel, condenser, distillation apparatus, magnetic stirrer.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a separatory funnel, place 3-methyl-2-buten-1-ol (1.0 equiv).
-
Add an excess of 48% hydrobromic acid (approximately 2.0 equiv).
-
Slowly add concentrated sulfuric acid (0.5 equiv) to the stirred mixture.
-
The reaction is stirred at room temperature for 30-60 minutes. The prenyl bromide will begin to form as a separate, denser layer.
-
The mixture is then distilled. The prenyl bromide will co-distill with water.
-
The distillate is collected in a receiving flask, and the lower layer of crude prenyl bromide is separated.
-
The crude product is washed with a dilute sodium carbonate solution, then with water.
-
The washed prenyl bromide is dried over anhydrous calcium chloride and purified by distillation.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthetic methods.
Caption: Sₙ2 mechanism for the synthesis of prenyl bromide using PBr₃.
Caption: Mechanism for the reaction of prenol with HBr, showing potential for isomeric products.
Caption: General experimental workflow for the synthesis of prenyl bromide.
Product Characterization
The identity and purity of the synthesized prenyl bromide can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~5.4 | t | =CH- |
| ~4.0 | d | -CH₂Br | |
| ~1.8 | s | -CH₃ | |
| ~1.7 | s | -CH₃ | |
| ¹³C NMR | ~140 | C | =C(CH₃)₂ |
| ~120 | CH | =CH- | |
| ~30 | CH₂ | -CH₂Br | |
| ~26 | CH₃ | -CH₃ | |
| ~18 | CH₃ | -CH₃ |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of prenyl bromide is expected to show characteristic absorption bands for the functional groups present. A commercial specification sheet confirms that a conforming infrared spectrum is a quality control standard for this compound.[1] The PubChem database provides access to an FTIR spectrum for 1-bromo-3-methyl-2-butene.[2]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| C-H (sp² alkene) | 3100-3010 | Medium | Stretch |
| C-H (sp³ alkane) | 2975-2845 | Medium-Strong | Stretch |
| C=C (alkene) | ~1670 | Medium | Stretch |
| C-Br | 750-550 | Strong | Stretch |
The presence of a peak around 3010-3100 cm⁻¹ is indicative of the vinylic C-H bond in 1-bromo-3-methyl-2-butene.[3]
Safety Considerations
Both phosphorus tribromide and hydrobromic acid are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. PBr₃ reacts violently with water and should be handled with extreme care. The workup procedures should be performed cautiously, especially the quenching steps.
Conclusion
The synthesis of prenyl bromide from 3-methyl-2-buten-1-ol can be effectively achieved using either phosphorus tribromide or hydrobromic acid. The PBr₃ method offers the advantage of minimizing rearrangement byproducts due to its Sₙ2 mechanism, making it a preferred choice for obtaining high-purity prenyl bromide. The HBr method, while utilizing more common reagents, carries the risk of forming isomeric bromides. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Careful execution of the experimental protocols and adherence to safety precautions are paramount for a successful and safe synthesis.
References
Whitepaper: A Technical Guide to the Competing SN1 and SN2 Reaction Mechanisms of 3,3-Dimethylallyl Bromide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,3-Dimethylallyl bromide, also known as prenyl bromide, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the five-carbon prenyl group into various molecular scaffolds.[1] This process, termed prenylation, is of significant interest in the synthesis of natural products and pharmaceuticals, as it can enhance biological activity.[1] The reactivity of this compound is characterized by a fascinating competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.[1] The substrate's unique structure—being a primary halide yet capable of forming a highly stabilized tertiary allylic carbocation—places it at a mechanistic crossroads. This guide provides an in-depth analysis of the factors that govern the reaction mechanism, presents quantitative data, details experimental protocols for kinetic analysis, and offers visual diagrams to elucidate these complex processes.
The Duality of this compound: SN1 and SN2 Pathways
The mechanistic fate of this compound in a nucleophilic substitution reaction is not predetermined. It is dictated by a delicate balance of factors including the nucleophile, solvent, and temperature.
The Unimolecular (SN1) Pathway
The SN1 mechanism is a two-step process characterized by the initial, rate-determining formation of a carbocation intermediate, followed by a rapid attack from the nucleophile.[2][3] this compound is particularly well-suited for this pathway due to its ability to form a resonance-stabilized tertiary allylic carbocation upon departure of the bromide leaving group.[1][4][5][6] This high stability of the intermediate significantly lowers the activation energy for the SN1 pathway.
The key features of the SN1 reaction are:
-
Rate Law: Rate = k[Substrate]. The rate is independent of the nucleophile's concentration.[4][7]
-
Intermediate: A planar, resonance-stabilized carbocation is formed.
-
Stereochemistry: If the reaction occurs at a chiral center, the planar carbocation can be attacked from either face, leading to a mixture of enantiomers (racemization).[3]
-
Favored by: Weak nucleophiles, polar protic solvents, and tertiary or other substrates that form stable carbocations.[3][4][8]
The Bimolecular (SN2) Pathway
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (a "backside attack").[2] Bond formation and bond breaking occur simultaneously through a single transition state.[7] As a primary alkyl halide, the carbon atom bearing the bromine in this compound is relatively unhindered, making it accessible to SN2 attack.[4][5] Notably, allylic halides often exhibit enhanced reactivity in SN2 reactions compared to their saturated analogs.[5]
The key features of the SN2 reaction are:
-
Rate Law: Rate = k[Substrate][Nucleophile]. The rate depends on the concentration of both reactants.[4][9]
-
Stereochemistry: A complete inversion of stereochemistry at the reaction center occurs.[7]
-
Favored by: Strong nucleophiles, polar aprotic solvents, and sterically unhindered (methyl or primary) substrates.[4][9]
Controlling the Mechanism: A Logic-Based Approach
The selection between the SN1 and SN2 pathways can be rationally controlled by manipulating the reaction conditions. The interplay of the nucleophile and solvent is particularly critical.
Quantitative Data: Predicting Reaction Outcomes
While precise rate constants are highly dependent on specific concentrations and temperatures, the general outcome for the reaction of this compound can be reliably predicted based on the principles outlined above.
| Condition | Nucleophile | Solvent | Favored Mechanism | Rationale |
| 1. Solvolysis in Water | Weak (H₂O) | Polar Protic | SN1 | The polar protic solvent stabilizes the carbocation intermediate and the leaving group, and the nucleophile is weak.[4][10] |
| 2. Reaction with Sodium Iodide | Strong (I⁻) | Polar Aprotic (Acetone) | SN2 | A strong nucleophile in a solvent that enhances its reactivity favors the bimolecular pathway.[4] |
| 3. Solvolysis in Ethanol | Weak (EtOH) | Polar Protic | SN1 | Similar to solvolysis in water, conditions strongly favor carbocation formation.[10] |
| 4. Reaction with Sodium Azide | Strong (N₃⁻) | Polar Aprotic (DMF) | SN2 | A strong, anionic nucleophile and a polar aprotic solvent are classic conditions for an SN2 reaction.[4] |
| 5. Reaction with Sodium Acetate | Moderate (CH₃COO⁻) | Polar Protic (Acetic Acid) | SN1 / SN2 Compete | A moderately strong nucleophile in a polar protic solvent leads to competition between the two pathways. |
Experimental Protocol: Kinetic Analysis of Solvolysis
To quantitatively assess the reaction rate, a solvolysis experiment can be performed. The following protocol is a representative method for monitoring the SN1 solvolysis of this compound by measuring the rate of hydrobromic acid (HBr) production.
Materials and Reagents
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Standardized 0.02 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks (125 mL), burette (50 mL), pipettes, stopwatch
-
Constant temperature water bath
Experimental Workflow
Detailed Procedure
-
Preparation: Prepare 200 mL of a 50:50 (v/v) ethanol/water solvent mixture.
-
Reaction Setup: Place 50 mL of the solvent mixture into a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for 5-10 minutes.
-
Reaction Initiation: Prepare a stock solution of this compound in ethanol (e.g., 0.1 M). To start the reaction, rapidly inject a known volume (e.g., 1.0 mL) of the substrate stock solution into the flask and immediately start the stopwatch. The solution will be acidic (yellow).[11]
-
Kinetic Monitoring: Immediately add a small, precise volume of the standardized NaOH solution from a burette until the indicator just turns blue. Record the time and the total volume of NaOH added. Allow the reaction to proceed until the solution turns yellow again, then add another aliquot of NaOH and record the time and total volume. Continue this process for at least 6-8 data points or until the reaction has proceeded to ~70% completion.[11][12]
-
Infinity Point (V∞) Determination: After the last kinetic point is taken, heat the reaction flask in a hot water bath for 15-20 minutes to drive the reaction to completion. Cool the flask back to the reaction temperature and then titrate the total amount of HBr produced to a final blue endpoint. This total volume of NaOH is V∞.[11]
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vₜ) versus time (t), where Vₜ is the volume of NaOH added at time t. The slope of the resulting straight line will be equal to -k.
Conclusion
The reactivity of this compound serves as an excellent case study in the principles of nucleophilic substitution. Its structure allows it to be highly susceptible to both SN1 and SN2 mechanisms, a characteristic that is uncommon for simple alkyl halides. For researchers and drug development professionals, understanding this mechanistic dichotomy is crucial. By carefully selecting the nucleophile and solvent system, one can steer the reaction towards the desired pathway, thereby controlling product outcomes and optimizing synthetic strategies. This level of control is fundamental to the efficient and predictable construction of complex molecules that incorporate the valuable prenyl moiety.
References
- 1. This compound | 870-63-3 | Benchchem [benchchem.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 6. asccollegekolhar.in [asccollegekolhar.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. studylib.net [studylib.net]
An In-depth Technical Guide on the Stability and Reactivity of the Dimethylallyl Carbocation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dimethylallyl carbocation, a tertiary allylic carbocation, serves as a critical reactive intermediate in a variety of organic transformations, including terpenoid biosynthesis and pharmacologically relevant synthetic pathways. Its stability, a consequence of resonance delocalization and hyperconjugation, alongside its reactivity profile towards various nucleophiles, dictates the course and outcome of these reactions. This technical guide provides a comprehensive analysis of the stability and reactivity of the dimethylallyl carbocation, presenting quantitative data, detailed experimental protocols for its generation and study, and visual representations of its chemical behavior. This information is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry, medicinal chemistry, and drug development.
Introduction
Carbocations are pivotal, albeit often transient, intermediates in a vast array of chemical reactions. Their inherent electrophilicity drives the formation of new chemical bonds, making a thorough understanding of their stability and reactivity paramount for reaction design and control. The dimethylallyl carbocation, formally the 1,1-dimethyl-2-propen-1-yl cation, is a tertiary allylic carbocation that exhibits enhanced stability due to the synergistic effects of resonance and hyperconjugation. This guide delves into the fundamental aspects of this important reactive intermediate.
Stability of the Dimethylallyl Carbocation
The stability of a carbocation is a thermodynamic parameter that influences its ease of formation and its propensity to undergo rearrangements. The dimethylallyl carbocation benefits from two primary stabilizing factors:
-
Resonance Stabilization: The vacant p-orbital on the tertiary carbocationic center is in conjugation with the adjacent π-system of the double bond. This allows for the delocalization of the positive charge over two carbon atoms, as depicted in the resonance structures below. This delocalization significantly lowers the overall energy of the cation.
-
Hyperconjugation: The C-H and C-C σ-bonds adjacent to the carbocationic center can overlap with the empty p-orbital, further delocalizing the positive charge. In the case of the dimethylallyl carbocation, the six C-H bonds of the two methyl groups contribute to this stabilizing effect.
Quantitative Measures of Stability
Quantifying carbocation stability can be achieved through various experimental and computational methods. While specific experimental data for the dimethylallyl carbocation is sparse in readily available literature, we can infer its stability through comparison with related structures and theoretical calculations.
Table 1: Comparative Hydride Ion Affinity (HIA) of Various Carbocations [1]
| Carbocation | Structure | Hydride Ion Affinity (HIA) (kcal/mol) | Relative Stability |
| tert-Butyl | (CH₃)₃C⁺ | 231 | High |
| Isopropyl | (CH₃)₂CH⁺ | 246 | Moderate |
| Allyl | CH₂=CH-CH₂⁺ | 256 | Moderate |
| Dimethylallyl (estimated) | (CH₃)₂C⁺-CH=CH₂ | ~220-230 | High |
Note: A lower HIA value corresponds to a more stable carbocation. The estimated HIA for the dimethylallyl carbocation is based on the stabilizing effects of two methyl groups compared to the parent allyl and tert-butyl cations.
Reactivity of the Dimethylallyl Carbocation
The reactivity of the dimethylallyl carbocation is characterized by its electrophilic nature, readily reacting with a wide range of nucleophiles at either of the two charge-bearing carbon atoms. The regioselectivity of this attack is influenced by both electronic and steric factors.
Solvolysis Reactions
The rate of solvolysis of a suitable precursor, such as a dimethylallyl halide or tosylate, provides a quantitative measure of the carbocation's formation rate and, by extension, its stability. The general mechanism for the Sₙ1 solvolysis of a dimethylallyl substrate is illustrated below.
Caption: General Sₙ1 solvolysis mechanism of a dimethylallyl substrate.
Trapping Experiments
Trapping experiments with potent nucleophiles, such as azide ions (N₃⁻), can be used to capture the carbocation intermediate and analyze the resulting product distribution. This provides insight into the relative reactivity of the different electrophilic centers in the carbocation.
Experimental Protocols
Generation of the Dimethylallyl Carbocation for NMR Studies
Objective: To generate the dimethylallyl carbocation under stable ion conditions for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
3,3-Dimethylallyl alcohol
-
Antimony pentafluoride (SbF₅)
-
Sulfuryl chloride fluoride (SO₂ClF) or Sulfur dioxide (SO₂) (dried)
-
Deuterated chloroform (CDCl₃) for locking
-
NMR tubes rated for low-temperature work
Procedure:
-
Prepare a superacid solution by carefully and slowly adding SbF₅ to an excess of liquid SO₂ClF or SO₂ at -78 °C (dry ice/acetone bath) in a flame-dried, nitrogen-purged flask. A typical ratio is 1:4 (v/v) of SbF₅ to SO₂ClF. Caution: Superacids are extremely corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
In a separate flame-dried flask, dissolve a small amount of 3,3-dimethylallyl alcohol in a minimal amount of CDCl₃.
-
Cool the alcohol solution to -78 °C.
-
Slowly add the alcohol solution dropwise to the vigorously stirred superacid solution at -78 °C.
-
After the addition is complete, transfer the resulting solution via a pre-cooled cannula into a pre-cooled NMR tube.
-
Insert the NMR tube into the NMR spectrometer, which has been pre-cooled to the desired temperature (e.g., -60 °C).
-
Acquire ¹H and ¹³C NMR spectra.
Expected Observations:
The ¹³C NMR spectrum is particularly diagnostic for carbocations, with the positively charged carbon atoms exhibiting significant downfield shifts. For the dimethylallyl carbocation, one would expect to see deshielded signals for C1 and C3.
Kinetic Study of the Solvolysis of a Dimethylallyl Precursor
Objective: To determine the rate of solvolysis of a dimethylallyl substrate (e.g., 3,3-dimethylallyl chloride) in a given solvent system.
Materials:
-
3,3-Dimethylallyl chloride
-
Solvent (e.g., 80% ethanol/20% water)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of the dimethylallyl chloride in the chosen solvent of a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution into a flask and equilibrate it in a constant temperature bath.
-
Add a few drops of the indicator to the solution.
-
At time t=0, add a precise, small volume of the standardized NaOH solution. The solution should turn blue.
-
Start a timer and measure the time it takes for the color to change back to yellow. This indicates that the HCl produced during the solvolysis has neutralized the added base.
-
Immediately add another aliquot of the NaOH solution and record the time for the color change.
-
Repeat this process for several intervals to obtain a series of time points and corresponding extents of reaction.
-
The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln([RCl]) vs. time for a first-order reaction).
Caption: Workflow for a kinetic study of solvolysis.
Computational Analysis
Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for investigating the structure, stability, and reactivity of transient species like the dimethylallyl carbocation.
Table 2: Calculated Relative Energies of C₅H₉⁺ Isomers
| Isomer | Structure | Relative Energy (kcal/mol) |
| Dimethylallyl Cation | (CH₃)₂C⁺-CH=CH₂ | 0.0 (Reference) |
| 1,2-Dimethylallyl Cation | CH₃-CH=C(CH₃)-CH₂⁺ | Value dependent on computational level |
| 3-Methyl-2-buten-1-yl Cation | (CH₃)₂C=CH-CH₂⁺ | Value dependent on computational level |
Note: These values would be obtained from quantum chemical calculations and would vary with the level of theory and basis set used.
Caption: A representative reaction coordinate diagram for the formation and reaction of the dimethylallyl carbocation.
Conclusion
The dimethylallyl carbocation's stability is a well-established principle stemming from the combined effects of resonance and hyperconjugation. This inherent stability facilitates its formation as a reactive intermediate in numerous organic reactions. Its reactivity is characterized by its electrophilicity and the delocalization of the positive charge, leading to the potential for multiple reaction products. A thorough understanding of these principles, supported by the experimental and computational data presented in this guide, is essential for the rational design and optimization of synthetic routes involving this versatile intermediate. This knowledge is particularly valuable for researchers in drug development, where the precise control of chemical reactions is critical for the synthesis of complex molecular targets.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methyl-2-butene, also commonly known as prenyl bromide, is a valuable reagent in organic synthesis, primarily serving as a source of the isoprenoid prenyl group. Its utility is particularly notable in the synthesis of natural products and pharmaceuticals where the introduction of this five-carbon unit is a key step.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of 1-bromo-3-methyl-2-butene, detailed experimental protocols for its synthesis and purification, and an analysis of its reactivity and spectral characteristics. This document is intended to be a thorough resource for researchers and professionals utilizing this compound in their work.
Physicochemical Properties
1-Bromo-3-methyl-2-butene is a colorless to pale yellow liquid at room temperature.[1] It is a flammable liquid and vapor and should be handled with appropriate safety precautions.[3] The fundamental physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₉Br | [4][5] |
| Molecular Weight | 149.03 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.270 g/mL at 25 °C | |
| Boiling Point | 129-133 °C at 760 mmHg; 82-83 °C at 150 mmHg | |
| Melting Point | Not available (liquid at room temperature) | |
| Flash Point | 32 °C (90 °F) | |
| Refractive Index (n²⁰/D) | 1.4880 - 1.4920 | [3] |
| Solubility | Immiscible with water. Soluble in common organic solvents such as ethanol, diethyl ether, and benzene. | [2][6] |
| Stability | Stable under recommended storage conditions. May be stabilized with silver. Light sensitive. |
Note on Crystal Structure: As 1-bromo-3-methyl-2-butene is a liquid at and below room temperature, it does not have a defined crystal structure under standard conditions.
Experimental Protocols
Synthesis of 1-Bromo-3-methyl-2-butene
Two primary methods for the synthesis of 1-bromo-3-methyl-2-butene are prevalent in the literature: the reaction of 3-methyl-2-buten-1-ol with a brominating agent and the hydrobromination of isoprene. A detailed protocol for the former is provided below.
Method 1: From 3-methyl-2-buten-1-ol using Phosphorus Tribromide (PBr₃)
This method involves the conversion of the primary alcohol, 3-methyl-2-buten-1-ol (prenol), to the corresponding alkyl bromide using phosphorus tribromide.
Materials:
-
3-methyl-2-buten-1-ol (prenol)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, and distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-2-buten-1-ol in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Quench the reaction by carefully adding ice-cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification of 1-Bromo-3-methyl-2-butene
The crude product obtained from the synthesis can be purified by fractional distillation under reduced pressure to obtain high-purity 1-bromo-3-methyl-2-butene.
Apparatus:
-
Distillation flask, fractionating column (e.g., Vigreux column), condenser, receiving flask, vacuum pump, and heating mantle.
Procedure:
-
Set up the fractional distillation apparatus for vacuum distillation.
-
Transfer the crude 1-bromo-3-methyl-2-butene to the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 150 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the boiling point of 1-bromo-3-methyl-2-butene (82-83 °C at 150 mmHg).
Below is a DOT script for the experimental workflow of synthesis and purification.
Caption: Synthesis and Purification Workflow.
Reactivity and Biological Significance
1-Bromo-3-methyl-2-butene is a reactive alkyl halide that readily participates in nucleophilic substitution reactions, making it an excellent reagent for introducing the prenyl group onto various substrates.[1] This process, known as prenylation, is of significant interest in medicinal chemistry and natural product synthesis due to the prevalence of the prenyl moiety in biologically active molecules.
The reactivity of 1-bromo-3-methyl-2-butene is attributed to the allylic nature of the carbon-bromine bond, which facilitates the departure of the bromide leaving group and the formation of a stabilized allylic carbocation intermediate. This allows for both SN1 and SN2 type reactions to occur, depending on the reaction conditions and the nucleophile.
Biological Relevance: Protein Prenylation
While there is no direct evidence of 1-bromo-3-methyl-2-butene being involved in biological signaling pathways, the prenyl group it provides is a fundamental component of a crucial post-translational modification known as protein prenylation. In this biological process, isoprenoid groups, such as farnesyl and geranylgeranyl pyrophosphates, are enzymatically attached to cysteine residues of specific proteins. This modification is critical for mediating protein-protein interactions and anchoring proteins to cell membranes, thereby influencing their function and localization. The study of prenylation is a significant area of research in drug development, particularly in the context of cancer and other diseases where prenylated proteins like Ras are implicated.
The diagram below illustrates the general concept of protein prenylation.
Caption: Protein Prenylation Pathway.
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 1-bromo-3-methyl-2-butene. The key spectral features are detailed below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1-bromo-3-methyl-2-butene provide definitive structural information.
¹H NMR (Proton NMR):
-
δ ~1.7-1.8 ppm (singlet, 6H): Two equivalent methyl groups (-CH₃) attached to the double bond.
-
δ ~4.0 ppm (doublet, 2H): Methylene protons (-CH₂Br) adjacent to the bromine atom and coupled to the vinylic proton.
-
δ ~5.5 ppm (triplet, 1H): Vinylic proton (-CH=) coupled to the adjacent methylene protons.
¹³C NMR (Carbon NMR):
-
δ ~18 ppm and ~26 ppm: The two methyl carbons.
-
δ ~30 ppm: The methylene carbon attached to bromine.
-
δ ~120 ppm: The vinylic carbon bearing a proton.
-
δ ~140 ppm: The quaternary vinylic carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 1-bromo-3-methyl-2-butene exhibits characteristic absorption bands corresponding to its functional groups.
-
~3010-3100 cm⁻¹: C-H stretching of the vinylic C-H bond.[7]
-
~2850-3000 cm⁻¹: C-H stretching of the sp³ hybridized carbons in the methyl and methylene groups.
-
~1650-1670 cm⁻¹: C=C stretching of the double bond.[7]
-
~1200-1250 cm⁻¹: C-Br stretching.
Conclusion
1-Bromo-3-methyl-2-butene is a versatile and important reagent in organic synthesis. This guide has provided a detailed overview of its physicochemical properties, offering valuable data for researchers and drug development professionals. The experimental protocols for its synthesis and purification, along with comprehensive spectral data, serve as a practical resource for its laboratory application. Understanding the reactivity of this compound, particularly its role as a prenylating agent, is key to its effective utilization in the construction of complex molecules with potential biological activity. While not directly involved in signaling pathways, its structural motif is central to the biologically significant process of protein prenylation, highlighting its relevance in the broader context of chemical biology and medicinal chemistry.
References
- 1. CAS 870-63-3: Prenyl bromide | CymitQuimica [cymitquimica.com]
- 2. 1-Bromo-3-methyl-2-butene, 90+%, stab. with silver 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 307410100 [thermofisher.com]
- 4. 2-Butene, 1-bromo-3-methyl- | C5H9Br | CID 70092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butene, 1-bromo-3-methyl- [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. brainly.com [brainly.com]
The Art of the Prenyl Group: A Technical Guide to Prenylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenylation, the attachment of a five-carbon isoprene unit or its larger homologues to a molecular scaffold, is a pivotal transformation in organic synthesis, particularly in the realm of natural product chemistry and drug discovery. The introduction of these lipophilic isoprenoid chains can profoundly influence the biological activity of a molecule, enhancing its membrane permeability, protein-binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of prenylating agents used in organic synthesis, covering their classification, reactivity, and application. We delve into the mechanistic details of key prenylation reactions, present quantitative data for comparative analysis, and provide detailed experimental protocols for their practical implementation.
Introduction: The Significance of Prenylation
The prenyl group, and its longer-chain relatives such as geranyl and farnesyl groups, are fundamental building blocks in nature. They form the backbone of a vast array of natural products, including terpenoids, cannabinoids, and prenylated flavonoids, many of which exhibit significant pharmacological properties.[1][2] In drug development, the strategic introduction of a prenyl moiety can be a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.[3][4] This guide focuses on the chemical reagents and methodologies employed to achieve this critical transformation in a laboratory setting.
Classification of Chemical Prenylating Agents
Chemical prenylating agents can be broadly categorized based on the length of the isoprenoid chain they deliver. The most common agents are those that introduce C5 (prenyl or dimethylallyl), C10 (geranyl), and C15 (farnesyl) units.
Table 1: Common Chemical Prenylating Agents
| Isoprenoid Unit | Agent Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |
| C5 (Prenyl) | Prenyl Bromide | C₅H₉Br | 149.03 | Highly reactive, widely used for C- and O-prenylation.[4] |
| Isoprene | C₅H₈ | 68.12 | Gaseous, requires activation (e.g., via acid catalysis or metal hydrides) for reaction.[5][6] | |
| Prenyl Alcohol | C₅H₁₀O | 86.13 | Less reactive than prenyl bromide, often used in acid-catalyzed reactions. | |
| C10 (Geranyl) | Geranyl Bromide | C₁₀H₁₇Br | 217.15 | Used for the introduction of the geranyl group, important in terpenoid synthesis.[7][8] |
| C15 (Farnesyl) | Farnesyl Bromide | C₁₅H₂₅Br | 285.26 | Key reagent for introducing the farnesyl moiety, relevant in protein prenylation studies.[9][10] |
Key Prenylation Methodologies in Organic Synthesis
Several synthetic strategies have been developed to introduce prenyl groups onto various molecular scaffolds. The choice of method depends on the nature of the substrate, the desired regioselectivity, and the compatibility with other functional groups.
Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a classic method for the C-prenylation of aromatic compounds.[11][12] It typically involves the reaction of an aromatic substrate with a prenylating agent in the presence of a Lewis acid catalyst.
Mechanism of Friedel-Crafts Prenylation:
Caption: Mechanism of Friedel-Crafts Prenylation.
Experimental Protocol: General Procedure for Friedel-Crafts Prenylation of Phenols [13]
-
A stirred mixture of the phenol (1.0 eq), the prenylating agent (e.g., 3-methyl-2-buten-1-ol, 1.0-1.5 eq), and a Lewis acid catalyst (e.g., Amberlyst 15, catalytic amount) in a suitable solvent (e.g., THF) is prepared.
-
The reaction mixture is heated to a specified temperature (e.g., 60 °C) and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Table 2: Quantitative Data for Friedel-Crafts Prenylation of Phenols
| Phenol Substrate | Prenylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Phenol | 3-methyl-2-buten-1-ol | Amberlyst 15 | THF | 60 | 6 | 4-Prenylphenol | 65 | [13] |
| 2,4-Dihydroxyacetophenone | 3-methyl-2-buten-1-ol | ZnCl₂ | Ethyl Acetate | Reflux | 4 | 3-Prenyl-2,4-dihydroxyacetophenone, 5-Prenyl-2,4-dihydroxyacetophenone | 23-36 (mixture) | [9] |
| Resorcinol | Prenyl Bromide | γ-Al₂O₃/NaOH/Na | Acetone | Reflux | 4 | O- and C-prenylated products | - | [14] |
Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds, including prenylation.[15][16] This reaction involves the reaction of a nucleophile with an allylic substrate, such as a prenyl acetate or carbonate, in the presence of a palladium(0) catalyst.
Mechanism of Tsuji-Trost Prenylation:
References
- 1. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenyltransferase Inhibitors: Treating Human Ailments from Cancer to Parasitic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-Dependent Alteration in the C- and O-Prenylation Specificities of Cannabis Prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Friedel-Crafts allylation of a prenyl group stabilized by a sulfone moiety: expeditious syntheses of ubiquinones and menaquinones. | Semantic Scholar [semanticscholar.org]
- 16. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
The Prenyl Group: A Lipophilic Key to Unlocking Potent Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Executive Summary
The addition of a prenyl group, a hydrophobic isoprenoid moiety, to a molecule is a widespread strategy in nature to enhance biological activity. This post-translational modification in proteins and the prenylation of natural products, such as flavonoids and alkaloids, often leads to a dramatic increase in potency. This technical guide provides a comprehensive overview of the role of the prenyl group in augmenting biological activity, with a focus on its impact on pharmacokinetics and pharmacodynamics. It details the underlying mechanisms, provides quantitative data on the activity of prenylated versus non-prenylated compounds, and outlines key experimental protocols for the evaluation of these molecules. Furthermore, this guide illustrates critical signaling pathways and experimental workflows to provide a deeper understanding for researchers in drug discovery and development.
Introduction: The Significance of Prenylation
Prenylation is the covalent attachment of hydrophobic isoprenoid moieties, typically a 15-carbon farnesyl or a 20-carbon geranylgeranyl group, to proteins or small molecules.[1][2] In proteins, this post-translational modification is crucial for directing them to cellular membranes, mediating protein-protein interactions, and facilitating their proper function within signaling cascades.[3] Key proteins involved in cell growth, differentiation, and survival, such as those from the Ras, Rho, and G-protein superfamilies, are dependent on prenylation for their biological activity.[4][5]
Beyond the realm of proteins, a vast number of natural products owe their potent biological activities to the presence of one or more prenyl groups.[6][7] The addition of this lipophilic side chain can dramatically alter the physicochemical properties of a molecule, leading to enhanced membrane permeability, improved target engagement, and ultimately, a more pronounced pharmacological effect.[8] Prenylated natural products have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[7][9] This guide will delve into the multifaceted role of the prenyl group in enhancing these biological activities.
Mechanisms of Action: How the Prenyl Group Enhances Bioactivity
The prenyl group enhances biological activity through several key mechanisms:
-
Increased Lipophilicity and Membrane Association: The hydrophobic nature of the prenyl chain significantly increases the lipophilicity of the parent molecule.[8] This enhanced lipophilicity facilitates the partitioning of the molecule into cellular membranes, increasing its intracellular concentration and allowing it to interact more effectively with membrane-bound targets.[10][11] For proteins, prenylation is a critical first step for their localization to the plasma membrane or the membranes of organelles like the endoplasmic reticulum and Golgi apparatus.[11][12]
-
Enhanced Protein-Protein Interactions: The prenyl group can act as a "hydrophobic anchor," inserting into specific hydrophobic pockets on target proteins.[8] This can lead to a higher binding affinity and more effective modulation of the protein's function. In the context of prenylated proteins, the isoprenoid moiety can directly mediate interactions with other proteins that possess specialized prenyl-binding domains.[2]
-
Modulation of Signaling Pathways: By influencing the localization and interactions of key signaling proteins, prenylation plays a pivotal role in regulating cellular signaling. For instance, the farnesylation of Ras proteins is essential for their recruitment to the plasma membrane, where they can be activated and initiate downstream signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation.[4][5] Inhibition of this process is a key strategy in the development of anti-cancer therapies.[5]
-
Alteration of Bioavailability: The effect of prenylation on bioavailability is complex. While increased lipophilicity can enhance absorption across the gut wall, it can also lead to increased clearance.[13] Some studies suggest that prenylation can decrease plasma absorption but increase tissue accumulation, potentially leading to a more targeted and sustained effect in specific tissues.[13]
Quantitative Impact of Prenylation on Biological Activity
The addition of a prenyl group can lead to a multi-fold increase in the biological potency of a molecule. The following tables summarize quantitative data from various studies, comparing the activity of prenylated compounds to their non-prenylated parent molecules.
| Compound | Parent Compound | Biological Activity | Assay | IC50 (µM) - Prenylated | IC50 (µM) - Non-Prenylated | Fold Increase in Activity | Reference |
| Morusin | N/A (Naturally Prenylated) | Anticancer (HeLa cells) | Cytotoxicity Assay | 0.64 | - | - | [14] |
| Kuwanon S | N/A (Naturally Prenylated) | Anticancer (HeLa cells) | Cytotoxicity Assay | 1.64 | - | - | [14] |
| 8-Prenylnaringenin | Naringenin | Estrogenic Activity | Reporter Gene Assay | - | - | Stronger than Naringenin | [15] |
| Icaritin | Kaempferol | α-Glucosidase Inhibition | Enzyme Inhibition Assay | 15.71 | >100 | >6.4 | [9] |
| Broussochalcone A | N/A (Naturally Prenylated) | Anti-inflammatory (NO inhibition) | Griess Assay | 11.3 | - | - | [16] |
| Sclerotiamide L | N/A (Naturally Prenylated) | Antibacterial (S. aureus) | MIC Determination | 4.0 | - | - | [17] |
| Prenylated Chalcone | Non-Prenylated Analog | Cancer Cell Line | IC50 (µM) - Prenylated | IC50 (µM) - Non-Prenylated | Reference |
| Chalcone 12 | (Not specified) | MCF-7 (Breast) | 4.19 | >100 | [2] |
| Chalcone 13 | (Not specified) | MCF-7 (Breast) | 3.30 | >100 | [2] |
| Chalcone 12 | (Not specified) | ZR-75-1 (Breast) | 9.40 | >100 | [2] |
| Chalcone 13 | (Not specified) | ZR-75-1 (Breast) | 8.75 | >100 | [2] |
| Chalcone 12 | (Not specified) | MDA-MB-231 (Breast) | 6.12 | >100 | [2] |
| Chalcone 13 | (Not specified) | MDA-MB-231 (Breast) | 18.10 | >100 | [2] |
Structure-Activity Relationship (SAR) of the Prenyl Group
The biological activity of a prenylated molecule is not only dependent on the presence of the prenyl group but also on its specific structural features:
-
Position of the Prenyl Group: The position of the prenyl group on the parent scaffold can significantly influence its activity. For example, in flavonoids, prenylation at the C-8 position of the A ring has been shown to be particularly important for enhancing various biological activities, including osteogenic and cytotoxic effects.[18] In contrast, prenylation at the C-6 position has, in some cases, been shown to have a lesser or even inhibitory effect on certain activities.[18]
-
Length of the Prenyl Chain: The length of the isoprenoid chain (e.g., farnesyl vs. geranylgeranyl) can also impact biological activity. While for some proteins the specific length of the prenyl anchor does not seem critical, for others, such as certain G-protein subunits and Ras family members, the correct length is essential for proper function and interaction with specific binding partners.[10] The longer geranylgeranyl group imparts greater hydrophobicity, which can lead to stronger membrane association.[19]
-
Linear vs. Cyclized Prenyl Groups: The prenyl chain can exist in a linear form or undergo cyclization to form various ring structures. Cyclization can impose conformational constraints on the molecule, which may lead to a higher binding affinity for a specific target.[13][20] Both linear and cyclized prenylated natural products have demonstrated significant biological activities.
Key Signaling Pathways Involving Prenylated Proteins
The proper functioning of several critical signaling pathways is dependent on protein prenylation. Understanding these pathways is essential for developing targeted therapies.
Ras Signaling Pathway
The Ras proteins are small GTPases that act as molecular switches in pathways that control cell growth, differentiation, and survival.[4] Their activation is dependent on farnesylation, which allows them to anchor to the plasma membrane.
Rho GTPase Signaling Pathway
The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration.[21] Their geranylgeranylation is essential for their membrane localization and function.
G-Protein Signaling Cascade
Heterotrimeric G-proteins, which are crucial for transducing signals from G-protein coupled receptors (GPCRs), rely on the prenylation of their γ-subunit for their association with the plasma membrane and interaction with receptors.[22]
Experimental Protocols and Workflows
The evaluation of prenylated compounds and the enzymes involved in prenylation requires a suite of specialized assays. This section provides an overview of a general experimental workflow and detailed methodologies for key experiments.
General Experimental Workflow for Evaluating Prenylated Compounds
The discovery and development of bioactive prenylated compounds typically follows a structured workflow, from initial identification to preclinical evaluation.
Detailed Experimental Protocols
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a target for the management of type 2 diabetes.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds and positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound or acarbose solution to the respective wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[14]
This cell-based assay is used to measure the activation or inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Tumor necrosis factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an activator
-
Test compounds
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS to activate the NF-κB pathway.
-
Incubate the cells for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.[2]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Test compounds
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[5]
Conclusion
The prenyl group is a powerful molecular tool employed by nature to enhance the biological activity of a diverse range of molecules. Its ability to increase lipophilicity, facilitate membrane association, and improve target engagement makes it a feature of significant interest in drug discovery and development. A thorough understanding of the mechanisms by which prenylation enhances bioactivity, coupled with robust experimental evaluation, is crucial for harnessing the full therapeutic potential of prenylated compounds. This technical guide provides a foundational resource for researchers and scientists working to unlock the therapeutic promise of this unique and potent chemical moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Towards Complete Sets of Farnesylated and Geranylgeranylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and structure-activity relationship of 5'-prenylated chalcone derivatives inhibited the proliferation of human non-small cell lung cancer cells via inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Prenylation and Synaptic Plasticity: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 20. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
An In-depth Technical Guide to 3,3-Dimethylallyl Bromide (CAS 870-63-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylallyl bromide, also widely known as prenyl bromide, is a versatile organic compound with the CAS number 870-63-3.[1][2] It is a key reagent in organic synthesis, primarily serving as a source of the five-carbon isoprenoid unit, the prenyl group.[3][4] Its inherent reactivity, stemming from the allylic bromide functionality, makes it an invaluable building block for introducing this dimethylallyl moiety into a wide array of molecules. This process, known as prenylation, is of significant interest in medicinal chemistry and drug development, as the addition of the lipophilic prenyl group can substantially modify the biological activity and pharmacokinetic properties of parent compounds.[5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to light brown liquid with a strong, pungent odor.[4][6] It is often supplied with a stabilizer, such as silver wool, to prevent degradation.[1] Key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 870-63-3[1][2] |
| Molecular Formula | C₅H₉Br[2][7] |
| Molecular Weight | 149.03 g/mol [1][2][7] |
| Boiling Point | 82-83 °C (at 150 mmHg)[1][8][9] |
| Density | 1.29 g/mL (at 20 °C)[1][8] |
| Refractive Index (n²⁰/D) | 1.489[1][8][9] |
| Flash Point | 40 °C (104 °F) - Closed Cup |
| Solubility | Insoluble in water; Soluble in ethanol, benzene, chloroform, ether, acetone[4][6] |
| Storage Temperature | 2-8°C[1][7] |
Spectroscopic Data
The structural identity of this compound is routinely confirmed by spectroscopic methods. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.52 | Triplet | 1H | Vinylic proton (-CH=) |
| 4.015 | Doublet | 2H | Methylene protons (-CH₂Br) |
| 1.78 | Singlet | 3H | Methyl protons (-CH₃) |
| 1.74 | Singlet | 3H | Methyl protons (-CH₃) |
| (Data sourced from ChemicalBook)[10] |
Synthesis and Chemical Reactivity
Experimental Protocol: Synthesis from 3-Methyl-2-buten-1-ol
A common and efficient method for synthesizing this compound is the bromination of the corresponding alcohol, 3-methyl-2-buten-1-ol (prenol), using phosphorus tribromide (PBr₃).
-
Materials: 3-methyl-2-buten-1-ol, phosphorus tribromide (PBr₃), diethyl ether (anhydrous), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-2-buten-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add a solution of PBr₃ (approximately 0.4 equivalents) in diethyl ether to the stirred alcohol solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
-
Chemical Reactivity and Mechanism
The reactivity of this compound is dominated by nucleophilic substitution, where the bromide ion acts as a leaving group.[5] It can react via both Sₙ1 and Sₙ2 mechanisms, with the pathway being influenced by the nucleophile, solvent, and reaction conditions.[5] The tertiary allylic carbocation formed during an Sₙ1-type reaction is stabilized by resonance and hyperconjugation from the methyl groups, making this pathway competitive.[5]
Applications in Research and Drug Development
This compound is a cornerstone reagent for the synthesis of numerous natural products and pharmaceuticals.[3][4][5] It has been instrumental in the total synthesis of compounds like (±)-eldanolide, 1-(3,3-dimethylallyl)-L-tryptophan, and the antibiotic (±)-fumagillin.[8][9] In drug development, prenylation is a key strategy to enhance the lipophilicity of a molecule, which can improve its absorption, distribution, and overall pharmacokinetic profile.
Experimental Protocol: O-Prenylation of a Phenolic Substrate
This protocol is a representative example of an O-alkylation (prenylation) reaction using this compound.
-
Reference: Based on a general procedure for the prenylation of hydroxyacetophenones.[11]
-
Materials: Phenolic substrate (e.g., 4-hydroxyacetophenone), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), this compound, Tetrahydrofuran (THF, anhydrous), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the phenolic substrate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add DBU (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure O-prenylated compound.
-
Biological Context: The Isoprenoid Biosynthesis Pathway
The prenyl group, delivered synthetically by this compound, is a fundamental unit in nature. It is biosynthesized as dimethylallyl diphosphate (DMAPP) via two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[12][13][14] These pathways produce the five-carbon building blocks (IPP and DMAPP) that are the precursors to over 55,000 isoprenoid natural products, including steroids, carotenoids, and essential hormones.[13] Understanding this biological context highlights the significance of the prenyl motif in molecular recognition and function.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is flammable, corrosive, and toxic to aquatic life.[15] Adherence to safety protocols is mandatory.
Table 3: Safety and Handling Information
| Aspect | Guideline |
| Signal Word | Danger [15][16] |
| Hazard Statements | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[15] H410: Very toxic to aquatic life with long lasting effects. |
| Personal Protective Equipment (PPE) | Chemical safety goggles/faceshield, protective gloves (e.g., nitrile), flame-retardant antistatic protective clothing, respirator with appropriate filter (e.g., type ABEK).[15] |
| Handling | Use only in a chemical fume hood.[16] Keep away from heat, sparks, and open flames.[16] Ground/bond container and receiving equipment to prevent static discharge.[16] |
| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[1][15] Keep away from ignition sources. Store locked up.[15][16] |
| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[16] |
| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[16] |
| First Aid (IF SWALLOWED) | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[16] |
This compound is a powerful and essential reagent for synthetic chemists, particularly those in the fields of natural product synthesis and drug discovery. Its ability to efficiently introduce the biologically significant prenyl group makes it a valuable tool for creating novel molecular architectures and enhancing the therapeutic potential of existing compounds. While its utility is vast, its hazardous nature necessitates strict adherence to safety and handling procedures to ensure its effective and safe use in research and development.
References
- 1. This compound 95 , silver wool stabilizer 870-63-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 870-63-3 [m.chemicalbook.com]
- 5. This compound | 870-63-3 | Benchchem [benchchem.com]
- 6. This compound, CAS No. 870-63-3 - iChemical [ichemical.com]
- 7. This compound (~90%) - Amerigo Scientific [amerigoscientific.com]
- 8. This compound technical grade, 90 870-63-3 [sigmaaldrich.com]
- 9. This compound | 870-63-3 [chemicalbook.com]
- 10. This compound(870-63-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. fishersci.com [fishersci.com]
Historical applications of prenyl bromide in synthesis
An In-depth Technical Guide on the Historical Applications of Prenyl Bromide in Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyl bromide (1-bromo-3-methyl-2-butene), a key hemiterpene building block, has historically served as a cornerstone reagent in organic synthesis for the introduction of the isoprenoid moiety into a vast array of molecular scaffolds. Its utility stems from its reactivity as an electrophile in nucleophilic substitution and Friedel-Crafts reactions. This technical guide provides a comprehensive overview of the historical and foundational applications of prenyl bromide, with a focus on its role in the synthesis of natural products and biologically active molecules. We will explore its application in the C- and O-prenylation of phenols, the synthesis of terpenoids and cannabinoids, its function in sigmatropic rearrangements, and its use in Friedel-Crafts alkylations. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction pathways and workflows, serving as a vital resource for professionals in chemical and pharmaceutical research.
Introduction
The prenyl (or isoprenyl) group is a ubiquitous structural motif found in a multitude of natural products, including terpenoids, cannabinoids, and prenylated phenols.[1][2][3] The incorporation of this lipophilic five-carbon unit often enhances the biological activity of a molecule by improving its membrane affinity and interaction with protein targets.[4] Prenyl bromide has long been the reagent of choice for installing this group due to the bromide's excellent leaving group capability, making it more reactive than its chloride counterpart.[4] Its historical applications span from the fundamental alkylation of simple aromatic systems to key steps in the total synthesis of complex natural products. This guide will detail these pivotal applications.
Core Synthetic Applications
Prenylation of Phenols: A Tale of Two Pathways (C- vs. O-Alkylation)
One of the most significant historical applications of prenyl bromide is the alkylation of phenols. Under basic conditions, the deprotonated phenoxide acts as an ambident nucleophile, capable of reacting at either the oxygen or a nucleophilic carbon on the aromatic ring (typically ortho or para to the hydroxyl group).[4][5] This competition leads to the formation of O-prenylated (allyl phenyl ethers) and C-prenylated products.
-
O-Prenylation (Williamson Ether Synthesis): This pathway is often favored under conditions using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as acetone. The resulting allyl phenyl ethers are not merely final products; they are crucial intermediates for subsequent thermal rearrangements.[4][6]
-
C-Prenylation: Direct C-alkylation is also observed, particularly with stronger bases or when the reaction is conducted in aqueous alkaline media.[4] However, this direct approach often suffers from low yields and a mixture of products, including ortho-, para-, and bis-prenylated species, due to the delocalization of the phenoxide anion.[4][5] Yields for direct C-prenylation are typically moderate, ranging from 30-50%, unless the para-position is blocked, which improves synthetic utility.[5]
The interplay between these two pathways is a critical consideration in synthesis design.
Caption: Competing pathways in the base-mediated prenylation of phenols.
Sigmatropic Rearrangements: The Claisen/Cope Pathway
The O-prenylated ethers formed from phenol alkylation are historically important substrates for the Claisen rearrangement , a[7][7]-sigmatropic reaction that proceeds through a cyclic transition state upon heating.[8][9][10][11] This reaction thermally converts an allyl phenyl ether into an ortho-prenylated phenol, providing a reliable and regioselective method for C-prenylation that avoids the pitfalls of the direct approach.[8][11]
If both ortho positions are blocked, the prenyl group can undergo a subsequent Cope rearrangement , migrating to the para position.[11][12] This tandem Claisen-Cope rearrangement sequence has been a powerful tool in natural product synthesis.
Friedel-Crafts Prenylation
Another classic application is the Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds.[13][14] In this reaction, a Lewis acid catalyst (e.g., ZnCl₂, Bi(OTf)₃) facilitates the formation of a prenyl cation or a related electrophilic species from prenyl bromide, which then undergoes electrophilic aromatic substitution.[5][15] While effective for substrates bearing multiple electron-donating groups, this method can suffer from a lack of regiocontrol and potential carbocation rearrangements.[5] Nevertheless, it has been instrumental in the synthesis of various compounds, including key intermediates for cannabinoids.[16][17]
Synthesis of Terpenoids and Cannabinoids
Prenyl bromide is a fundamental building block in the laboratory synthesis of terpenoids.[2][18] It serves as the source of the five-carbon isoprene unit, which can be coupled with various substrates to construct larger terpenoid skeletons.[19]
Its application is particularly notable in the synthesis of cannabinoids.[20][21] For example, a key step in the biosynthesis and chemical synthesis of cannabigerolic acid (CBGA), the precursor to major cannabinoids like THC and CBD, involves the prenylation of olivetolic acid.[16][20][22] Laboratory syntheses often mimic this by reacting a derivative of olivetolic acid with prenyl bromide under Friedel-Crafts or related conditions.
Caption: Role of prenylation in the cannabinoid biosynthetic pathway.
Quantitative Data from Historical Syntheses
The following tables summarize quantitative data from various historical applications of prenyl bromide, highlighting the reaction conditions and yields.
Table 1: Prenylation of Phenolic Compounds
| Substrate | Base/Catalyst | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| Hydroquinone derivative (3a) | Sodium metal | Reflux | N/A | ortho-Prenylated phenol (10) | 85 | [5] |
| Resorcinol (11) | Sodium metal | Reflux | N/A | ortho-(43a) & para-(43b) isomers | 16 & 27 | [5] |
| Phenol carbamate (6) | sec-Butyllithium | THF | -78 °C | ortho-Prenylated carbamate (7) | 75 | [5] |
| 2',4'-Dihydroxychalcone (60) | KOH | H₂O | Room Temp, 2h | C-Prenylated chalcone (61) | 22-30 | [4] |
| 4-Hydroxychalcone (49) | K₂CO₃ | Acetone | Reflux, 3h | 4-O-Prenylchalcone | N/A | [4] |
| 2-Iodophenol (75) | Pd(OAc)₂ / Et₃N | DMF | N/A | ortho-Prenylphenol (77) | 76 | [4] |
| Quinol (1a) | Amberlyst 15 | Dichloromethane | 60 °C, 2.5h | 2-Prenylquinol (3a) | 65 | [23] |
| Phenol | ZnCl₂ | Dichloromethane | Room Temp, 2h | 2,2-Dimethylchroman | 85 | [15] |
Table 2: Other Nucleophilic Substitution and Coupling Reactions
| Substrate Type | Reagent/Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference |
| Tryptophan dipeptide | Prenyl Bromide | Acetic Acid Buffer | N/A | C3- & N-prenylated products | Mixture | |
| 3-Furylmethylmagnesium Bromide | Prenyl Phosphate / CuI | N/A | N/A | Perillene (3-prenylfuran) | Good | [19] |
| Isatoic anhydride | NaH | Dry DMF | 0 °C to RT | N-prenylated quinolinone | 32 | [24] |
| Aromatic C-H Bond | Pd(OAc)₂ / (BnO)₂PO₂H | N/A | N/A | Directed C-H Prenylation | N/A |
Detailed Experimental Protocols
Protocol: ortho-Prenylation of a Protected Hydroquinone via Phenoxide Alkylation
This protocol is adapted from the procedure for the synthesis of compound 10 from 3a as described in the literature.[5]
Objective: To synthesize an ortho-prenylated phenol via the alkylation of a sodium phenoxide with prenyl bromide.
Materials:
-
Differentially protected hydroquinone (e.g., compound 3a) (1.0 equiv)
-
Sodium metal (1.1 equiv)
-
Prenyl bromide (1.2 equiv)
-
Anhydrous ethanol (as solvent for phenoxide formation)
-
Anhydrous benzene or toluene (as reaction solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Phenoxide Formation: A solution of the protected hydroquinone (1.0 equiv) in anhydrous ethanol is treated with sodium metal (1.1 equiv) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until all the sodium has reacted and hydrogen evolution ceases. The solvent is then removed under reduced pressure to yield the sodium phenoxide as a solid.
-
Alkylation Reaction: The dried sodium phenoxide is suspended in anhydrous benzene or toluene. Prenyl bromide (1.2 equiv) is added, and the resulting mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel to afford the pure ortho-prenylated phenol.
Caption: Experimental workflow for phenoxide alkylation with prenyl bromide.
Protocol: Synthesis of a Chroman via Zinc Chloride Catalyzed Domino Reaction
This protocol is based on the general method for synthesizing chromans from phenols and prenyl bromide.[15]
Objective: To synthesize a 2,2-dimethylchroman derivative via a ZnCl₂-catalyzed reaction between a phenol and prenyl bromide.
Materials:
-
Substituted Phenol (1.0 mmol)
-
Zinc Chloride (ZnCl₂) (0.2 mmol, 20 mol%)
-
Prenyl bromide (1.2 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the phenol (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, zinc chloride (0.2 mmol) is added. The mixture is stirred at room temperature for 10 minutes.
-
Reagent Addition: Prenyl bromide (1.2 mmol) is added dropwise to the stirred solution.
-
Reaction: The reaction is stirred at room temperature and monitored by TLC until the starting phenol is consumed (typically 2-4 hours).
-
Workup: The reaction is quenched by the addition of saturated NaHCO₃ solution. The layers are separated, and the aqueous phase is extracted twice with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Isolation: The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure chroman product.
Conclusion
Prenyl bromide has proven to be an indispensable reagent in the annals of organic synthesis. Its historical applications in the alkylation of phenols, either directly or through the elegant Claisen rearrangement, laid the groundwork for the synthesis of countless natural products. Its role in Friedel-Crafts reactions and as a key C5 building block for complex terpenoids and cannabinoids further cements its legacy. While modern methodologies continue to evolve, offering alternative prenylating agents and catalytic systems, the foundational reactions established with prenyl bromide remain fundamentally important and continue to inform contemporary synthetic strategies in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Claisen Rearrangement [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Chromans via Domino Reaction of Phenols with Prenyl Bromide Catalyzed by Zinc Chloride [ccspublishing.org.cn]
- 16. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. academic.oup.com [academic.oup.com]
- 20. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 22. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilicity of Allylic Bromides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylic bromides are a class of highly reactive electrophiles that serve as versatile building blocks in organic synthesis. Their enhanced reactivity, stemming from the electronic influence of the adjacent carbon-carbon double bond, allows for a diverse range of transformations under relatively mild conditions. This guide provides a comprehensive overview of the electrophilic nature of allylic bromides, detailing the underlying principles of their reactivity, a quantitative comparison of reaction rates, and detailed experimental protocols for their application in key synthetic methodologies. The content is tailored for researchers and professionals in the fields of chemistry and drug development who seek a deeper understanding of these important synthetic intermediates.
Core Principles of Electrophilicity in Allylic Bromides
The heightened electrophilicity of allylic bromides compared to their saturated counterparts, alkyl bromides, is a direct consequence of the proximity of the carbon-bromine bond to a π-system. This interaction stabilizes both the transition states and intermediates of nucleophilic substitution reactions.
The Role of the Allylic System
The defining feature of an allylic bromide is the C-Br bond on a carbon atom adjacent to a C=C double bond. This arrangement facilitates the delocalization of electron density, which is central to the compound's reactivity.
Carbocation Stability and the SN1 Pathway
In unimolecular nucleophilic substitution (SN1) reactions, the rate-determining step is the formation of a carbocation. Allylic bromides readily form resonance-stabilized allylic carbocations, significantly lowering the activation energy for this pathway.[1] The positive charge is not localized on a single carbon but is distributed across the C1 and C3 positions of the allyl system. This delocalization is a powerful stabilizing factor.[1]
The stability of allylic carbocations follows the order: tertiary > secondary > primary. Consequently, tertiary allylic bromides are particularly prone to reacting via an SN1 mechanism.
Caption: SN1 reaction pathway for an allylic bromide.
Transition State Stabilization in the SN2 Pathway
In bimolecular nucleophilic substitution (SN2) reactions, a single concerted step involves the backside attack of a nucleophile and the simultaneous departure of the leaving group. For allylic bromides, the transition state of this process is stabilized by the overlap of the p-orbitals of the reacting carbon with the π-system of the adjacent double bond. This orbital overlap lowers the energy of the transition state, accelerating the reaction rate compared to analogous alkyl bromides.[1] Primary allylic bromides, being less sterically hindered, predominantly react via the SN2 mechanism.
Caption: SN2 reaction pathway for an allylic bromide.
Quantitative Analysis of Reactivity
While the qualitative principles of allylic bromide reactivity are well-established, quantitative data provides a more nuanced understanding for reaction design. The following tables summarize kinetic data from various studies.
Effect of Nucleophile and Solvent on the Reactivity of Allyl Bromide
The rate of nucleophilic substitution on allyl bromide is highly dependent on the nature of the nucleophile and the solvent. The data below is from kinetic studies of the reaction of allyl bromide with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Benzoyl Thiosemicarbazide | Methanol | 40 | 1.29 x 10⁻⁴ L mol⁻¹ s⁻¹ | |
| Benzoyl Thiosemicarbazide | Ethanol | 40 | 0.76 x 10⁻⁴ L mol⁻¹ s⁻¹ | |
| Benzoyl Thiosemicarbazide | 2-Propanol | 40 | 0.38 x 10⁻⁴ L mol⁻¹ s⁻¹ | |
| Benzoyl Thiosemicarbazide | Dimethylformamide (DMF) | 40 | 38.90 x 10⁻⁴ L mol⁻¹ s⁻¹ | |
| Aniline | Methanol | 30 | 0.15 x 10⁻⁴ L mol⁻¹ s⁻¹ | [2] |
| p-Toluidine | Methanol | 30 | 0.33 x 10⁻⁴ L mol⁻¹ s⁻¹ | [2] |
| p-Anisidine | Methanol | 30 | 0.44 x 10⁻⁴ L mol⁻¹ s⁻¹ | [2] |
| p-Chloroaniline | Methanol | 30 | 0.06 x 10⁻⁴ L mol⁻¹ s⁻¹ | [2] |
Note: This data illustrates the significant influence of both solvent polarity and nucleophilicity on the reaction rate. The reaction is markedly faster in the polar aprotic solvent DMF compared to protic solvents.
Comparative Reactivity of Allylic and Other Alkyl Halides
Direct comparative kinetic data for a full series of primary, secondary, and tertiary allylic bromides under uniform conditions is scarce in the literature. However, comparisons with other reactive halides provide valuable context.
| Substrate | Nucleophile/Conditions | Relative Rate | Reaction Type | Reference |
| Benzyl Chloride | KI in Acetone (23°C) | 1 | SN2 | [3] |
| 6-Chloromethyl-6-methylfulvene | KI in Acetone (23°C) | 30 | SN2 | [3] |
| Allyl Bromide | NaI in Acetone | Faster than 3-bromo-1-butene | SN2 | [4] |
| 3-Bromo-1-butene | NaI in Acetone | Slower than Allyl Bromide | SN2 | [4] |
| Allyl Bromide | Solvolysis (SN1 conditions) | Similar to 3-bromo-1-butene | SN1 | [4] |
| 3-Bromo-1-butene | Solvolysis (SN1 conditions) | Similar to Allyl Bromide | SN1 | [4] |
Note: 6-Chloromethyl-6-methylfulvene is a primary allylic halide, and its significantly higher reactivity compared to benzyl chloride underscores the potent activating effect of the allylic system in SN2 reactions.[3] For SN1 reactions, primary and secondary allylic bromides that can form the same resonance-stabilized carbocation exhibit similar reactivity.[4]
Key Experimental Protocols
The enhanced electrophilicity of allylic bromides makes them valuable substrates in a variety of synthetic transformations. Below are detailed protocols for three common and important reactions.
Williamson Ether Synthesis
This method is a classic approach for the formation of ethers from an alkoxide and an alkyl halide via an SN2 reaction.[5]
Reaction: R-OH + NaH → R-O⁻Na⁺ ; R-O⁻Na⁺ + CH₂=CHCH₂Br → R-OCH₂CH=CH₂ + NaBr
Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required.
-
Alkoxide Formation: The alcohol (1.0 eq.) is dissolved in a suitable anhydrous aprotic solvent (e.g., THF or DMF). Sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred at room temperature until hydrogen evolution ceases (typically 30-60 minutes).
-
Addition of Allyl Bromide: The reaction mixture is cooled to 0 °C, and allyl bromide (1.0-1.2 eq.) is added dropwise via the dropping funnel.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until TLC or GC-MS analysis indicates complete consumption of the starting materials (typically 2-12 hours). Gentle heating may be required for less reactive alcohols.
-
Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Caption: Workflow for the Williamson Ether Synthesis.
Suzuki Cross-Coupling
The Suzuki coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.
Reaction: R-B(OH)₂ + Br-CH₂CH=CH-R' + Pd(0) catalyst + Base → R-CH₂CH=CH-R'
Protocol:
-
Reagent Preparation: In a Schlenk flask, the allylic bromide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) are combined.
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃) are added.
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added via syringe.
-
Reaction: The mixture is heated with stirring to the desired temperature (typically 80-110 °C) and the reaction progress is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
References
Methodological & Application
Application Notes and Protocols for C-Prenylation of Phenols with 3,3-Dimethylallyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-prenylation is a crucial chemical modification in synthetic and medicinal chemistry, enhancing the therapeutic potential of phenolic compounds by increasing their lipophilicity and interaction with biological targets. The introduction of a prenyl group (3-methyl-2-butenyl) can significantly modulate the biological activity of the parent phenol, leading to compounds with improved antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed protocols for the C-prenylation of phenols using 3,3-dimethylallyl bromide (prenyl bromide) under various reaction conditions.
Prenylated phenols are widely distributed in nature and exhibit a broad spectrum of biological activities.[1] The strategic addition of a prenyl group can lead to enhanced bioactivity.[1] Synthetic methods to achieve C-prenylation are therefore of significant interest in drug discovery and development. The methodologies described herein focus on direct C-alkylation of the phenolic ring.
Reaction Mechanisms and Pathways
The C-prenylation of phenols with this compound can proceed through two primary pathways: Phenoxide C-Alkylation under basic conditions and Friedel-Crafts Alkylation under acidic conditions.
Phenoxide C-Alkylation
Under basic conditions, the phenol is deprotonated to form a phenoxide ion. This nucleophilic phenoxide can then attack the electrophilic prenyl bromide. While O-alkylation is a competing reaction, C-alkylation can be favored under specific conditions, particularly with sodium salts.[2] The reaction proceeds via an electrophilic aromatic substitution-like mechanism on the electron-rich aromatic ring.[3]
Friedel-Crafts Alkylation
In the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), this compound can form a resonance-stabilized allylic carbocation.[4] This electrophile then attacks the electron-rich phenol ring through an electrophilic aromatic substitution mechanism to form the C-prenylated product. This method often favors ortho-prenylation.
Experimental Protocols
Protocol 1: C-Prenylation under Basic Conditions (Phenoxide Method)
This protocol is adapted from procedures involving phenoxide C-alkylation and is particularly effective for electron-rich phenols, especially when the para-position is blocked.[2]
Materials:
-
Phenol substrate
-
Sodium metal (Na) or Potassium hydroxide (KOH)
-
This compound (Prenyl bromide)
-
Anhydrous solvent (e.g., Toluene, THF, Acetone)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
Procedure:
-
Phenoxide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the phenol substrate (1.0 eq.) in the anhydrous solvent.
-
If using sodium metal: Carefully add small pieces of sodium metal (1.1 eq.) to the solution at room temperature. Stir the mixture until all the sodium has reacted and hydrogen evolution ceases.
-
If using potassium hydroxide: Add finely powdered potassium hydroxide (1.2 eq.) and stir the mixture at room temperature for 1-2 hours.
-
-
Prenylation Reaction:
-
Cool the resulting phenoxide solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Protocol 2: C-Prenylation under Lewis Acid Catalysis (Friedel-Crafts Method)
This protocol is suitable for a range of phenols and often provides good regioselectivity for ortho-prenylation.[4]
Materials:
-
Phenol substrate
-
This compound (Prenyl bromide)
-
Lewis acid (e.g., BF₃·OEt₂, ZnCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the phenol substrate (1.0 eq.) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂ (0.3-1.0 eq.) or ZnCl₂ (catalytic amount)) to the stirred solution.
-
After stirring for 10-15 minutes, add this compound (1.0-1.1 eq.) dropwise.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to stir at 0 °C to room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated NaHCO₃ solution or water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation
The success and regioselectivity of C-prenylation are highly dependent on the substrate and reaction conditions. The following tables summarize representative results from the literature.
Table 1: C-Prenylation of Phenols under Basic Conditions
| Entry | Phenol Substrate | Base | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |
| 1 | Hydroquinone (para-position blocked) | Na | Toluene | Reflux | 2-Prenylhydroquinone | 85 | [2] |
| 2 | Resorcinol | Na | Toluene | Reflux | 2-Prenylresorcinol, 4-Prenylresorcinol | 16, 27 | [2] |
| 3 | 2,4-Dihydroxybenzaldehyde | KOH | H₂O | RT | 5-Prenyl-2,4-dihydroxybenzaldehyde | 30 | [3] |
| 4 | 2,4-Dihydroxyacetophenone | DBU | THF | RT | 3-Prenyl-2,4-dihydroxyacetophenone | 38 | [3] |
Table 2: C-Prenylation of Phenols using Lewis Acid Catalysis
| Entry | Phenol Substrate | Lewis Acid | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |
| 1 | p-Methoxyphenol | BF₃·OEt₂ (0.3 eq.) | Toluene | 4 | 2-Prenyl-4-methoxyphenol | Good | |
| 2 | Phenol | ZnCl₂ | - | RT | Chroman (from cyclization) | Good | [2][4] |
| 3 | Hydroquinone | ZnCl₂ | - | RT | ortho-Prenylated isomer | 65 | [2] |
| 4 | 2-Iodophenol | Pd(OAc)₂ (catalyst) | DMF | 100 | ortho-Prenylated phenol | 76 | [3] |
Troubleshooting and Considerations
-
O- vs. C-Alkylation: O-alkylation is a common side reaction under basic conditions. The choice of cation can influence the C/O ratio, with Na⁺ generally favoring C-alkylation over K⁺ or Li⁺.[2] Lewis acid catalysis typically avoids O-alkylation.
-
Regioselectivity: The position of C-prenylation (ortho vs. para) is influenced by the directing effects of substituents on the phenol ring and steric hindrance. Blocking the para position can lead to selective ortho-prenylation.[2]
-
Polyalkylation: The introduction of an electron-donating prenyl group can activate the ring towards further substitution. Using a 1:1 stoichiometry of phenol to prenyl bromide can help minimize polyalkylation.
-
Cyclization: The initial C-prenylated product can sometimes undergo intramolecular cyclization to form chromane derivatives, especially under acidic conditions or at elevated temperatures.[1][2]
-
Purity of Reagents: this compound can be unstable and should be handled with care. The use of freshly distilled or high-purity reagent is recommended. It is often stabilized with silver wool. Anhydrous conditions are crucial for Lewis acid-catalyzed reactions.
Conclusion
The C-prenylation of phenols with this compound is a versatile transformation for the synthesis of biologically active molecules. The choice between basic and acidic conditions allows for tuning the reactivity and, to some extent, the regioselectivity of the reaction. The protocols and data presented here provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this important reaction. Careful optimization of reaction parameters for each specific substrate is key to achieving high yields and desired product selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chromans via Domino Reaction of Phenols with Prenyl Bromide Catalyzed by Zinc Chloride [ccspublishing.org.cn]
Application Notes and Protocols for O-Prenylation of Flavonoids using Prenyl Bromide and Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the O-prenylation of flavonoids, a key chemical modification used to enhance the biological activity and bioavailability of these naturally occurring compounds. The addition of a lipophilic prenyl group to the flavonoid skeleton can significantly improve properties relevant to drug development.[1][2] This document focuses on the Williamson ether synthesis approach, utilizing prenyl bromide as the alkylating agent and a mild base to facilitate the reaction.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, their therapeutic potential can be limited by poor bioavailability.[1] Prenylation, the attachment of a prenyl group, is a common strategy to increase the lipophilicity of flavonoids, potentially leading to improved cell membrane permeability and enhanced biological activity.[1]
O-prenylation specifically targets the hydroxyl (-OH) groups on the flavonoid scaffold, forming an ether linkage. This is often a kinetically favored process compared to C-prenylation. The choice of base, solvent, and reaction temperature are critical parameters to control the regioselectivity and yield of the O-prenylation reaction. Protecting groups may be necessary for flavonoids with multiple hydroxyl groups to achieve selective prenylation at a specific position.
General Reaction Scheme
The O-prenylation of a flavonoid hydroxyl group with prenyl bromide proceeds via a nucleophilic substitution reaction (SN2), where the deprotonated hydroxyl group (phenoxide) acts as a nucleophile.
Caption: General reaction scheme for the O-prenylation of a flavonoid.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the O-prenylation of various flavonoids using prenyl bromide.
Table 1: O-Prenylation of Chrysin Derivatives [2]
| Starting Material | Product | Base | Solvent | Yield (%) |
| Chrysin 7-benzylether | Chrysin 5-prenyl-7-benzylether | K₂CO₃ | DMF | 85 |
| Chrysin 5-benzylether | Chrysin 5-benzyl-7-prenylether | K₂CO₃ | DMF | 96 |
| Chrysin | Chrysin 5,7-bisprenylether | K₂CO₃ | DMF | 52 |
Table 2: O-Prenylation of a Protected Quercetin Derivative [3]
| Starting Material | Product | Reagents | Solvent | Reaction Time |
| 3,7,3',4'-Tetra-O-benzylquercetin | 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin | Prenyl bromide (1.5 eq), K₂CO₃ (2.0 eq) | Anhydrous Acetone | 6 hours (reflux) |
Experimental Protocols
The following are detailed protocols for the O-prenylation of flavonoids. Note that for complex flavonoids with multiple hydroxyl groups, prior protection of certain hydroxyls may be necessary to achieve regioselectivity.
Protocol 1: O-Prenylation of Protected Chrysin Derivatives[2]
This protocol describes the synthesis of mono- and di-prenylated chrysin ethers.
Materials:
-
Chrysin or protected chrysin derivative (e.g., chrysin 7-benzylether)
-
Prenyl bromide (3,3-dimethylallyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chrysin derivative (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add anhydrous K₂CO₃ (2.0 equivalents for mono-prenylation, 4.0 equivalents for di-prenylation).
-
Add prenyl bromide (1.5 equivalents for mono-prenylation, 3.0 equivalents for di-prenylation) dropwise to the suspension.
-
Stir the reaction mixture at room temperature (or gently heat if necessary) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-prenylated chrysin derivative.
Protocol 2: 5-O-Prenylation of Protected Quercetin[3]
This protocol details the selective O-prenylation of the 5-hydroxyl group of a protected quercetin.
Materials:
-
3,7,3',4'-Tetra-O-benzylquercetin
-
Prenyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,7,3',4'-Tetra-O-benzylquercetin (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous K₂CO₃ (2.0 equivalents) and prenyl bromide (1.5 equivalents) to the solution.
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the solid K₂CO₃.
-
Wash the filtered solid with acetone.
-
Evaporate the combined filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin.[3]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflow for a typical O-prenylation experiment and the decision-making process for synthesizing a specific O-prenylated flavonoid.
Caption: A typical experimental workflow for the O-prenylation of flavonoids.
Caption: Decision workflow for regioselective O-prenylation synthesis.
References
Synthesis of Prenylated Chalcones Using 3,3-Dimethylallyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated chalcones are a significant class of natural products that have garnered substantial interest in medicinal chemistry and drug development. The incorporation of a prenyl (3-methylbut-2-enyl) group onto the chalcone scaffold can significantly enhance their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for the synthesis of prenylated chalcones using 3,3-dimethylallyl bromide (prenyl bromide) as the alkylating agent. The methodologies cover both O-prenylation and C-prenylation of phenolic precursors, followed by the Claisen-Schmidt condensation to construct the characteristic chalcone backbone.
Synthetic Strategy Overview
The synthesis of prenylated chalcones can be approached in two primary ways:
-
Prenylation of a Precursor followed by Chalcone Formation: This involves the prenylation of a hydroxy-substituted acetophenone or benzaldehyde, which is then reacted with a suitable aldehyde or ketone, respectively, via a Claisen-Schmidt condensation to yield the final prenylated chalcone.
-
Direct Prenylation of a Chalcone: This method involves the direct attachment of the prenyl group to a pre-synthesized hydroxychalcone.
This document will focus on the first approach, which often allows for better control of regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of an O-Prenylated Chalcone via a Two-Step Process
This protocol details the synthesis of (E)-1-(2'-hydroxy-4'-prenyloxyphenyl)-3-phenylprop-2-en-1-one.
Step 1: Synthesis of 1-(2'-hydroxy-4'-prenyloxyphenyl)ethanone
-
Materials:
-
2',4'-Dihydroxyacetophenone
-
This compound (Prenyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 5-20 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford 1-(2'-hydroxy-4'-prenyloxyphenyl)ethanone as a pure compound.
-
Step 2: Synthesis of (E)-1-(2'-hydroxy-4'-prenyloxyphenyl)-3-phenylprop-2-en-1-one (Claisen-Schmidt Condensation)
-
Materials:
-
1-(2'-hydroxy-4'-prenyloxyphenyl)ethanone (from Step 1)
-
Benzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Dilute hydrochloric acid (HCl)
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve 1-(2'-hydroxy-4'-prenyloxyphenyl)ethanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of KOH or NaOH (e.g., 40% aqueous solution) dropwise to the reaction mixture, maintaining a low temperature.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. A precipitate will likely form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-1-(2'-hydroxy-4'-prenyloxyphenyl)-3-phenylprop-2-en-1-one.
-
Protocol 2: Synthesis of a C-Prenylated Chalcone Precursor
The C-prenylation of phenols is often more challenging and can lead to a mixture of O- and C-alkylated products with lower yields.[2] This protocol provides a general method for the C-prenylation of a dihydroxyacetophenone.
-
Materials:
-
2',4'-Dihydroxyacetophenone
-
This compound (Prenyl bromide)
-
Potassium hydroxide (KOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve 2',4'-dihydroxyacetophenone (1.0 eq) in an aqueous solution of KOH.
-
Stir the mixture at room temperature.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours.[2]
-
The reaction mixture will likely contain a mixture of starting material, O-prenylated, and C-prenylated products.
-
Acidify the reaction mixture with dilute HCl.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The desired C-prenylated acetophenone can be isolated and purified from the mixture using column chromatography. The yield for direct C-alkylation is often low, in the range of 22-38%.[2]
-
The purified C-prenylated acetophenone can then be used in a Claisen-Schmidt condensation as described in Protocol 1, Step 2.
-
Data Presentation
The biological activity of synthesized prenylated chalcones is a key aspect of their research. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of several prenylated chalcones against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bavachalcone | K562 (Leukemia) | 2.7 | [3] |
| (E)-1-(4-(2-(diethylamino)ethoxy)-2-hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(pyridin-3-yl)prop-2-en-1-one (C36) | LNCaP (Prostate) | - | [4] |
| K562 (Leukemia) | - | [4] | |
| A549 (Lung) | - | [4] | |
| HeLa (Cervical) | - | [4] | |
| Chalcone Derivative 5 | AGS (Gastric) | < 1.0 µg/mL | [5] |
| HL-60 (Leukemia) | < 1.57 µg/mL | [5] | |
| Chalcone Derivative 7 | AGS (Gastric) | < 1.0 µg/mL | [5] |
| HL-60 (Leukemia) | < 1.57 µg/mL | [5] | |
| 4'-alkoxy chalcone 3a | PC-3 (Prostate) | 8.08 - 13.75 | [6] |
| 4'-alkoxy chalcone 3b | PC-3 (Prostate) | 8.08 - 13.75 | [6] |
| 4'-alkoxy chalcone 3c | PC-3 (Prostate) | 8.08 - 13.75 | [6] |
| 4'-alkoxy chalcone 3d | PC-3 (Prostate) | 8.08 - 13.75 | [6] |
| 4'-alkoxy chalcone 3f | PC-3 (Prostate) | 8.08 - 13.75 | [6] |
| 4b (4-hydroxy in ring B) | MCF-7 (Breast) | 2.08 | [7] |
| MDA-MB-231 (Breast) | 4.93 | [7] | |
| HCT-116 (Colon) | 6.59 | [7] | |
| 4'-O-caproylated-DMC (2b) | SH-SY5Y (Neuroblastoma) | 5.20 | [8] |
| 4'-O-methylated-DMC (2g) | SH-SY5Y (Neuroblastoma) | 7.52 | [8] |
| 4'-O-benzylated-DMC (2h) | A-549 (Lung) | 9.99 | [8] |
| FaDu (Pharyngeal) | 13.98 | [8] |
Characterization Data
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: Expect signals for aromatic protons, the α,β-unsaturated protons of the chalcone core (typically as doublets with a large coupling constant, J ≈ 15 Hz, indicative of a trans configuration), and protons of the prenyl group (a vinyl proton, two methyl groups, and a methylene group).
-
¹³C NMR: Characteristic signals include the carbonyl carbon (around 190-197 ppm), olefinic carbons, and aromatic carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the enone system (typically around 1650 cm⁻¹) and hydroxyl (-OH) groups.
Representative ¹H and ¹³C NMR Data for a Chalcone Core:
-
¹H NMR (CDCl₃): δ 7.0-8.0 (m, Ar-H, α-H, β-H).
-
¹³C NMR (CDCl₃): δ 190.5 (C=O), 144.8 (Cβ), 121.8 (Cα), 128-138 (Ar-C).[9]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an O-prenylated chalcone.
Caption: General workflow for the synthesis of an O-prenylated chalcone.
Signaling Pathway
Several prenylated chalcones, such as Licochalcone A, have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4][10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by prenylated chalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Licochalcone A induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances Licochalcone A-induced apoptosis of human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Licochalcone A-induced human gastric cancer BGC-823 cells apoptosis by regulating ROS-mediated MAPKs and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3,3-Dimethylallyl Bromide in the Total Synthesis of (±)-Fumagillin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(±)-Fumagillin is a natural product isolated from Aspergillus fumigatus that has garnered significant interest due to its potent anti-angiogenic properties. Its complex molecular architecture has made it a challenging target for total synthesis, inspiring the development of novel synthetic strategies. A key step in the seminal total synthesis of (±)-fumagillin, reported by E.J. Corey and B.B. Snider in 1972, involves the strategic introduction of a five-carbon side chain.[1][2][3] This is accomplished through the use of 3,3-dimethylallyl bromide, a critical building block that forms a significant portion of the carbon skeleton of the target molecule. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key intermediate en route to (±)-fumagillin.
Data Presentation
The initial step of the synthesis involves the alkylation of methyl acetoacetate with this compound, followed by a deacetylation reaction to yield methyl 5-methyl-4-hexenoate. The quantitative data for this key transformation is summarized in the table below.
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Alkylation and Deacetylation | Methyl acetoacetate, this compound | Methyl 5-methyl-4-hexenoate | 57 | [4][5] |
Experimental Protocols
The following is a generalized experimental protocol for the alkylation of methyl acetoacetate with this compound and subsequent deacetylation, based on the principles of acetoacetic ester synthesis and the information available from the initial publication.
Step 1: Alkylation of Methyl Acetoacetate with this compound
Objective: To synthesize methyl 2-acetyl-5-methyl-4-hexenoate.
Materials:
-
Methyl acetoacetate
-
This compound
-
Sodium methoxide (or another suitable base)
-
Anhydrous methanol (or another suitable solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.
-
Methyl acetoacetate is added dropwise to the stirred solution of sodium methoxide at a controlled temperature (typically 0 °C to room temperature) to form the sodium enolate.
-
This compound is then added to the reaction mixture.
-
The reaction is stirred for a period of time until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, typically with water or a dilute aqueous acid.
-
The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product, methyl 2-acetyl-5-methyl-4-hexenoate.
Step 2: Deacetylation
Objective: To synthesize methyl 5-methyl-4-hexenoate.
Materials:
-
Crude methyl 2-acetyl-5-methyl-4-hexenoate
-
Base (e.g., sodium methoxide in methanol, or barium hydroxide)
-
Acid for workup (e.g., hydrochloric acid)
-
Standard glassware for organic synthesis
Procedure:
-
The crude methyl 2-acetyl-5-methyl-4-hexenoate is dissolved in a suitable solvent (e.g., methanol).
-
A solution of a base (such as sodium methoxide) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed.
-
The residue is then treated with an aqueous acid to neutralize the base and facilitate the removal of the acetyl group.
-
The final product, methyl 5-methyl-4-hexenoate, is isolated through extraction with an organic solvent, followed by washing, drying, and purification, typically by distillation.
Mandatory Visualization
Caption: Overall workflow for the total synthesis of (±)-fumagillin.
References
Application Notes and Protocols for the Synthesis of (±)-Eldanolide Using Prenyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (±)-eldanolide, the racemic form of the aggregation pheromone of the African sugarcane borer, Eldana saccharina. The synthetic strategy centers on the key reaction of a prenyl organocuprate, derived from commercially available prenyl bromide, with a γ-butyrolactone precursor. This approach offers a convergent and efficient route to the target molecule. Detailed methodologies for the preparation of the precursor, the organocuprate reagent, and the final coupling reaction are presented. All quantitative data are summarized in tables for clarity, and the overall synthetic workflow is illustrated with a process diagram.
Introduction
(±)-Eldanolide is a significant chemical entity in the study of insect pheromones and pest management strategies.[1] The synthesis of this lactone has been approached through various routes. The application of prenyl bromide as a key building block provides a direct method for introducing the characteristic C4-isoprenyl side chain of the eldanolide structure. Prenylation reactions are a valuable tool in the synthesis of natural products.[2] This protocol details a robust synthetic sequence employing an organocuprate-mediated reaction, a well-established method for carbon-carbon bond formation.[3][4] Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective in reactions with α,β-unsaturated systems and for ring-opening of epoxides.[5][6][7][8] In this synthesis, a lithium diprenylcuprate will be generated in situ from prenyl bromide and reacted with a suitable γ-butyrolactone electrophile to construct the carbon skeleton of (±)-eldanolide.
Synthetic Strategy
The retrosynthetic analysis for (±)-eldanolide identifies a key disconnection at the C4 position of the lactone ring. This bond can be formed by the nucleophilic attack of a prenyl organometallic species on a suitable γ-lactone electrophile. A plausible precursor is an α,β-unsaturated γ-butyrolactone, which can undergo a 1,4-conjugate addition with a prenyl cuprate.[6][7] Alternatively, a lactone with a suitable leaving group at the γ-position could undergo substitution. For this protocol, we will focus on the conjugate addition approach due to its high efficiency and stereocontrol.
Workflow Diagram:
Caption: Synthetic workflow for (±)-eldanolide.
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (nitrogen or argon) using oven-dried glassware. Anhydrous solvents should be used where specified. Prenyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
Protocol 1: Preparation of α,β-Unsaturated γ-Butyrolactone (Butenolide)
A suitable precursor for the conjugate addition is 2(5H)-furanone (a type of butenolide). This can be synthesized from commercially available starting materials such as furfural through oxidation.[5]
Reaction Scheme:
Caption: Oxidation of furfural to 2(5H)-furanone.
Procedure:
-
To a solution of furfural (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure α,β-unsaturated γ-butyrolactone.
Table 1: Quantitative Data for Protocol 1
| Parameter | Value |
| Starting Material | Furfural |
| Oxidizing Agent | m-CPBA |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to RT |
| Reaction Time | 12-16 h |
| Typical Yield | 70-80% |
Protocol 2: Preparation of Lithium Diprenylcuprate
This protocol describes the in-situ generation of the Gilman reagent from prenyl bromide.[9][10]
Reaction Scheme:
Caption: Formation of lithium diprenylcuprate.
Procedure:
-
To a flame-dried Schlenk flask containing lithium metal (2.2 eq) under an inert atmosphere, add anhydrous tetrahydrofuran (THF).
-
Add a solution of prenyl bromide (1.0 eq) in anhydrous THF dropwise to the lithium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of prenyllithium.
-
In a separate flame-dried Schlenk flask, suspend copper(I) iodide (0.5 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared prenyllithium solution to the copper(I) iodide suspension via cannula at -78 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes. The formation of a clear, Gilman reagent solution should be observed. This solution is used immediately in the next step.
Table 2: Quantitative Data for Protocol 2
| Parameter | Value |
| Starting Material | Prenyl Bromide |
| Reagents | Lithium, Copper(I) Iodide |
| Solvent | Anhydrous THF |
| Reaction Temperature | RT (Prenyllithium), -78 °C (Cuprate) |
| Reaction Time | 1.5 h |
| Stoichiometry | 2 eq. Prenyllithium : 1 eq. CuI |
Protocol 3: Synthesis of (±)-Eldanolide via Conjugate Addition
This final step involves the reaction of the prepared Gilman reagent with the α,β-unsaturated γ-butyrolactone.[11]
Reaction Scheme:
Caption: Conjugate addition to form (±)-eldanolide.
Procedure:
-
To the freshly prepared solution of lithium diprenylcuprate at -78 °C, add a solution of the α,β-unsaturated γ-butyrolactone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (±)-eldanolide.
Table 3: Quantitative Data for Protocol 3
| Parameter | Value |
| Starting Materials | 2(5H)-Furanone, Lithium Diprenylcuprate |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to RT |
| Reaction Time | 2-4 h |
| Quenching Agent | Saturated aq. NH4Cl |
| Typical Yield | 60-75% |
Conclusion
The described protocols provide a comprehensive guide for the synthesis of (±)-eldanolide utilizing prenyl bromide as a key starting material. The synthetic route is robust and relies on well-established organometallic chemistry, making it accessible to researchers with a standard background in organic synthesis. The use of an organocuprate-mediated conjugate addition ensures high efficiency in the key bond-forming step. These application notes should serve as a valuable resource for professionals in the fields of chemical synthesis, pheromone research, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]
- 3. precursors gamma-butyrolactone gbl: Topics by Science.gov [science.gov]
- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 5. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108299345B - Preparation method of alpha-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. datapdf.com [datapdf.com]
- 9. US20040119052A1 - Process for preparing alpha- and beta- methyl-gamma-butyrolactone and 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reactions of some D-ribonolactone derivatives with alkyl cuprates synthesis of (+)-eldanolide and (+)-trans-cognac lactone | Semantic Scholar [semanticscholar.org]
Application Note: N-Prenylation of Indoles for Drug Discovery and Development
Introduction
Prenylated indoles are a significant class of heterocyclic compounds frequently found in natural products with a wide range of biological activities, including antifungal, antimycobacterial, and cytotoxic properties. The introduction of a prenyl group onto the indole nitrogen (N-prenylation) can significantly modulate the pharmacological profile of a molecule. This application note provides detailed experimental procedures for the N-prenylation of indoles, focusing on modern catalytic methods that offer advantages over traditional multi-step syntheses. The protocols are intended for researchers and scientists in the field of medicinal chemistry and drug development.
Key Concepts and Strategies
The direct N-prenylation of indoles has historically been challenging due to competing C-alkylation at the C3 position. However, recent advancements in catalysis have enabled selective N-prenylation. The two primary strategies discussed herein are:
-
Palladium-Catalyzed Allylic Alkylation: This method utilizes a palladium catalyst to facilitate the reaction between an indole and a prenylating agent, such as a prenyl carbonate. This approach offers high yields and selectivity for N-prenylation, particularly for electron-deficient indoles.[1]
-
Palladium-Catalyzed C-H Functionalization: This strategy involves the direct coupling of an indole with an olefin like 2-methyl-2-butene, mediated by a palladium catalyst. It provides a direct, one-step route to N-tert-prenylated indoles.[2][3]
A traditional, more cumbersome four-step method involving reduction of the indole, propargyl substitution, partial reduction, and subsequent oxidation serves as a benchmark for the efficiency of these newer catalytic methods.[2]
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-tert-Prenylation of Electron-Deficient Indoles via Allylic Alkylation
This protocol is adapted from a procedure demonstrating high yields and selectivity for the N-prenylation of indoles bearing electron-withdrawing groups.[1]
Materials:
-
Indole substrate (e.g., indole-3-carboxaldehyde)
-
tert-Butyl (2-methylbut-3-en-2-yl) carbonate (prenylating agent)
-
[Pd(η³-prenyl)Cl]₂ (palladium precursor)
-
Xantphos (ligand)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the indole substrate (1.0 equiv), cesium carbonate (2.0 equiv), [Pd(η³-prenyl)Cl]₂ (2.5 mol%), and Xantphos (6.0 mol%).
-
Add anhydrous toluene to the vessel.
-
Add tert-butyl (2-methylbut-3-en-2-yl) carbonate (1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-prenylated indole.
Protocol 2: Direct N-tert-Prenylation of Indoles via Palladium-Catalyzed C-H Functionalization
This protocol provides a direct, one-step synthesis of N-tert-prenylated indoles and is suitable for a range of indole substrates.[2][3]
Materials:
-
Indole substrate
-
2-Methyl-2-butene (prenylating agent)
-
Silver trifluoroacetate (AgTFA) or Silver trifluoromethanesulfonate (AgOTf) (co-oxidant)[2]
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a reaction vessel, combine the indole substrate (1.0 equiv), Pd(OAc)₂ (20-40 mol%), Cu(OAc)₂ (1.0 equiv), and AgOTf or AgTFA (2.0 equiv).[2][3]
-
Under an inert atmosphere, add anhydrous acetonitrile.
-
Add 2-methyl-2-butene (3.0 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the metal salts.
-
Wash the celite pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-tert-prenylated indole.
Data Presentation
The following table summarizes quantitative data from representative N-prenylation reactions of indoles, highlighting the efficiency of the palladium-catalyzed methods.
| Entry | Indole Substrate | Method | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (N:C) | Reference |
| 1 | Indole-3-carboxaldehyde | Allylic Alkylation | 2.5% [Pd(η³-prenyl)Cl]₂ / 6% Xantphos | Toluene | 80 | - | 76 | 12:1 | [1] |
| 2 | Methyl indole-3-carboxylate | Allylic Alkylation | 2.5% [Pd(η³-prenyl)Cl]₂ / 6% Xantphos | Toluene | 80 | - | 90 | 12:1 | [1] |
| 3 | 5-Nitroindole | Allylic Alkylation | 2.5% [Pd(η³-prenyl)Cl]₂ / 6% Xantphos | Toluene | 80 | - | 62 | 7:1 | [1] |
| 4 | Indole-3-carboxaldehyde | C-H Functionalization | 40% Pd(OAc)₂ | Acetonitrile | RT | - | 68 | N-selective | [2] |
| 5 | N-Cbz-tryptophan methyl ester | C-H Functionalization | 40% Pd(OAc)₂ | Acetonitrile | RT | - | 61 | N-selective | [2] |
| 6 | Methyl indole-3-carboxylate | C-H Functionalization | 30% Pd(TFA)₂ | Acetonitrile | RT | - | 83 | N-selective | [2] |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described N-prenylation protocols.
Caption: Workflow for Palladium-Catalyzed N-Prenylation via Allylic Alkylation.
Caption: Workflow for Direct N-tert-Prenylation via C-H Functionalization.
References
- 1. Palladium-Catalyzed Synthesis of N-tert-Prenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Prenylation of the indole ring improves the cytotoxicity of a short antagonist G analogue against small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zinc-Mediated α-Regioselective Prenylation of Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zinc-mediated α-regioselective prenylation of imines is a powerful and efficient method for the synthesis of α-prenylated amines, which are valuable building blocks in the preparation of natural products and biologically active compounds.[1][2] This protocol offers a significant advantage due to its high regioselectivity, broad substrate scope, and the use of inexpensive and readily available zinc as a mediator.[1][2][3] The reaction proceeds with excellent yields and exclusively affords the linear α-adduct, avoiding the formation of the branched γ-adduct.[1] This method is applicable to a wide variety of imines, including N- and C-aryl aldimines, N-alkyl aldimines, C-alkyl aldimines, and ketimines.[1][2][3] The use of the environmentally benign solvent 1,3-dimethyl-2-imidazolidinone (DMI) further enhances the appeal of this synthetic strategy.[1][2][3]
Reaction Principle and Mechanism
The reaction involves the in situ formation of an organozinc reagent from prenyl bromide and activated zinc metal. This organozinc species then undergoes a nucleophilic addition to the imine substrate. The high α-regioselectivity is achieved under specific reaction conditions, particularly at an elevated temperature of 120 °C in a polar aprotic solvent like DMI.[1][2]
Two plausible mechanistic pathways have been proposed to account for the exclusive formation of the α-prenylated product.[1][2] One pathway involves a six-membered cyclic transition state, while the other suggests a metallo[3][4]-sigmatropic rearrangement. It is also suggested that an equilibrium between the initially formed γ-adduct and the thermodynamically more stable α-adduct is established at high temperatures, driving the reaction towards the desired linear product.[1][2]
Caption: Proposed reaction mechanism for the zinc-mediated α-prenylation of imines.
Quantitative Data Summary
The zinc-mediated prenylation of a diverse range of imines has been shown to proceed with high efficiency and complete α-regioselectivity. The following tables summarize the yields obtained for various substituted imines under optimized reaction conditions.
Table 1: Prenylation of N-Aryl and N-Alkyl Aldimines
| Entry | Aldehyde Component (R¹) | Amine Component (R²) | Product | Yield (%) | Regioselectivity (α:γ) |
| 1 | Phenyl | Phenyl | N-(1-phenyl-4-methylpent-3-en-1-yl)aniline | 92 | >99:1 |
| 2 | 4-Methoxyphenyl | Phenyl | N-(1-(4-methoxyphenyl)-4-methylpent-3-en-1-yl)aniline | 95 | >99:1 |
| 3 | 4-Chlorophenyl | Phenyl | N-(1-(4-chlorophenyl)-4-methylpent-3-en-1-yl)aniline | 90 | >99:1 |
| 4 | 2-Naphthyl | Phenyl | N-(4-methyl-1-(naphthalen-2-yl)pent-3-en-1-yl)aniline | 88 | >99:1 |
| 5 | Phenyl | Benzyl | N-benzyl-1-phenyl-4-methylpent-3-en-1-amine | 85 | >99:1 |
| 6 | Phenyl | Isopropyl | N-isopropyl-1-phenyl-4-methylpent-3-en-1-amine | 78 | >99:1 |
| 7 | Cyclohexyl | Phenyl | N-(1-cyclohexyl-4-methylpent-3-en-1-yl)aniline | 82 | >99:1 |
Table 2: Prenylation of Ketimines
| Entry | Ketone Component | Amine Component | Product | Yield (%) | Regioselectivity (α:γ) |
| 1 | Benzophenone | Phenyl | N-(1,1-diphenyl-4-methylpent-3-en-1-yl)aniline | 85 | >99:1 |
| 2 | Acetophenone | Phenyl | N-(1-phenyl-1,4-dimethylpent-3-en-1-yl)aniline | 80 | >99:1 |
| 3 | 4-Methylacetophenone | Phenyl | N-(1,4-dimethyl-1-(p-tolyl)pent-3-en-1-yl)aniline | 82 | >99:1 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of imines and their subsequent zinc-mediated α-prenylation.
Caption: General experimental workflow for the synthesis of α-prenylated amines.
Protocol 1: General Procedure for the Synthesis of Imines
This protocol describes the general synthesis of imines from an aldehyde or ketone and a primary amine.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Anhydrous Ethanol or Methanol
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous ethanol or methanol, add the primary amine (1.0 equiv) at room temperature.
-
For less reactive substrates, the reaction mixture may be stirred at reflux for 2-4 hours.
-
Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture to remove the water formed during the reaction.
-
Stir the mixture for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the dehydrating agent.
-
Remove the solvent under reduced pressure to yield the crude imine.
-
The crude imine is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.
Protocol 2: Zinc-Mediated α-Regioselective Prenylation of Imines
This protocol details the zinc-mediated prenylation of the synthesized imine.
Materials:
-
Imine (1.0 mmol)
-
Zinc dust (2.0 mmol, 2.0 equiv)
-
Prenyl bromide (1.5 mmol, 1.5 equiv)
-
1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous (3 mL)
-
Anhydrous Tetrahydrofuran (THF) (optional, for dissolving solid imines)
-
Schlenk tube or a flame-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube under an inert atmosphere, add zinc dust (2.0 mmol).
-
Add the imine (1.0 mmol) and anhydrous DMI (3 mL). If the imine is a solid, it can be dissolved in a minimal amount of anhydrous THF before being added to the reaction vessel.
-
Add prenyl bromide (1.5 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure α-prenylated amine.
Safety Precautions
-
Prenyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Zinc dust can be pyrophoric. Handle with care under an inert atmosphere.
-
DMI is a high-boiling polar aprotic solvent. Avoid inhalation and skin contact.
-
All reactions should be performed under an inert atmosphere of argon or nitrogen, especially when handling organozinc reagents.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Applications in Drug Development
The α-prenylated amine motif is a key structural feature in numerous biologically active molecules and natural products. The ability to introduce this group with high regioselectivity and in good yields makes this protocol highly valuable for:
-
Lead Optimization: Rapidly generate analogs of lead compounds containing a prenyl group to explore structure-activity relationships (SAR).
-
Natural Product Synthesis: Efficiently construct key intermediates in the total synthesis of complex natural products.
-
Fragment-Based Drug Discovery: Synthesize a library of prenylated amine fragments for screening against various biological targets.
The simplicity, cost-effectiveness, and environmental friendliness of this zinc-mediated approach make it a highly attractive method for both academic and industrial research in drug discovery and development.[1]
References
Application Notes and Protocols for Phase-Transfer Catalysis in Reactions with Prenyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phase-Transfer Catalysis (PTC) in Prenylation Reactions
Phase-transfer catalysis (PTC) is a powerful and versatile methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases.[1] This technique is particularly advantageous for reactions involving an inorganic nucleophile, often soluble in an aqueous phase, and an organic substrate, soluble in a non-polar organic solvent.[1] The PTC catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous or solid phase into the organic phase, where it can react with the organic substrate.[2]
Prenylation, the introduction of a prenyl group (3-methyl-2-butenyl), is a key transformation in the synthesis of numerous natural products and pharmacologically active compounds. Prenyl bromide is a common and reactive reagent for this purpose. PTC offers a green, efficient, and often high-yielding approach for C-, O-, and S-prenylation reactions, operating under mild conditions and often obviating the need for anhydrous solvents or strong, hazardous bases.[2][3]
This document provides detailed application notes and experimental protocols for conducting C-, O-, and S-alkylation reactions with prenyl bromide under phase-transfer catalysis conditions.
Quantitative Data Summary
The following tables summarize quantitative data for representative C-, O-, and S-prenylation reactions using phase-transfer catalysis.
Table 1: C-Alkylation with Prenyl Bromide under PTC
| Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dibenzylhydantoin | TBAB (2) | 50% aq. KOH | Toluene | rt | 18 | 95 | [3] |
Table 2: O-Alkylation with Prenyl Bromide under PTC (Representative Conditions)
| Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Guaiacol (2-Methoxyphenol) | PEG-400 | K₂CO₃/KI | None (molten) | 150-160 | 5-6 | >99 (conversion) | Adapted from[4] |
| Phenol | TBAB (5-10) | 50% aq. NaOH | Toluene | 70-80 | 4-6 | High (expected) | General Protocol |
Table 3: S-Alkylation with Prenyl Bromide under PTC (Representative Conditions)
| Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | TBAB (4.5) | aq. NaOH | Toluene | 90 | 7 | High (expected) | General Protocol[5] |
Experimental Protocols
Protocol 1: C5-Selective Prenylation of N,N-Dibenzylhydantoin
This protocol is adapted from the work of D. L. Dodds and co-workers for the efficient C-alkylation of hydantoins.[3]
Materials:
-
N,N-Dibenzylhydantoin
-
Prenyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Toluene
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N,N-dibenzylhydantoin (1.0 equivalent) and TBAB (0.02 equivalents) in toluene, add a 50% w/w aqueous solution of KOH.
-
To this biphasic mixture, add prenyl bromide (3.0 equivalents) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for approximately 18 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: O-Prenylation of Guaiacol (2-Methoxyphenol)
This protocol is a representative procedure adapted from a patent for the synthesis of guaiacol derivatives using a phase-transfer catalyst in a molten state.[4]
Materials:
-
Guaiacol (2-Methoxyphenol)
-
Prenyl bromide
-
Polyethylene glycol 400 (PEG-400)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Chloroform
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, add guaiacol (1.0 equivalent) and PEG-400.
-
Heat the mixture to 125-135°C with stirring until a molten state is achieved.
-
Add the basic catalyst, a mixture of K₂CO₃ and a catalytic amount of KI.
-
Increase the temperature of the mixture to 150-160°C.
-
Slowly add prenyl bromide (1.0-1.5 equivalents) dropwise over 5-6 hours while maintaining the reaction temperature.
-
After the addition is complete, cool the reaction mixture.
-
Add chloroform and neutralize with dilute hydrochloric acid to a pH of 5.
-
Separate the aqueous layer and dry the organic (chloroform) layer with anhydrous magnesium sulfate.
-
Filter and remove the chloroform by distillation. The product can be further purified by vacuum distillation.
Protocol 3: S-Prenylation of Thiophenol
This is a general protocol for the S-alkylation of thiophenol under liquid-liquid PTC conditions, which can be adapted for use with prenyl bromide.[5]
Materials:
-
Thiophenol
-
Prenyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water (H₂O)
Procedure:
-
In a reactor equipped with a stirrer and reflux condenser, prepare an aqueous solution of sodium hydroxide (e.g., 0.015 mol in 15 cm³ of water).
-
Add thiophenol (0.01 mol) to the aqueous NaOH solution and stir at 100°C for one hour to form sodium thiophenoxide.
-
Cool the mixture and add the phase-transfer catalyst, TBAB (e.g., 0.00045 mol).
-
Prepare an organic phase by dissolving prenyl bromide (0.01 mol) in toluene (15 cm³).
-
Add the organic phase to the aqueous phase containing the thiophenoxide and catalyst.
-
Heat the biphasic mixture to 90°C with vigorous stirring (e.g., 1200 rpm) for approximately seven hours, or until the reaction is complete by TLC or GC analysis.
-
After cooling, separate the organic layer, wash with water, dry over a suitable drying agent, and concentrate to obtain the crude product.
-
Purification can be achieved by distillation or column chromatography.
Visualizations
General Workflow for a Phase-Transfer Catalysis Reaction
Caption: A flowchart illustrating the typical experimental workflow for a phase-transfer catalysis reaction.
Catalytic Cycle of Phase-Transfer Catalysis for Alkylation
Caption: The catalytic cycle in phase-transfer catalysis for the alkylation of a nucleophile with prenyl bromide.
References
Application Notes and Protocols for the Formation and Use of 3,3-Dimethylallylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3,3-dimethylallylmagnesium bromide, a valuable C5 building block in organic synthesis. The protocols detailed below are intended to serve as a guide for the successful formation of this Grignard reagent and its subsequent application in the synthesis of complex molecules, such as the fragrance compound lavandulol.
Introduction
3,3-Dimethylallylmagnesium bromide, also known as prenylmagnesium bromide, is a highly reactive organometallic reagent. Its utility stems from the nucleophilic character of the carbon atom bonded to magnesium, allowing for the formation of new carbon-carbon bonds. This reagent is particularly useful for introducing the isoprenoid (prenyl) moiety, a common structural motif in natural products and biologically active molecules. The formation of this Grignard reagent, however, requires careful control of reaction conditions to minimize side reactions, such as Wurtz-type coupling.
Formation of 3,3-Dimethylallylmagnesium Bromide
The synthesis of 3,3-dimethylallylmagnesium bromide involves the reaction of 3,3-dimethylallyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is exothermic and requires strict exclusion of moisture and air.
Reaction Pathway
Caption: Formation of 3,3-Dimethylallylmagnesium Bromide.
Experimental Protocol: Synthesis of 3,3-Dimethylallylmagnesium Bromide
This protocol is adapted from general procedures for Grignard reagent synthesis.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert gas line
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous ether via the dropping funnel to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. If the reaction does not start, gentle warming may be applied.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish solution is the Grignard reagent.
Titration of the Grignard Reagent:
The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of iodine.
Quantitative Data
| Parameter | Value/Condition |
| Reagents | |
| This compound | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Conditions | |
| Atmosphere | Inert (Argon or Nitrogen) |
| Temperature | Reflux temperature of the solvent |
| Addition Time | 1-2 hours |
| Reaction Time (post-addition) | 1-2 hours |
| Expected Yield | 60-80% (Yields can be affected by Wurtz coupling)[1] |
Spectroscopic Data
The structure of 3,3-dimethylallylmagnesium bromide has been characterized by ¹H NMR spectroscopy.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~5.8 | Triplet | =CH- |
| ¹H | ~1.9 | Doublet | -CH₂-MgBr |
| ¹H | ~1.6 | Singlet | (CH₃)₂C= |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The data is based on historical literature and may differ from modern high-field NMR measurements.
Application in Organic Synthesis: Synthesis of Lavandulol
3,3-Dimethylallylmagnesium bromide is a key reagent in the synthesis of various natural products. A notable example is the synthesis of lavandulol, a monoterpene alcohol found in lavender oil. The synthesis involves the reaction of the Grignard reagent with a suitable electrophile, such as isoprene oxide.
Reaction Pathway
Caption: Synthesis of Lavandulol.
Experimental Protocol: Synthesis of Lavandulol
This protocol is based on synthetic strategies reported in the literature.
Materials:
-
Previously prepared and titrated solution of 3,3-dimethylallylmagnesium bromide in anhydrous ether.
-
Isoprene oxide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Inert gas line
Procedure:
-
Reaction Setup: Under an inert atmosphere, cool the solution of 3,3-dimethylallylmagnesium bromide (1.1 equivalents) in the reaction flask to 0 °C using an ice bath.
-
Addition of Electrophile: Add a solution of isoprene oxide (1 equivalent) in anhydrous ether dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure lavandulol.
Quantitative Data for Lavandulol Synthesis
| Parameter | Value/Condition |
| Reagents | |
| 3,3-Dimethylallylmagnesium Bromide | 1.1 eq |
| Isoprene Oxide | 1.0 eq |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours |
| Workup | |
| Quenching Agent | Saturated aqueous NH₄Cl |
| Purification | Column Chromatography |
| Expected Yield | Moderate to good (specific yields vary in literature) |
Troubleshooting
Common issues in the formation and use of 3,3-dimethylallylmagnesium bromide include:
-
Failure to initiate: Ensure all glassware is scrupulously dry and the magnesium surface is activated.
-
Low yields: This can be due to the presence of moisture or the competing Wurtz-type coupling reaction. Slow addition of the bromide at a controlled temperature can minimize this side reaction.
-
Formation of byproducts: Allylic rearrangements of the Grignard reagent can potentially lead to isomeric products.
By following these detailed protocols and considering the potential challenges, researchers can effectively utilize 3,3-dimethylallylmagnesium bromide as a powerful tool in the synthesis of complex organic molecules for applications in drug discovery and materials science.
References
Application of Prenyl Bromide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenyl bromide (1-bromo-3-methyl-2-butene) is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the lipophilic prenyl group into various molecular scaffolds. The prenyl moiety is a common feature in a multitude of natural products and biologically active compounds, often enhancing their therapeutic properties by increasing membrane permeability and improving binding affinity to target proteins.[1] This document provides detailed application notes and experimental protocols for the use of prenyl bromide in the synthesis of important pharmaceutical intermediates, focusing on prenylated chalcones, quinolinones, and oxindoles. These intermediates are precursors to compounds with demonstrated anticancer, anti-inflammatory, and other therapeutic activities.
I. Synthesis of Prenylated Chalcone Intermediates
Prenylated chalcones are a class of compounds that have garnered significant attention for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of a prenyl group can significantly enhance the biological activity of the chalcone scaffold. Prenyl bromide is a key reagent for both O-prenylation and C-prenylation of phenolic precursors to these chalcones.
A. O-Prenylation of Phenolic Ketones
O-prenylation is a common strategy in the synthesis of prenylated chalcones, often preceding the Claisen-Schmidt condensation to form the chalcone backbone.
Experimental Protocol: O-Prenylation of 4-Hydroxyacetophenone
This protocol describes the synthesis of 4-(prenyloxy)acetophenone, a key intermediate for various biologically active chalcones.
Materials:
-
4-Hydroxyacetophenone
-
Prenyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 4-(prenyloxy)acetophenone.
B. C-Prenylation of Phenolic Aldehydes
Direct C-prenylation of phenolic aldehydes provides an alternative route to prenylated chalcone precursors. The choice of base and solvent can influence the regioselectivity of the prenylation.
Experimental Protocol: C-Prenylation of 4-Hydroxybenzaldehyde
This protocol details the synthesis of 3-prenyl-4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Prenyl bromide
-
Potassium hydroxide (KOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of potassium hydroxide.
-
Add prenyl bromide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 2 hours.[4]
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-prenyl-4-hydroxybenzaldehyde.
Quantitative Data for Prenylation Reactions in Chalcone Synthesis
| Starting Material | Reagent | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Hydroxyacetophenone | Prenyl bromide | K₂CO₃ | Acetone | Reflux, 3h | 4-(Prenyloxy)acetophenone | ~85% | [4] |
| 2,4-Dihydroxybenzaldehyde | Prenyl bromide | KOH | H₂O | RT, 2h | 2,4-Dihydroxy-3-prenylbenzaldehyde | 22-30% | [4] |
| 2-Iodophenol | Prenyl bromide | Et₃N | DMF | Pd(OAc)₂, Heck conditions | 2-Prenylphenol | 76% | [5] |
II. Synthesis of Prenylated Quinolinone Intermediates
Quinolinone scaffolds are present in numerous bioactive compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[6][7] N-prenylation of isatoic anhydride derivatives is a key step in the synthesis of certain prenylated quinolinones.
Experimental Protocol: N-Prenylation of Isatoic Anhydride
This protocol describes the synthesis of 1-(3-methylbut-2-en-1-yl)-1H-benzo[d][2][3]oxazine-2,4-dione, a precursor to N-prenylated quinolinones.
Materials:
-
Isatoic anhydride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Prenyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at room temperature, add isatoic anhydride (1.0 eq) portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add prenyl bromide (1.5 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data for N-Prenylation of Isatoic Anhydride
| Starting Material | Reagent | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Isatoic anhydride | Prenyl bromide | NaH | DMF | 0 °C to RT, 12-16h | 1-(3-methylbut-2-en-1-yl)-1H-benzo[d][2][3]oxazine-2,4-dione | 32% | [8] |
III. Synthesis of Prenylated Oxindole Intermediates
Oxindole derivatives are important scaffolds in medicinal chemistry, with some demonstrating potent activity as kinase inhibitors.[9] Zinc-mediated prenylation of isatins provides a direct route to 3-prenyl-3-hydroxy-2-oxindoles, which are valuable intermediates for the synthesis of more complex bioactive molecules.[10][11][12]
Experimental Protocol: Zinc-Mediated Prenylation of Isatin
This protocol details the synthesis of 3-hydroxy-3-(3-methylbut-2-en-1-yl)indolin-2-one.
Materials:
-
Isatin
-
Zinc dust
-
Prenyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
To a suspension of the activated zinc dust (2.0 eq) in anhydrous THF, add prenyl bromide (1.5 eq).
-
Stir the mixture at room temperature until the formation of the organozinc reagent is observed (usually indicated by a color change).
-
Add a solution of isatin (1.0 eq) in anhydrous THF to the prenylzinc reagent.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-prenyl-3-hydroxy-2-oxindole.
Quantitative Data for Zinc-Mediated Prenylation of Isatins
| Starting Material | Reagent | Metal | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Isatin | Prenyl bromide | Zn | THF | RT, 1-2h | 3-Hydroxy-3-(3-methylbut-2-en-1-yl)indolin-2-one | Good to excellent | [10][11][12] |
| 3-Acylidene-oxindole | Prenyl bromide | Zn, CeCl₃ | THF | RT | C3-α-prenylated oxindole | Good to excellent | [4][13] |
IV. Signaling Pathways and Biological Relevance
The pharmaceutical intermediates synthesized using prenyl bromide are precursors to drugs that often target key cellular signaling pathways implicated in diseases like cancer and inflammation.
A. JNK/p38 MAPK Signaling Pathway in Cancer
Prenylated chalcones have been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of cellular responses to stress, inflammation, and apoptosis.
Caption: JNK/p38 MAPK signaling pathway activated by prenylated chalcones.
B. Caspase-Mediated Apoptosis Pathway
Many anticancer agents, including those derived from prenylated intermediates, induce cell death through the activation of the caspase cascade, a key component of the apoptotic machinery.
Caption: Caspase cascade leading to apoptosis.
C. Syk-Dependent Inflammasome Signaling
Oxindole-based inhibitors targeting spleen tyrosine kinase (Syk) can modulate inflammatory responses by interfering with the activation of the inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines.[9]
Caption: Inhibition of Syk-dependent inflammasome signaling by oxindoles.
V. Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow from the synthesis of prenylated intermediates to their biological evaluation.
Caption: General workflow for synthesis and evaluation.
Conclusion
Prenyl bromide is an indispensable reagent for the synthesis of a diverse array of pharmaceutical intermediates. The protocols and data presented herein provide a practical guide for researchers in the field of drug discovery and development to utilize prenylation reactions effectively. Understanding the synthesis of these key intermediates and their connection to critical biological pathways is essential for the rational design and development of novel therapeutic agents.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Zinc-Mediated Câ3 αâPrenylation of Isatins with Prenyl Bromide: Access to 3âPrenyl-3-hydroxy-2-oxindoles and Its Application - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Zinc-Mediated C-3 α-Prenylation of Isatins with Prenyl Bromide: Access to 3-Prenyl-3-hydroxy-2-oxindoles and Its Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Access to 3-Prenylated Oxindoles by α-Regioselective Prenylation: Application to the Synthesis of (±)-Debromoflustramine E - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Terpenoids Using 3,3-Dimethylallyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various terpenoids utilizing 3,3-dimethylallyl bromide (prenyl bromide) as a key building block. The protocols outlined below are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Application Note 1: Synthesis of Hemiterpene Esters via Nucleophilic Substitution
Introduction:
Hemiterpenoids, the simplest class of terpenes, are built from a single isoprene unit. Many possess pleasant fragrances and are utilized in the perfume and food industries. A straightforward and efficient method for the synthesis of hemiterpene esters involves the reaction of a carboxylic acid with this compound. This two-step, one-pot reaction proceeds via an initial acid-base reaction to form a carboxylate salt, which then acts as a nucleophile, attacking the electrophilic prenyl bromide to yield the desired ester. This method is notable for its simplicity and generally good yields.[1]
Experimental Protocol: Synthesis of Prenyl Cinnamate
This protocol describes the synthesis of prenyl cinnamate, a hemiterpene ester with a characteristic fragrance.
Materials:
-
Cinnamic acid
-
Sodium bicarbonate (NaHCO₃)
-
This compound (Prenyl bromide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Carboxylate Formation: In a clean, dry round-bottom flask, dissolve cinnamic acid (1.0 eq) in N,N-dimethylformamide (DMF). To this solution, add sodium bicarbonate (1.1 eq) portion-wise with stirring. The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of sodium cinnamate.
-
Prenylation: To the reaction mixture containing the in-situ generated sodium cinnamate, add this compound (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material (cinnamic acid) is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate to afford pure prenyl cinnamate.
Quantitative Data:
The following table summarizes the yields of various hemiterpene esters synthesized using this general protocol.
| Terpenoid | Starting Carboxylic Acid | Yield (%) |
| Prenyl Cinnamate | Cinnamic Acid | 91% |
| Prenyl 2-Methylbutyrate | 2-Methylbutanoic Acid | Good |
| Prenyl Isobutyrate | Isobutyric Acid | Good |
Characterization Data for Prenyl Cinnamate:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.70 (d, 1H, J=16.0 Hz), 7.52-7.49 (m, 2H), 7.39-7.36 (m, 3H), 6.44 (d, 1H, J=16.0 Hz), 5.50 (t, 1H, J=7.2 Hz), 4.70 (d, 2H, J=7.2 Hz), 1.78 (s, 3H), 1.73 (s, 3H). |
| ¹³C NMR (CDCl₃) | δ 166.8, 145.0, 138.9, 134.4, 130.3, 128.9, 128.1, 118.8, 117.9, 61.6, 25.8, 18.2. |
| Mass Spec. (EI) | m/z (%) = 216 (M⁺), 148, 131, 103, 91, 69. |
Application Note 2: O-Prenylation of Phenols for the Synthesis of Bioactive Terpenoids
Introduction:
Prenylated phenols are a large class of natural products that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The introduction of a prenyl group to a phenolic scaffold can significantly enhance its bioactivity. A common method for the synthesis of O-prenylated phenols is the Williamson ether synthesis, where a phenoxide ion reacts with this compound. The phenoxide is typically generated in situ by treating the corresponding phenol with a suitable base. While this method is effective, it can sometimes lead to a mixture of O- and C-prenylated products, as well as dialkylation, which may necessitate careful optimization of reaction conditions and purification of the desired product.
Experimental Protocol: Synthesis of 4-O-(3,3-dimethylallyl)coumarin
This protocol describes the O-prenylation of 4-hydroxycoumarin, a precursor to many anticoagulant drugs.
Materials:
-
4-Hydroxycoumarin
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound (Prenyl bromide)
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxycoumarin (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Addition of Prenyl Bromide: To the stirred suspension, add this compound (1.2 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the pure 4-O-(3,3-dimethylallyl)coumarin.
Quantitative Data:
The yield of O-prenylation reactions can vary depending on the substrate and reaction conditions.
| Product | Substrate | Base/Solvent | Yield (%) |
| 4-O-(3,3-dimethylallyl)coumarin | 4-Hydroxycoumarin | K₂CO₃ / Acetone | Moderate to Good (Typical) |
| Prenylated Phenol Derivative | Phenol | NaH / DMF | Varies |
| Prenylated Chalcone | Hydroxychalcone | K₂CO₃ / Acetone | Varies |
Application Note 3: Terpenoid Synthesis via Wittig Reaction
Introduction:
The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. By converting a carbonyl group into an alkene, it allows for the extension of carbon chains and the introduction of various functional groups. In terpenoid synthesis, the Wittig reaction can be employed to introduce the characteristic isoprenoid units. 3,3-Dimethylallyl triphenylphosphonium bromide is a key reagent in this context, serving as the precursor to the corresponding ylide. This ylide can then react with an aldehyde or ketone to form a new alkene containing the dimethylallyl moiety.
Experimental Protocol: General Procedure for Wittig Reaction with 3,3-Dimethylallyl Triphenylphosphonium Bromide
This protocol provides a general workflow for the synthesis of a terpenoid via a Wittig reaction. A specific example is the reaction with (R)-citronellal to form a sesquiterpene.
Materials:
-
3,3-Dimethylallyl triphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, ether, or DMSO)
-
Aldehyde or ketone substrate (e.g., (R)-citronellal)
-
Schlenk flask or flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes for transfer of reagents
-
Magnetic stirrer and stir bar
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Purification setup (e.g., column chromatography)
Procedure:
-
Ylide Formation: In a flame-dried Schlenk flask under an inert atmosphere, suspend 3,3-dimethylallyl triphenylphosphonium bromide (1.1 eq) in an anhydrous aprotic solvent. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C). Add the strong base (1.0 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the mixture to stir for a specified time to ensure complete ylide formation.
-
Reaction with Carbonyl: To the ylide solution, add the aldehyde or ketone substrate (1.0 eq) dissolved in the same anhydrous solvent dropwise at the same low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting carbonyl compound.
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product, which contains the desired terpenoid and triphenylphosphine oxide as a byproduct, is then purified by column chromatography.
Quantitative Data:
Yields for Wittig reactions are highly dependent on the specific substrates and reaction conditions.
| Product Class | Substrates | Base/Solvent | Expected Yield |
| Sesquiterpene | (R)-Citronellal + 3,3-Dimethylallyl Ylide | Strong Base / Aprotic Solvent | Moderate to Good |
| Monoterpene | C5 Aldehyde + 3,3-Dimethylallyl Ylide | Strong Base / Aprotic Solvent | Moderate to Good |
Mandatory Visualizations
Experimental Workflow for Hemiterpene Ester Synthesis
Caption: Workflow for the two-step synthesis of hemiterpene esters.
Signaling Pathway: Anti-inflammatory Action of Bakuchiol
Bakuchiol, a meroterpenoid, has been shown to exert anti-inflammatory effects by inhibiting the p38 MAPK/ERK signaling pathway. This pathway is a key regulator of the inflammatory response in various cell types.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution Reactions of 3,3-Dimethylallyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-dimethylallyl bromide (prenyl bromide) in nucleophilic substitution reactions. The information below addresses common side reactions and offers guidance on optimizing reaction conditions to achieve desired products.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Rearranged Product
Q: My reaction with this compound yielded a product where the nucleophile is attached to a tertiary carbon instead of the expected primary carbon. What happened?
A: This is a classic side reaction resulting from a competing S(_N)1 pathway and subsequent carbocation rearrangement.
-
Cause: While this compound is a primary alkyl halide, it can ionize to form a resonance-stabilized primary allylic carbocation.[1] This primary carbocation can then rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation.[2][3] The nucleophile then attacks this more stable tertiary carbocation, leading to the rearranged product.[3] This pathway is favored by conditions that promote S(_N)1 reactions, such as polar protic solvents, weak nucleophiles, and lower nucleophile concentrations.[4]
-
Solutions:
-
Favor the S(_N)2 Pathway: The S(_N)2 mechanism is a concerted, single-step reaction that does not involve a carbocation intermediate, thus preventing rearrangement.[2][5]
-
Choice of Solvent: Use a polar aprotic solvent such as acetone, DMSO, or DMF.[6] These solvents enhance the nucleophilicity of the nucleophile without solvating it as strongly as polar protic solvents, favoring the S(_N)2 pathway.
-
Nucleophile Strength and Concentration: Employ a strong, negatively charged nucleophile at a high concentration.[6][7] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[8]
-
Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy pathway of carbocation formation (S(_N)1).
-
Issue 2: Low Yield Due to Competing Elimination Reactions
Q: My reaction is producing significant amounts of alkene byproducts (e.g., 2-methyl-1,3-butadiene) and my desired substitution product yield is low. How can I fix this?
A: This indicates that elimination (E1 or E2) reactions are competing with the desired nucleophilic substitution.
-
Cause: The nucleophile used may also be acting as a strong base, leading to the E2 pathway. This is particularly problematic with sterically hindered or strong bases.[9] Alternatively, the S(_N)1 conditions that lead to carbocation formation can also result in a competing E1 elimination pathway.[3]
-
Solutions:
-
Nucleophile/Base Selection: Use a nucleophile that is a weak base. For instance, when trying to form an ether, using an alkoxide (a strong base) can favor elimination.[9] If possible, select a nucleophile with high nucleophilicity but lower basicity.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
-
Avoid Sterically Hindered Bases: If a base is required (e.g., for deprotonating an alcohol in a Williamson ether synthesis), use a non-hindered base like sodium hydride (NaH) to form the nucleophile in situ, rather than a bulky base like potassium tert-butoxide.
-
Issue 3: Williamson Ether Synthesis with Phenols Results in C-Alkylation
Q: I am trying to synthesize a phenyl ether by reacting a phenoxide with this compound, but I am getting a mixture of the desired O-alkylated ether and a C-alkylated byproduct. How do I improve selectivity for O-alkylation?
A: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation), typically at the ortho or para positions.
-
Cause: The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent and the counter-ion of the phenoxide. Harder electrophiles tend to react at the harder nucleophilic site (oxygen), while softer electrophiles react at the softer site (carbon). The nature of the solvent can influence the reactivity of the phenoxide ion.
-
Solutions:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
-
Counter-ion: Using potassium (K
) as the counter-ion (e.g., from K(_2)CO(_3) or KH) often gives better O-selectivity compared to sodium (Na)+ ) or lithium (Li)+ ).)+ -
Phase-Transfer Catalysis: Employing a phase-transfer catalyst can enhance the concentration of the "naked" and highly reactive phenoxide anion in the organic phase, which often favors O-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in nucleophilic substitution? A1: The main side reactions are carbocation rearrangement via the S(_N)1 pathway to form a tertiary alkyl product, and elimination reactions (E1 and E2) to form alkene byproducts. For reactions with ambident nucleophiles like phenoxides, C-alkylation can be a significant side reaction.
Q2: How can I force the reaction towards the S(_N)2 pathway to get the direct, non-rearranged substitution product? A2: To favor the S(_N)2 pathway, you should use a strong nucleophile at a high concentration, employ a polar aprotic solvent (e.g., acetone, DMSO, DMF), and maintain a relatively low reaction temperature.[6]
Q3: What is the role of the solvent in controlling the reaction outcome? A3: The solvent plays a critical role. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring the S(_N)1 pathway and potential rearrangement. Polar aprotic solvents (e.g., acetone, DMF) do not solvate anions as strongly, which enhances the reactivity of the nucleophile and favors the S(_N)2 pathway.[6]
Q4: Why is a rearranged product sometimes the major product? A4: A rearranged product becomes major if the reaction proceeds primarily through the S(_N)1 mechanism. The initial primary allylic carbocation rearranges to a more stable tertiary carbocation, which is then trapped by the nucleophile.[3] This rearranged product is often the thermodynamically favored product.
Data Presentation
Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways for this compound
| Factor | Favors S(_N)1 Pathway (Rearrangement Possible) | Favors S(_N)2 Pathway (Direct Substitution) |
| Nucleophile | Weak, neutral (e.g., H₂O, ROH)[7] | Strong, anionic (e.g., RO⁻, CN⁻, N₃⁻)[6] |
| Solvent | Polar Protic (e.g., water, methanol, ethanol) | Polar Aprotic (e.g., acetone, DMF, DMSO)[6] |
| Concentration | Low concentration of a weak nucleophile | High concentration of a strong nucleophile[7] |
| Temperature | Higher temperatures can favor ionization | Lower temperatures favor the concerted pathway |
Experimental Protocols
Protocol: General Procedure for S(_N)2 Alkylation of a Phenol (O-Alkylation)
This is a general guideline and may require optimization for specific substrates.
-
Reagents and Setup:
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add the phenol (1.0 eq.).
-
Add dry, polar aprotic solvent (e.g., DMF or acetone).
-
Add a mild base, such as potassium carbonate (K(_2)CO(_3)), in excess (e.g., 2-3 eq.).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide salt.
-
Slowly add this compound (1.1 - 1.5 eq.) to the stirring mixture via a syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na(_2)SO(_4)).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired O-alkylated product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. rammohancollege.ac.in [rammohancollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Regioselectivity of Prenylation with Prenyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the prenylation of aromatic compounds with prenyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of prenylation with prenyl bromide on phenolic substrates?
A1: The regioselectivity of prenylation on phenolic compounds is a delicate balance of several factors: the choice of base, the solvent system, the reaction temperature, and the substrate's electronic and steric properties. Competing reactions such as C-prenylation (alkylation on the aromatic ring) and O-prenylation (ether formation at the hydroxyl group) are common, and their ratios are dictated by these conditions.[1][2] Non-polar solvents, for instance, tend to favor C-alkylation over O-alkylation.[1]
Q2: Why am I observing a mixture of C-prenylated and O-prenylated products?
A2: The formation of both C- and O-prenylated products is a common outcome due to the ambident nature of the phenoxide ion intermediate. Under basic conditions, the phenolic proton is removed to form a phenoxide anion. This anion has electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions) due to resonance delocalization.[2] Consequently, the electrophilic prenyl bromide can react at either site. The final product ratio is highly dependent on the reaction conditions.
Q3: Can the para-position of a phenol be prenylated?
A3: Yes, para-prenylation is a possible outcome, often competing with ortho-prenylation.[3] However, if the para-position is already substituted (blocked), the reaction is synthetically more useful for achieving ortho-prenylation.[3] The choice of reaction conditions can also influence the ortho/para selectivity.
Q4: What is the difference in reactivity between prenyl bromide and prenyl chloride?
A4: Prenyl bromide is a more reactive alkylating agent than prenyl chloride because bromide is a better leaving group.[2] This means that reactions with prenyl bromide can often proceed under milder conditions. Prenyl chloride may require stronger conditions to achieve comparable levels of alkylation.[2]
Troubleshooting Guide
Low Yield & Incomplete Conversion
Problem: My reaction is giving a low yield of the desired prenylated product, and I'm recovering a significant amount of starting material.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reaction Time | Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before workup. |
| Suboptimal Temperature | While many prenylation reactions are conducted at room temperature, less reactive substrates may require gentle heating to proceed at a reasonable rate. |
| Poor Reagent Quality | Ensure the prenyl bromide is fresh and has not degraded.[1] Likewise, verify the concentration and purity of the base and the dryness of the solvent. |
| Ineffective Base | The chosen base may not be strong enough to fully deprotonate the phenol. Consider a stronger base or a different base/solvent combination. |
Poor Regioselectivity (C- vs. O-Prenylation)
Problem: I am getting an undesired mixture of C- and O-prenylated products. How can I favor one over the other?
| Desired Outcome | Troubleshooting Suggestion |
| Increase C-Prenylation | - Solvent Choice: Switch to a non-polar solvent. Non-polar environments can favor C-alkylation.[1]- Base Selection: The choice of base can significantly influence the C/O ratio. Experiment with different bases (e.g., KOH, DBU) to find the optimal conditions for your substrate.[2] |
| Increase O-Prenylation | - Solvent Choice: Use a polar aprotic solvent like acetone or DMF. These solvents can promote O-alkylation.- Base Selection: Carbonate bases such as potassium carbonate (K2CO3) are often effective for O-prenylation.[2] |
Poor Regioselectivity on the Aromatic Ring (ortho- vs. para-)
Problem: My C-prenylation is not selective, yielding a mixture of ortho and para isomers.
| Possible Cause | Troubleshooting Suggestion |
| Unblocked para-Position | If the para-position on your phenol is unsubstituted, it is a likely site for prenylation.[3] If ortho-selectivity is crucial, consider a synthetic route that utilizes a starting material with a blocking group at the para-position.[3] |
| Substrate Electronics | Electron-rich phenols are generally good substrates for C-alkylation under basic conditions.[3] The inherent electronic properties of your substrate will influence the ortho/para ratio. |
| Reaction Conditions | Systematic optimization of the base, solvent, and temperature may be required to improve the desired regioselectivity. |
Formation of Side Products
Problem: Besides the desired product, I am observing significant amounts of other spots on my TLC plate.
| Possible Cause | Troubleshooting Suggestion |
| Bis-prenylation | The product of the initial prenylation may be sufficiently reactive to undergo a second prenylation. This is a common side reaction.[3] To minimize this, you can try using a smaller excess of prenyl bromide or adding it slowly to the reaction mixture. |
| Cyclization | For ortho-prenylated phenols, subsequent acid-catalyzed cyclization can occur, leading to the formation of chromene derivatives.[3] Ensure that the reaction workup and purification steps are not overly acidic if this side product is observed. |
Data Presentation
Table 1: Effect of Base on the C-Prenylation of Aromatic Aldehydes and Ketones [2]
| Substrate | Base | Position of Prenylation | Yield (%) |
| Benzaldehyde | Metal Oxides | C-3 | Low |
| Benzaldehyde | Hydroxides (e.g., KOH) | C-5 | up to 30 |
| Acetophenone | DBU (Amidine base) | C-3 | 38 |
Diagrams
Caption: Key factors determining the outcome of prenylation reactions.
Caption: A logical workflow for troubleshooting common prenylation issues.
Experimental Protocols
Protocol 1: General Procedure for Preferential O-Prenylation of Phenols
This protocol is adapted from conditions known to favor the formation of prenyl ethers.
-
Preparation: To a solution of the phenolic starting material (1.0 eq) in acetone, add potassium carbonate (K2CO3) (2.0-3.0 eq).
-
Reaction: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Prenylating Agent: Add prenyl bromide (1.1-1.5 eq) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Preferential C-Prenylation of Phenols
This protocol is based on conditions that have been shown to favor C-alkylation of phenols.
-
Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic starting material (1.0 eq) in a suitable solvent such as water or a non-polar organic solvent.
-
Base Addition: Add a hydroxide base, such as potassium hydroxide (KOH) (1.5-2.5 eq).[2]
-
Addition of Prenylating Agent: Stir the mixture at room temperature and add prenyl bromide (1.1-1.5 eq) dropwise.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC. Reaction times can range from 2 to 12 hours.[2]
-
Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral pH.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Decomposition of 3,3-dimethylallyl bromide and safe handling
This technical support center provides essential information for researchers, scientists, and drug development professionals on the decomposition and safe handling of 3,3-dimethylallyl bromide (prenyl bromide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (CAS No. 870-63-3), also known as prenyl bromide, is a versatile reagent in organic synthesis.[1][2] It is primarily used to introduce the five-carbon prenyl group into molecules, a process known as prenylation. This is a key step in the synthesis of many natural products, pharmaceuticals, and agrochemicals.[3][4]
Q2: What are the main stability concerns with this compound?
A2: this compound is known to be light-sensitive and can degrade over time, often indicated by a darkening of the liquid.[5] It is also prone to rearrangement reactions due to the formation of a stable allylic carbocation intermediate. To mitigate degradation, it is often supplied with a stabilizer, such as silver wool.
Q3: How should I properly store this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition. The recommended storage temperature is typically between 2°C and 8°C.
Q4: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A4: this compound is a flammable liquid and can cause severe skin burns and eye damage. It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. In case of potential inhalation, a suitable respirator should be used.
Q5: My reaction with this compound is giving a mixture of products. What could be the cause?
A5: this compound can undergo both SN1 and SN2 reactions, and the reaction pathway is highly dependent on the specific conditions (e.g., solvent, nucleophile, temperature).[6] Under conditions that favor an SN1 mechanism, the intermediate carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of a constitutional isomer as a byproduct.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield | Degradation of this compound: The reagent may have decomposed due to improper storage (exposure to light, high temperatures). | - Check the appearance of the reagent. A significant color change (e.g., darkening) may indicate decomposition. - If possible, analyze the starting material by GC-MS or NMR to check for impurities. - Use a fresh bottle of the reagent or purify the existing stock by distillation. |
| Reaction conditions favoring elimination: Strong, sterically hindered bases can promote elimination reactions over substitution. | - Use a less hindered base. - Lower the reaction temperature. | |
| Formation of multiple products | Carbocation rearrangement: In SN1-type reactions, the initially formed primary allylic carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of regioisomeric products. | - To favor the SN2 pathway and minimize rearrangement, use a polar aprotic solvent and a strong, non-bulky nucleophile. - Consider running the reaction at a lower temperature. |
| Presence of impurities in the starting material: The commercial this compound may contain isomeric impurities. | - Analyze the starting material by GC-MS or NMR to identify any impurities. - Purify the reagent by distillation before use. | |
| Inconsistent reaction outcomes | Variability in reagent quality: The purity and stabilizer content of this compound can vary between batches and suppliers. | - If possible, use the same batch of the reagent for a series of experiments. - Consider performing a quick quality control check (e.g., refractive index, NMR) on new batches. |
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol [1][2] |
| Boiling Point | 82-83 °C at 150 mmHg[7] |
| Density | ~1.29 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | ~1.489 |
| Storage Temperature | 2-8 °C |
A highly sensitive gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantification of this compound as a genotoxic impurity. The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.7 ppm and 2.1 ppm, respectively.[8]
Experimental Protocols
Alkylation of Indole with this compound
This protocol is a general guideline for the C3-allylation of indole. Researchers should adapt it based on their specific substrate and experimental setup.
Materials:
-
Indole
-
This compound
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve indole (1 equivalent) in the chosen anhydrous solvent.
-
Deprotonation: If using a strong base like sodium hydride, cool the solution to 0 °C and add the base portion-wise (1.1 equivalents). Stir for 30-60 minutes at this temperature. If using a weaker base like potassium carbonate, it can be added directly with the indole.
-
Alkylation: Slowly add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-prenylindole.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for experiments.
References
- 1. This compound | 870-63-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. indiamart.com [indiamart.com]
- 8. researchgate.net [researchgate.net]
Wurtz coupling side products in Grignard reactions of prenyl bromide
Topic: Troubleshooting and Minimizing Wurtz Coupling Side Products in Grignard Reactions of Prenyl Bromide
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Grignard reactions involving the reactive allylic halide, prenyl bromide. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help minimize the formation of undesired Wurtz coupling byproducts and maximize the yield of your target prenyl Grignard reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the Wurtz coupling side product in the context of a prenyl bromide Grignard reaction?
A1: The Wurtz-type coupling product is the homocoupled dimer of the starting material. In the case of prenyl bromide, this side product is 2,7-dimethyl-2,6-octadiene. This undesired reaction occurs when a newly formed molecule of prenylmagnesium bromide reacts with a molecule of unreacted prenyl bromide.[1] This not only consumes the valuable starting material and the desired Grignard reagent but also complicates the purification of the final product due to the similarity in properties between the coupled product and other reaction components.
Q2: I am observing a high yield of 2,7-dimethyl-2,6-octadiene in my reaction. What are the most likely causes?
A2: A high yield of the Wurtz coupling byproduct is typically promoted by several factors, particularly with reactive allylic halides like prenyl bromide:
-
High Local Concentration of Prenyl Bromide: Rapid addition of prenyl bromide can create localized areas of high concentration. This increases the probability of the newly formed Grignard reagent reacting with the abundant prenyl bromide instead of the magnesium surface.[1]
-
Elevated Reaction Temperature: The formation of a Grignard reagent is an exothermic process.[2] Without proper temperature control, localized hotspots can develop, which significantly accelerate the rate of the Wurtz coupling reaction.
-
Choice of Solvent: Certain solvents can influence the rate of Wurtz coupling. For reactive halides, Tetrahydrofuran (THF) can be more prone to promoting this side reaction compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1]
-
Insufficient Magnesium Surface Area: A limited or passivated surface area of magnesium can slow down the formation of the Grignard reagent. This leaves more unreacted prenyl bromide in the solution, available to participate in Wurtz coupling.
Q3: How can I minimize the formation of the Wurtz coupling product?
A3: To suppress the formation of 2,7-dimethyl-2,6-octadiene, consider the following strategies:
-
Slow, Controlled Addition: Add the prenyl bromide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature. This prevents the buildup of unreacted halide.[1]
-
Temperature Control: Maintain a low reaction temperature. For a highly reactive halide like prenyl bromide, it is often effective to initiate the reaction at room temperature and then cool the reaction vessel (e.g., with an ice bath) once the exotherm begins.
-
Solvent Selection: For substrates prone to Wurtz coupling, consider using diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) instead of THF.[1]
-
Use of Excess Magnesium: Employing a larger excess of magnesium turnings ensures that a sufficient and active surface area is available for the reaction, promoting the formation of the Grignard reagent over the coupling byproduct.
-
Magnesium Activation: Ensure the magnesium surface is active. This can be achieved by using fresh magnesium turnings or by activating them with a small crystal of iodine or a few drops of 1,2-dibromoethane before the addition of prenyl bromide.[2]
Q4: My Grignard reagent solution appears cloudy. Is this related to the Wurtz coupling product?
A4: While some Grignard reagents are not perfectly soluble and may appear cloudy, the formation of a significant precipitate can indeed be due to the Wurtz coupling product, especially if the dimer is a solid at the reaction temperature. However, for prenyl bromide, the dimer (2,7-dimethyl-2,6-octadiene) is a liquid, so significant precipitation is less likely to be the primary indicator of Wurtz coupling. Cloudiness is more likely due to the Schlenk equilibrium and the formation of various magnesium species in solution.
Quantitative Data: Solvent Effects on Wurtz Coupling
| Solvent | Yield of Grignard Product (%)* | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling.[1] |
*Isolated yield of the alcohol product after the in-situ generated Grignard reagent was reacted with 2-butanone.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Wurtz Coupling in Prenyl Grignard Formation
This protocol is adapted from established procedures for the formation of allylic Grignard reagents and is designed to minimize the Wurtz coupling side reaction.
Materials:
-
Magnesium turnings (1.5 eq)
-
Iodine (1 small crystal, as initiator)
-
Prenyl bromide (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous work-up reagents (e.g., aldehyde or ketone, followed by saturated aqueous NH₄Cl solution)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of a solution of prenyl bromide in anhydrous diethyl ether to the activated magnesium. The reaction should initiate, as evidenced by gentle reflux and the appearance of a gray, cloudy suspension.
-
Slow Addition: Once the reaction has initiated, add the remaining prenyl bromide solution dropwise from the dropping funnel over a period of at least one hour. Maintain a gentle reflux throughout the addition. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Reaction Completion: After the addition is complete, continue to stir the resulting gray suspension of the Grignard reagent at room temperature for an additional 30-60 minutes to ensure complete reaction.
-
Use in Subsequent Reaction: The freshly prepared prenylmagnesium bromide is now ready to be used as a nucleophile in the desired subsequent reaction (e.g., addition to an aldehyde or ketone).
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting excessive Wurtz coupling.
Caption: Competing reaction pathways in the formation and use of prenylmagnesium bromide.
Caption: A logical workflow for diagnosing and resolving issues with Wurtz coupling in prenyl Grignard reactions.
References
Technical Support Center: Friedel-Crafts Prenylation Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for improving the yields of Friedel-Crafts prenylation reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts prenylation reaction has a very low yield or is not working at all. What are the most common causes?
A1: Low or no yield in Friedel-Crafts prenylation can be attributed to several critical factors related to reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Consequently, aromatic substrates bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) are deactivated and may not react efficiently, if at all.
-
Issues with Phenolic Substrates: The lone pair of electrons on the oxygen atom of a phenol can coordinate strongly with the Lewis acid catalyst, deactivating it. This coordination also deactivates the aromatic ring towards electrophilic substitution, leading to poor yields.[1]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. Some reactions proceed well at low temperatures (e.g., 0 °C) to control selectivity, while others may require heating to overcome the activation energy. Excessively high temperatures can lead to decomposition and tar formation.
-
Carbocation Rearrangement: The prenyl carbocation is prone to rearrangement, which can lead to a mixture of products and lower the yield of the desired prenylated compound.
-
Poor Quality Reagents: The purity of the aromatic substrate and the prenylating agent (e.g., prenyl bromide, prenyl alcohol) is essential. Impurities can interfere with the reaction, leading to byproducts.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q2: I am observing the formation of multiple isomers and byproducts. How can I improve the selectivity of my reaction?
A2: Poor regioselectivity is a common challenge in Friedel-Crafts prenylation. Key factors to consider are:
-
Ortho/Para Selectivity: For many substituted aromatics, prenylation can occur at both the ortho and para positions. To favor the para product, which is often thermodynamically more stable, consider using bulkier catalysts or running the reaction at a slightly higher temperature to allow for equilibrium to be established. Conversely, some methods, like those involving chelation control with magnesium salts for phenols, can favor ortho substitution.
-
C- vs. O-Prenylation of Phenols: Phenols are bidentate nucleophiles, meaning they can react on the aromatic ring (C-alkylation) or at the phenolic oxygen (O-alkylation) to form an ether.[1]
-
To favor C-prenylation: Use a higher concentration of the Lewis acid catalyst. Strong Brønsted acids or an excess of Lewis acid can promote a Fries-type rearrangement of the initially formed O-prenylated ether to the more stable C-prenylated phenol.[1]
-
To favor O-prenylation: Use milder basic conditions (e.g., K₂CO₃) and a polar aprotic solvent.
-
-
Polyalkylation: The addition of an alkyl group (like prenyl) activates the aromatic ring, making the product more nucleophilic than the starting material. This can lead to the addition of multiple prenyl groups.
-
To minimize polyalkylation: Use a large excess of the aromatic substrate relative to the prenylating agent. This increases the statistical probability that the electrophile will react with the starting material rather than the prenylated product.
-
Issue 3: Difficulty with Specific Substrates
Q3: I am having trouble with the prenylation of indole. What are the specific challenges?
A3: Indoles are highly nucleophilic and present unique challenges. The C-3 position is the most reactive site for electrophilic attack. However, side reactions are common:
-
N-Alkylation: The indole nitrogen can also be alkylated. Protecting the nitrogen with a suitable group (e.g., Boc, Ts) can prevent this side reaction.
-
Polyalkylation: Indoles are highly activated, making them very susceptible to poly-prenylation. Using a large excess of the indole is a common strategy to mitigate this.
-
C-2 Alkylation: In some cases, especially if the C-3 position is substituted, alkylation can occur at the C-2 position.
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid for Friedel-Crafts prenylation? A1: There is no single "best" Lewis acid, as the optimal choice depends on the substrate and reaction conditions.
-
BF₃·OEt₂ is a commonly used and effective catalyst for the prenylation of phenols with prenyl alcohol.[2]
-
ZnCl₂ has been successfully used for the prenylation of flavonoids and other hydroxylated aromatics.[3]
-
AlCl₃ is a very strong Lewis acid but can sometimes lead to more side reactions and decomposition, especially with sensitive substrates.
-
Milder catalysts like AgNO₃ on a solid support (e.g., SiO₂) have been used for the prenylation of highly activated substrates like phloroglucinol.
Q2: Can I use prenyl alcohol instead of prenyl bromide? A2: Yes, prenyl alcohol (e.g., 3-methyl-2-buten-1-ol) is an excellent and often preferred alternative to prenyl halides.[2][3] The reaction is typically activated by a Lewis or Brønsted acid, which protonates the hydroxyl group, allowing it to leave as water and generate the prenyl carbocation. This avoids the use of more toxic alkyl halides.
Q3: How can I ensure my reaction is anhydrous? A3:
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).
-
Solvents: Use freshly distilled, anhydrous grade solvents. Solvents can be dried over molecular sieves.
-
Reagents: Use freshly opened bottles of Lewis acids. If the catalyst is old, its activity may be compromised. Solid reagents can be dried under vacuum.
-
Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.
Q4: Are there greener alternatives to traditional Lewis acids? A4: Yes, several more environmentally friendly approaches are being developed.
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst 15 (a sulfonic acid resin) can be used and are easily removed by filtration.[4]
-
Enzymatic Prenylation: Aromatic prenyltransferases are enzymes that catalyze the prenylation of various aromatic compounds with high regioselectivity under mild, aqueous conditions. This is a growing area of interest for green chemistry.
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and sometimes improve yields, often under solvent-free conditions.
Data Presentation
Table 1: Effect of Catalyst on the Prenylation of Phenols
| Aromatic Substrate | Prenylating Agent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phloroglucinol | Prenol | AgNO₃ / SiO₂ | None (Microwave) | ~50% (mono-prenylated) | (ResearchGate) |
| Hydroquinone | Prenyl Alcohol | BF₃·OEt₂ | Dichloromethane | 30% | [5] |
| Flavonoids (e.g., Chrysin) | 3-methyl-2-buten-1-ol | ZnCl₂ | Ethyl Acetate | 23-36% | [3] |
| Catechol | 2-methyl-but-3-ene-2-ol | Amberlyst 15 | THF | 58% | [4] |
| 2,6-Dimethylphenol | Prenyl Bromide | ZnCl₂ | Acetonitrile | Good (for chroman) |[6] |
Table 2: Effect of Reaction Conditions on Prenylation of Resorcinol
| Prenylating Agent | Conditions | Product(s) | Yield (%) | Reference |
|---|
| Prenyl Bromide | Na / Benzene (reflux) | 4-prenylresorcinol / 2,4-diprenylresorcinol | 16% / 27% |[5] |
Experimental Protocols
Key Experiment 1: BF₃·OEt₂ Catalyzed Prenylation of 2,6-Dimethylphenol
This protocol is adapted from general procedures for the prenylation of electron-rich phenols.
Materials:
-
2,6-Dimethylphenol
-
3-Methyl-2-buten-1-ol (Prenyl alcohol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Apparatus for running the reaction under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add 2,6-dimethylphenol (1.0 eq) and dissolve it in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add BF₃·OEt₂ (typically 1.0-1.2 eq) to the stirred solution at 0 °C.
-
Prenyl Alcohol Addition: Prepare a solution of prenyl alcohol (1.0 eq) in anhydrous diethyl ether and place it in the dropping funnel. Add the prenyl alcohol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench it by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired prenylated phenol.
Visualizations
Logical Relationships & Workflows
Caption: General mechanism of a Lewis acid-catalyzed Friedel-Crafts prenylation.
Caption: Troubleshooting workflow for low yields in prenylation reactions.
Caption: Decision pathway for controlling regioselectivity in phenol prenylation.
References
- 1. repository.gatech.edu [repository.gatech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chromans via Domino Reaction of Phenols with Prenyl Bromide Catalyzed by Zinc Chloride [ccspublishing.org.cn]
Technical Support Center: Solvent Selection for Controlling SN1/SN2 Pathways with Prenyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the solvent-dependent control of SN1 and SN2 reaction pathways for prenyl bromide (1-bromo-3-methyl-2-butene).
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in reactions with prenyl bromide?
A1: Prenyl bromide is a primary allylic bromide. While primary halides typically favor the SN2 pathway, the ability of prenyl bromide to form a resonance-stabilized allylic carbocation makes the SN1 pathway competitive. The choice of solvent is therefore a key factor in selectively favoring one pathway over the other. Polar protic solvents stabilize the carbocation intermediate, promoting the SN1 pathway, while polar aprotic solvents favor the concerted SN2 mechanism.
Q2: What are the expected products from the SN1 and SN2 reactions of prenyl bromide?
A2:
-
SN2 Pathway: A strong nucleophile in a polar aprotic solvent will lead to a direct substitution product, 3-methyl-2-buten-1-ol (in the case of hydrolysis), via a backside attack.
-
SN1 Pathway: In a polar protic solvent, the reaction proceeds through a resonance-stabilized allylic carbocation. This can be attacked by the nucleophile at two positions, leading to a mixture of two products: the primary alcohol (3-methyl-2-buten-1-ol) and the tertiary alcohol (2-methyl-3-buten-2-ol).[1][2]
Q3: How does the dielectric constant of a solvent relate to its ability to favor the SN1 pathway?
A3: The dielectric constant is a measure of a solvent's polarity and its ability to insulate opposite charges.[3] Solvents with a high dielectric constant are more effective at stabilizing the separated positive and negative charges that develop in the transition state of the SN1 rate-determining step (carbocation formation). This stabilization lowers the activation energy, thus accelerating the SN1 reaction rate.
Q4: Can I use a non-polar solvent for these reactions?
A4: Non-polar solvents are generally not suitable for either SN1 or SN2 reactions involving charged or polar reactants like prenyl bromide and most common nucleophiles. They are poor at solvating the charged intermediates of the SN1 pathway and often do not adequately dissolve the nucleophiles required for the SN2 pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction rate | 1. Inappropriate solvent choice for the desired pathway. 2. Low reaction temperature. 3. Poor leaving group ability (unlikely with bromide). | 1. For SN1, switch to a more polar protic solvent (e.g., from ethanol to a water-ethanol mixture). For SN2, ensure a polar aprotic solvent (e.g., acetone, DMF, DMSO) is used. 2. Increase the reaction temperature. A general rule is that the rate approximately doubles for every 10°C increase. 3. Not applicable for prenyl bromide, as bromide is a good leaving group. |
| Formation of a mixture of products when a single product was expected | 1. The chosen solvent is promoting a mix of SN1 and SN2 pathways. 2. For SN1, the nucleophile is attacking both ends of the allylic carbocation. | 1. To favor SN2, use a strong, non-bulky nucleophile in a polar aprotic solvent. To favor SN1, use a weak nucleophile (which is often the polar protic solvent itself). 2. This is an inherent feature of the SN1 reaction with allylic substrates. Product distribution can sometimes be influenced by the specific nucleophile and solvent system. |
| Unexpected rearranged products | Allylic rearrangement is occurring. The intermediate carbocation in the SN1 pathway is resonance-stabilized, allowing for nucleophilic attack at more than one carbon. | This is characteristic of the SN1 pathway for allylic systems. To avoid this, reaction conditions should be optimized to strongly favor the SN2 pathway (strong nucleophile, polar aprotic solvent). |
| Low yield | 1. Competing elimination reactions (E1 or E2). 2. Decomposition of the substrate or product. | 1. Use a less basic nucleophile if substitution is desired. Lower reaction temperatures generally favor substitution over elimination. 2. Prenyl bromide can be unstable. Ensure it is pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables provide an illustrative summary of how solvent choice can influence the reaction pathway for the solvolysis of prenyl bromide. Note: The following data is illustrative and based on established principles of physical organic chemistry. Actual experimental results may vary.
Table 1: Influence of Solvent on the Solvolysis Rate of Prenyl Bromide at 25°C (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Relative Rate (SN1) | Predominant Pathway |
| Acetic Acid | 6.2 | 1 | SN1/SN2 |
| Acetone | 20.7 | 5 | SN2 |
| Ethanol | 24.6 | 20 | SN1/SN2 |
| Methanol | 32.6 | 50 | SN1/SN2 |
| 50% Ethanol / 50% Water | ~52 | 1,000 | SN1 |
| Water | 80.4 | 100,000 | SN1 |
Table 2: Product Distribution in the Solvolysis of Prenyl Bromide in Different Solvents (Illustrative Data)
| Solvent | % SN1 Product (Tertiary Alcohol) | % SN2/SN1 Product (Primary Alcohol) |
| 80% Acetone / 20% Water | 15 | 85 |
| 80% Ethanol / 20% Water | 40 | 60 |
| 50% Ethanol / 50% Water | 65 | 35 |
| 20% Ethanol / 80% Water | 80 | 20 |
Experimental Protocols
Objective: To determine the rate and product distribution of the solvolysis of prenyl bromide in different solvent systems.
Materials:
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
A selection of solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein or other suitable indicator
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure for Kinetic Measurements (Titrimetric Method):
-
Prepare a solution of prenyl bromide in the chosen solvent (e.g., 0.1 M in 50% ethanol/water).
-
Place a known volume of this solution in a constant temperature bath to equilibrate.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known volume of a non-reactive solvent (e.g., acetone).
-
Titrate the liberated hydrobromic acid (HBr) in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH solution required at the completion of the reaction and Vt is the volume at time t. The slope of this line will be -k.
Procedure for Product Ratio Analysis (GC-MS Method):
-
Allow the solvolysis reaction to proceed to completion in the chosen solvent system.
-
Extract the organic products from the reaction mixture using a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO4).
-
Analyze the composition of the product mixture using GC-MS.
-
The relative peak areas in the gas chromatogram can be used to determine the ratio of the different alcohol products.
Visualizations
Caption: SN1 and SN2 reaction pathways for prenyl bromide.
Caption: Experimental workflow for solvent selection studies.
References
Why is silver wool used as a stabilizer in 3,3-dimethylallyl bromide?
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use and stability of 3,3-dimethylallyl bromide, with a specific focus on the role of silver wool as a stabilizer.
Frequently Asked Questions (FAQs)
Q1: Why is silver wool added to this compound?
A1: Silver wool is used as a stabilizer to prevent the decomposition of this compound during storage.[1][2] This allylic bromide is susceptible to several degradation pathways, including rearrangement, elimination of hydrogen bromide (HBr), and oligomerization. Silver wool helps to mitigate these undesirable reactions, ensuring the purity and reactivity of the reagent for your experiments.
Q2: What are the primary decomposition pathways for unstabilized this compound?
A2: Unstabilized this compound can undergo:
-
Rearrangement: It can isomerize to its more stable tertiary allylic isomer, 1-bromo-3-methyl-2-butene. This occurs readily due to the formation of a resonance-stabilized allylic carbocation intermediate.
-
Elimination: Elimination of hydrogen bromide (HBr) can occur, leading to the formation of isoprene and other unsaturated hydrocarbons. The liberated HBr can further catalyze decomposition.
-
Oligomerization: The reactive nature of the allyl bromide can lead to the formation of dimers and higher oligomers, reducing the concentration of the desired monomeric species.
Q3: How does silver wool prevent these decomposition reactions?
A3: The stabilizing effect of silver wool is believed to be twofold:
-
Scavenging of HBr: Trace amounts of HBr, which can form from hydrolysis or elimination, can act as a catalyst for further decomposition and rearrangement. Metallic silver reacts with HBr to form silver bromide (AgBr) and hydrogen gas, effectively removing the acidic catalyst from the system.
-
Radical Scavenging: Although less definitively documented for this specific case, metallic silver can act as a scavenger for radical species. Radical-initiated decomposition or polymerization is a potential degradation pathway for reactive alkyl halides.
Q4: Can I use this compound directly from the bottle with the silver wool present?
A4: For many applications, it is recommended to separate the liquid reagent from the silver wool before use. This can be done by simple decantation or by drawing the liquid with a syringe. The presence of metallic silver could potentially interfere with certain reaction conditions, especially those involving metal-sensitive catalysts or reagents.
Q5: How should I store this compound?
A5: It should be stored in a cool, dry, and dark place, typically at 2-8°C, as recommended by the manufacturer.[1] The container should be tightly sealed to prevent exposure to moisture and air, which can contribute to decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in a nucleophilic substitution reaction. | 1. Decomposition of this compound. 2. Rearrangement to the less reactive tertiary isomer. | 1. Use freshly opened or properly stored stabilized reagent. 2. Confirm the purity of the reagent by NMR or GC-MS before use. 3. Consider reaction conditions that favor SN2 over SN1 pathways if the primary bromide is the desired electrophile. |
| Formation of unexpected side products. | 1. Isomerization of the starting material. 2. Oligomerization. 3. Reaction with impurities formed from decomposition. | 1. Purify the this compound by distillation (note: distillation can also promote decomposition if not done carefully at reduced pressure and moderate temperature). 2. Analyze the starting material for the presence of isomers or oligomers. |
| Inconsistent reaction outcomes. | Variability in the quality of the this compound due to partial decomposition. | 1. Always use stabilized this compound. 2. If unstabilized material must be used, it should be freshly prepared and used immediately. 3. Perform a quality control check on each new bottle of the reagent. |
Quantitative Data on Stability
While specific, publicly available quantitative studies on the long-term stability of this compound with and without silver wool are limited, the following table provides a qualitative and estimated representation of the expected stability under recommended storage conditions (2-8°C, dark, sealed container). Commercial suppliers often provide a warranty of one year for stabilized products, but do not assign a formal expiration date, recommending instead that users inspect the product for quality.[1]
| Parameter | With Silver Wool Stabilizer | Without Silver Wool Stabilizer |
| Estimated Shelf Life | > 1 year | Weeks to months |
| Purity after 6 months | Typically >95% | Likely significant degradation (<90%) |
| Observed Decomposition | Minimal | Noticeable color change (yellow to brown), formation of solids (oligomers), and presence of HBr. |
Experimental Protocols
Protocol 1: Use of Stabilized this compound
-
Preparation: Before use, allow the bottle of this compound to warm to room temperature.
-
Dispensing: Carefully decant the required amount of the liquid from the bottle, leaving the silver wool behind. Alternatively, pierce the septum with a needle and withdraw the desired volume using a syringe.
-
Reaction: Add the this compound to your reaction mixture as per your experimental procedure.
-
Storage after opening: After dispensing, flush the headspace of the bottle with an inert gas (e.g., argon or nitrogen) before tightly resealing the cap. Return the bottle to the recommended storage conditions (2-8°C).
Protocol 2: Stabilization of Unstabilized this compound for Storage
This protocol is for temporary storage and is not a substitute for purchasing a commercially stabilized product.
-
Obtain Silver Wool: Use high-purity silver wool.
-
Preparation: If the this compound shows signs of decomposition (e.g., dark color), it may need to be purified by distillation under reduced pressure immediately before stabilization.
-
Addition of Stabilizer: To a clean, dry, amber glass bottle, add the purified this compound. Add a small amount of silver wool (approximately 0.1-0.5% by weight).
-
Storage: Flush the bottle with an inert gas, seal tightly, and store at 2-8°C in the dark.
Visualizations
Decomposition Pathways of this compound
Caption: Primary decomposition pathways of this compound.
Stabilization Mechanism of Silver Wool
Caption: Role of silver wool in scavenging HBr to prevent decomposition.
References
Technical Support Center: Purification of Prenylation Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from prenylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying prenylated proteins and small molecules?
A1: A multi-step approach is often necessary to achieve high purity. Common techniques include:
-
Affinity Chromatography (AC): This is a popular initial step, especially for recombinant proteins with affinity tags (e.g., His-tag, GST-tag).[1][2] It offers high selectivity.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and is effective for separating proteins with different isoelectric points (pI).[3][4]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[1][4] It is often used as a final "polishing" step to remove aggregates or remaining contaminants.[1]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. Since prenylation increases a protein's hydrophobicity, HIC can be a powerful tool.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the final purification and analysis of both proteins and small molecules.[5][6]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that has been successfully used to purify prenylated natural products.[7]
Q2: How can I separate prenylated proteins from their unprenylated counterparts?
A2: The addition of a hydrophobic prenyl group provides several handles for separation:
-
Hydrophobic Interaction Chromatography (HIC): The increased hydrophobicity of the prenylated protein will cause it to bind more strongly to the HIC resin compared to the unprenylated form.
-
Reversed-Phase Chromatography (RPC): Similar to HIC, the greater hydrophobicity of the prenylated protein allows for its separation.
-
Electrophoretic Mobility Shift Assay (EMSA): In some cases, the prenylated protein will exhibit a different migration pattern on a non-denaturing gel.[8]
-
Membrane Association: Since prenylation often leads to membrane association, a subcellular fractionation step can enrich the prenylated protein in the membrane fraction.[8]
Q3: What are the best methods to assess the purity of my final product?
A3: A combination of methods is essential for robust purity validation:
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for determining purity, offering high resolution and quantitative accuracy.[5] Purity is often calculated based on the area percentage of the main peak.[5]
-
Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the purified product.[5] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the desired product and detecting structural isomers or impurities.[5]
-
SDS-PAGE: For proteins, SDS-PAGE followed by Coomassie or silver staining is a common method to visually assess purity and identify contaminants.
Q4: My prenylated protein is aggregating during purification. What can I do?
A4: Aggregation is a common issue due to the increased hydrophobicity from the prenyl group. Consider the following:
-
Optimize Buffer Conditions: Include detergents (at or above the critical micelle concentration) or other solubilizing agents in your buffers to keep the protein soluble.[9]
-
Use Solubility-Enhancing Fusion Tags: For recombinant proteins, an N-terminal fusion tag can sometimes improve solubility.[1]
-
Work at Lower Temperatures: Performing purification steps at 4°C can help reduce aggregation for some proteins.[2]
-
Adjust Salt Concentration: The ionic strength of the buffer can influence protein solubility. A well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl is often a good starting point.[1]
Q5: How can I enrich my sample for prenylated proteins before final purification?
A5: Metabolic labeling with isoprenoid analogs is a powerful technique for enriching prenylated proteins.[10] This "tagging-via-substrate" approach involves feeding cells with modified prenyl donors that contain a chemical reporter group, such as an azide or alkyne.[8][11] After cell lysis, the tagged proteins can be covalently attached to a resin (e.g., biotin-alkyne followed by streptavidin beads) via click chemistry, allowing for their specific enrichment.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Poor Expression/Reaction: Initial concentration of the target molecule is too low. | Confirm expression levels before starting purification using SDS-PAGE and Western blot.[12] Optimize reaction conditions (e.g., time, temperature, substrate concentration). |
| Protein Inactivation/Degradation: The protein is losing activity or being degraded during purification. | Work at 4°C, add protease inhibitors to all buffers, and minimize the number of purification steps.[2][4] Ensure buffer conditions (pH, cofactors) are optimal for protein stability.[2] | |
| Product Loss During Steps: Significant amount of product is lost during buffer exchanges or concentration steps. | Use low protein binding membranes for filtration and dialysis.[13] Be mindful of the molecular weight cut-off (MWCO) of concentrators. | |
| Protein Not Binding to Affinity Column | Affinity Tag is Inaccessible: The fusion tag (e.g., His-tag) is folded into the protein's core. | Perform the purification under denaturing conditions to expose the tag.[12][14] |
| Incorrect Buffer Conditions: The pH or ionic strength of the binding buffer is preventing interaction with the resin. | Ensure the pH and salt concentration of your buffer are compatible with the chosen affinity resin. For His-tags, avoid high concentrations of imidazole in the binding buffer.[14] | |
| Column Overload: Too much crude lysate was loaded onto the column, exceeding its binding capacity. | Use a larger column volume or load less sample. Check the manufacturer's specifications for the resin's binding capacity. | |
| Product Elutes During Wash Steps | Wash Conditions are Too Stringent: The wash buffer is stripping the target protein from the resin. | Decrease the stringency of the wash buffer. For His-tag purification, lower the imidazole concentration.[12][14] For IEX, decrease the salt concentration. |
| Weak Binding to Resin: The interaction between the protein and the resin is weak. | This could be due to an inaccessible tag (see above). Alternatively, try a different purification method (e.g., HIC, IEX) that relies on a different property of the protein. | |
| High Levels of Contaminants in Final Product | Non-Specific Binding: Other proteins are binding non-specifically to the resin. | Increase the stringency of the wash steps. Add a low concentration of a competitor to the wash buffer (e.g., 10-20 mM imidazole for His-tag purification).[14] |
| Co-purifying Interacting Proteins: The contaminants are proteins that naturally interact with your target protein. | Add a high salt wash (e.g., 0.5-1.0 M NaCl) to disrupt protein-protein interactions.[15] | |
| Insufficient Purification: A single purification step is not enough to achieve the desired purity. | Add an additional purification step based on a different principle (e.g., affinity chromatography followed by size-exclusion chromatography).[1] | |
| Prenylated Product is Inactive After Purification | Denaturation: The protein has been denatured by harsh elution conditions (e.g., low pH). | Use a gentler elution method, such as a competitive elution or a near-neutral, high salt elution buffer.[14] Immediately neutralize the pH after low-pH elution. |
| Loss of Cofactors: Essential cofactors for activity have been removed during purification. | Add the required cofactors back into the final storage buffer.[2] | |
| Incorrect Folding: The protein has misfolded after removal from its native environment. | Consider in-vitro refolding protocols, which often involve denaturing the protein and then slowly removing the denaturant.[4] |
Quantitative Data Summary
Table 1: Comparison of Common Protein Purification Techniques.
| Technique | Separation Principle | Selectivity | Loading Capacity | Speed |
| Affinity Chromatography (AC) | Specific biological affinity | Very High | High | High |
| Ion-Exchange Chromatography (IEX) | Protein surface charge | High | High | High |
| Hydrophobic Interaction (HIC) | Hydrophobicity | High-Medium | High | High |
| Size-Exclusion Chromatography (SEC) | Size and shape | Medium | Low | Medium-Low |
Data compiled from information in reference[3].
Table 2: Example Purification of Prenylated Phenolics by HSCCC.
| Compound | Amount from 200mg Crude Extract | Purity (by UHPLC) |
| 5,7-dihydroxy-8-geranylflavanone | 14.2 mg | 95.2% |
| Amorfrutin A | 10.7 mg | 96.7% |
| Amorfrutin B | 17.4 mg | 97.1% |
Data from a study on the purification of prenylated phenolics from Amorpha fruticosa fruits.[7]
Experimental Protocols
Protocol 1: Affinity Purification of a His-tagged Prenylated Protein
-
Sample Preparation: Lyse cells expressing the His-tagged prenylated protein in a lysis buffer containing a suitable detergent (e.g., 0.5% Triton X-100), protease inhibitors, and 10-20 mM imidazole. Clarify the lysate by centrifugation.[2]
-
Equilibration: Equilibrate an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA) with equilibration buffer (lysis buffer without detergent, containing 10-20 mM imidazole).[3]
-
Protein Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through to check for unbound protein.
-
Washing: Wash the column with several column volumes of wash buffer (equilibration buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.[14]
-
Elution: Elute the bound protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[12] Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 2: Enrichment of Prenylated Proteins via Metabolic Labeling and Click Chemistry
-
Metabolic Labeling: Culture cells in the presence of an isoprenoid analog containing an azide or alkyne group.[10]
-
Cell Lysis: Harvest and lyse the cells under conditions that preserve protein integrity.
-
Click Chemistry Reaction: To the cell lysate, add a capture reagent (e.g., biotin-alkyne if using an azide-labeled isoprenoid). Catalyze the azide-alkyne cycloaddition reaction.[10]
-
Affinity Capture: Incubate the reaction mixture with streptavidin-coated beads to capture the biotinylated (and thus prenylated) proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Analysis: The enriched proteins can be eluted from the beads or analyzed directly by on-bead digestion followed by LC-MS/MS for proteomic identification.[16]
Visualizations
Caption: A typical multi-step workflow for purifying a recombinant prenylated protein.
Caption: A logical troubleshooting guide for low yield in prenylated protein purification.
Caption: The post-translational processing pathway for many CaaX-containing proteins.[11]
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. Identity determination and purity testing [chemcon.com]
- 7. Isolation and purification of prenylated phenolics from Amorpha fruticosa by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. Proteomics Analysis of Prenylation - Creative Proteomics [creative-proteomics.com]
Managing pressure buildup in stored 3,3-dimethylallyl bromide bottles
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing pressure buildup in stored bottles of 3,3-dimethylallyl bromide (prenyl bromide).
Frequently Asked Questions (FAQs)
Q1: Why is there pressure buildup in my bottle of this compound?
A1: Pressure buildup in stored this compound is a sign of product decomposition. This allylic halide is susceptible to degradation, which can be accelerated by elevated temperatures and exposure to light. The decomposition process can generate gaseous byproducts, leading to an increase in pressure within the sealed container.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition and prevent pressure buildup, this compound should be stored at a temperature of 2-8°C.[1][2] It is also advisable to store the product in a dark location or in an amber-colored bottle to protect it from light, which can initiate free-radical degradation pathways.
Q3: What is the purpose of the silver wool or silver chip in some bottles of this compound?
A3: Silver is added to bottles of this compound as a stabilizer. Silver ions can act as a Lewis acid, complexing with the bromide and influencing reaction pathways.[3][4] In the context of storage, the silver likely scavenges free bromide ions or other reactive species that could catalyze decomposition, thereby enhancing the stability of the product.
Q4: The pressure in the bottle seems high. How should I safely open it?
A4: If you suspect significant pressure buildup, it is crucial to proceed with caution. Before opening, cool the bottle to 2-8°C to reduce the vapor pressure of any volatile components. Point the bottle away from yourself and others, and slowly and carefully vent the cap to release the pressure. It is highly recommended to perform this operation in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.
Q5: Can I still use this compound that has shown signs of pressure buildup?
A5: If pressure buildup has occurred, it indicates that the product has undergone some degree of decomposition. This may affect the purity and performance of the reagent in your experiments. It is recommended to assess the purity of the material by a suitable analytical method (e.g., NMR, GC) before use to ensure it meets the requirements of your application.
Troubleshooting Guide: Managing Pressure Buildup
This guide provides a step-by-step approach to address pressure buildup in stored this compound.
Problem: The cap of the this compound bottle is bulging, or a hissing sound is heard upon opening.
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Storage Temperature | 2-8°C | [1][2] |
| Purity (technical grade) | ~90% | |
| Purity (stabilized) | 95% |
Experimental Protocols
Protocol for Safely Venting a Pressurized Bottle of this compound:
-
Don Personal Protective Equipment (PPE): Wear safety goggles, a face shield, and chemical-resistant gloves.
-
Ensure Proper Ventilation: Perform the entire procedure in a certified chemical fume hood.
-
Cool the Bottle: Place the bottle of this compound in a refrigerator or an ice bath at 2-8°C for at least one hour to reduce the internal pressure.
-
Secure the Bottle: Place the cooled bottle in a secondary container, such as a beaker or a rack, to ensure stability.
-
Position the Bottle: Turn the bottle so that the cap is pointing away from you and any other individuals in the vicinity.
-
Slowly Loosen the Cap: Using a gloved hand, slowly and carefully turn the cap to begin venting. You may hear a hissing sound as the pressure is released. Do not remove the cap completely at this stage.
-
Allow Pressure to Equalize: Wait until the hissing sound stops, indicating that the pressure has equalized with the atmosphere.
-
Fully Open the Bottle: Once the pressure is released, you can safely remove the cap.
-
Inspect the Product: Visually inspect the product for any signs of significant discoloration or polymerization.
-
Assess Purity (Recommended): Before using the reagent, it is advisable to re-analyze its purity to confirm it is suitable for your intended application.
Visualizations
Caption: Troubleshooting workflow for managing pressure buildup.
References
Technical Support Center: Temperature Effects on Prenylation Regioselectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of temperature in the regioselectivity of prenylation reactions.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect enzyme-catalyzed prenylation reactions?
Temperature is a critical parameter in enzyme-catalyzed reactions as it influences both the reaction rate and the stability of the enzyme.[1][2]
-
Reaction Rate: Generally, an increase in temperature increases the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate. A common rule of thumb is that for every 10°C rise in temperature, the rate of most enzymatic reactions will increase by 50% to 100%.[1] However, this is only true up to the enzyme's optimal temperature.
-
Enzyme Stability: Each enzyme has an optimal temperature range for its activity.[1] Exceeding this temperature can lead to thermal denaturation, where the enzyme loses its three-dimensional structure, resulting in a loss of catalytic activity.[1] For most animal enzymes, denaturation occurs rapidly at temperatures above 40°C.[1] Conversely, at very low temperatures, enzymes may become inactive, but this is often reversible upon warming.[1]
Q2: Can temperature be used to control the regioselectivity (e.g., C- vs. O-prenylation) of a prenylation reaction?
The influence of temperature on regioselectivity is complex and depends on whether the reaction is enzymatic or purely chemical.
-
Enzymatic Reactions: In enzyme-catalyzed prenylation, the regioselectivity is primarily determined by the enzyme's active site architecture, which dictates how the substrates bind. While temperature can affect enzyme flexibility and dynamics, it is not a standard method for predictably altering the C- vs. O-prenylation ratio. Some prenyltransferases have been shown to catalyze both C- and O-prenylation, but this is highly dependent on the specific enzyme and substrates involved.[3]
-
Chemical Synthesis: In non-enzymatic chemical synthesis, temperature can play a more direct role in regioselectivity. For instance, elevated temperatures can promote the thermal rearrangement of an O-prenylated product to a more stable C-prenylated product, such as in an aromatic Claisen rearrangement.[4][5]
Q3: What is a typical optimal temperature for in vitro prenylation assays?
The optimal temperature for an in vitro prenylation assay is specific to the particular prenyltransferase being used. However, a common starting point for many enzymes, particularly those from mammalian sources, is around 37°C.[1] For enzymes from thermophilic or psychrophilic organisms, the optimal temperature will be significantly higher or lower, respectively. It is crucial to determine the optimal temperature for your specific enzyme empirically.
Troubleshooting Guides
Issue 1: Low or No Product Yield in My Prenylation Reaction
If you are experiencing low or no product yield, temperature could be a contributing factor. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Temperature | The reaction temperature may be too low, resulting in a very slow reaction rate. Conversely, it could be too high, leading to enzyme denaturation. To address this, perform the assay at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C) to determine the optimal temperature for your specific enzyme. |
| Enzyme Inactivation Due to Improper Storage | Enzymes can lose activity if not stored at the appropriate temperature, which is typically at or below 5°C.[1] Ensure your enzyme has been stored correctly and test its activity with a standard positive control reaction. |
| Incorrect Buffer pH at Reaction Temperature | The pH of your reaction buffer can be temperature-dependent. Ensure that the buffer is at the optimal pH for the enzyme at the reaction temperature. |
| Insufficient Reaction Time for a Low Temperature | If you are running the reaction at a lower temperature, a longer incubation time may be necessary to achieve a satisfactory yield. Monitor the reaction over time to determine if the yield increases with longer incubation. |
Issue 2: My Prenyltransferase Appears to be Inactive
Complete loss of enzyme activity can often be attributed to denaturation.
| Potential Cause | Troubleshooting Suggestion |
| Thermal Denaturation | The enzyme may have been exposed to a temperature that is too high during the reaction setup or incubation, causing it to unfold and lose activity.[1] It is important to keep the enzyme on ice during reaction setup and to use a calibrated incubator or water bath for the reaction itself. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing an enzyme solution can lead to a loss of activity. To avoid this, aliquot the enzyme stock into smaller, single-use volumes upon receipt. |
| Long-Term Instability at Reaction Temperature | Even at a seemingly optimal temperature, some enzymes may not be stable over extended incubation periods.[1] You can test for this by pre-incubating the enzyme at the reaction temperature for varying lengths of time before adding the substrates and then measuring the remaining activity. |
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for a Prenyltransferase
This protocol provides a general framework for identifying the optimal reaction temperature for your enzyme.
-
Prepare a Master Mix: Prepare a master mix containing all reaction components except for the enzyme. This should include the buffer, prenyl donor (e.g., DMAPP, GPP, FPP), prenyl acceptor substrate, and any necessary cofactors (e.g., MgCl₂).
-
Aliquot Master Mix: Aliquot the master mix into separate reaction tubes.
-
Temperature Equilibration: Place the tubes in separate heat blocks or water baths set to a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C). Allow the master mix to equilibrate to the respective temperatures for 5-10 minutes.
-
Initiate Reaction: Add the enzyme to each tube to start the reaction.
-
Incubation: Incubate each reaction for a fixed period of time (e.g., 30 minutes).
-
Quench Reaction: Stop the reactions by adding a quenching solution (e.g., EDTA, acid, or by heat inactivation if the product is stable).
-
Analysis: Analyze the product formation in each reaction using an appropriate method (e.g., HPLC, LC-MS, TLC).
-
Determine Optimum: The temperature that yields the highest product concentration is the optimal temperature for that reaction time.
Protocol 2: Assessing Enzyme Thermostability
This protocol helps to determine the stability of your prenyltransferase at a specific temperature over time.
-
Prepare Enzyme Solutions: Prepare several identical aliquots of your enzyme in the reaction buffer.
-
Incubation at Test Temperature: Place the enzyme aliquots in a heat block or water bath set to the desired test temperature (e.g., 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove one aliquot of the enzyme from the heat and place it on ice to stop further thermal denaturation.
-
Activity Assay: Assay the activity of each heat-treated enzyme sample under standard reaction conditions (optimal temperature and a short incubation time).
-
Data Analysis: Plot the remaining enzyme activity as a function of the pre-incubation time at the test temperature. This will give you a measure of the enzyme's stability under those conditions.
Visualizations
Caption: Workflow for determining the optimal temperature for a prenyltransferase.
Caption: Troubleshooting logic for low prenylation yield due to temperature.
References
- 1. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. monash.edu [monash.edu]
- 3. Substrate-Dependent Alteration in the C- and O-Prenylation Specificities of Cannabis Prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,3-Dimethylallyl Bromide
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of reactive intermediates is paramount. 3,3-Dimethylallyl bromide (prenyl bromide) is a key building block in the synthesis of numerous natural products and pharmaceuticals. This guide provides a detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound and compares its spectral features with common alternatives, allyl bromide and trans-crotyl bromide.
Comparative NMR Data Analysis
The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for this compound and its structural analogs. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | =CH | ~5.52 | Triplet (t) | ~8.4 | 1H |
| CH₂Br | ~4.02 | Doublet (d) | ~8.4 | 2H | |
| C(CH₃)₂ | ~1.78 | Singlet (s) | - | 6H | |
| Allyl Bromide | =CH | ~5.99 | Ddt | J = 16.8, 9.7, 7.2 | 1H |
| =CH₂ (trans) | ~5.30 | Doublet (d) | J = 16.8 | 1H | |
| =CH₂ (cis) | ~5.15 | Doublet (d) | J = 9.7 | 1H | |
| CH₂Br | ~3.93 | Doublet (d) | J = 7.2 | 2H | |
| trans-Crotyl Bromide | =CH-CH₂ | ~5.80 | Dtq | J = 15.1, 7.1, 1.0 | 1H |
| =CH-CH₃ | ~5.65 | Dq | J = 15.1, 6.8 | 1H | |
| CH₂Br | ~3.95 | Doublet (d) | J = 7.1 | 2H | |
| CH₃ | ~1.72 | Doublet (d) | J = 6.8 | 3H |
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | =C(CH₃)₂ | ~139.0 |
| =CH | ~119.0 | |
| CH₂Br | ~30.0 | |
| C(CH₃)₂ | ~25.9, ~18.2 | |
| Allyl Bromide | =CH | ~133.0 |
| =CH₂ | ~118.0 | |
| CH₂Br | ~33.0 | |
| trans-Crotyl Bromide | =CH-CH₂ | ~131.0 |
| =CH-CH₃ | ~126.0 | |
| CH₂Br | ~35.0 | |
| CH₃ | ~18.0 |
Structural Visualization and NMR Correlation
The structure of this compound and the assignment of its unique proton and carbon environments are illustrated below.
Caption: Structure of this compound with ¹H and ¹³C NMR assignments.
Experimental Protocol for NMR Analysis
A standardized protocol ensures the reproducibility and quality of the obtained NMR data.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution. This can be performed manually or automatically.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the NMR spectrum.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
This comprehensive guide provides the necessary data and protocols for the accurate NMR analysis of this compound, facilitating its use in various research and development applications.
Assessing the Purity of 3,3-Dimethylallyl Bromide: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that directly impacts the reliability, reproducibility, and outcome of synthetic chemistry and biological assays. 3,3-Dimethylallyl bromide (also known as prenyl bromide) is a key building block in the synthesis of numerous natural products and pharmaceuticals. Its inherent reactivity, however, makes it susceptible to degradation and the presence of impurities. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information. While GC-MS is a powerful and widely used method, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer alternative or complementary approaches.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Provides detailed structural information based on the magnetic properties of atomic nuclei and can be used for quantitative analysis (qNMR). | Separates compounds based on their differential partitioning between a mobile phase and a stationary phase. |
| Strengths | High sensitivity and selectivity for volatile and semi-volatile compounds. Provides both quantitative data and structural information for impurity identification. A highly sensitive quantitative method has been developed for this compound as a genotoxic impurity.[1] | Excellent for structural elucidation and can be a primary method for quantification without the need for a reference standard of the impurity. Can provide information on non-volatile impurities. | Applicable to a wide range of compounds, including non-volatile and thermally labile impurities. Well-established and robust for purity determination. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some analytes. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making interpretation difficult. | May have lower resolution for certain volatile isomers compared to capillary GC. Impurity identification requires collection of fractions for further analysis or a hyphenated technique like LC-MS. |
| Typical Application for this compound | Primary method for routine purity analysis and quantification of volatile impurities, including isomers and degradation products. | Structural confirmation of the main component and identification of major impurities. Quantitative NMR (qNMR) can be used for accurate purity assessment. | Analysis of non-volatile impurities or in situations where GC is not available. A method for allyl bromide has been demonstrated on a Newcrom R1 column.[2] |
Experimental Protocol: GC-MS for Purity Assessment of this compound
This protocol is based on a validated method for the quantitative determination of this compound.[1]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or hexane, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Column: DB-1 (30 m x 0.25 mm I.D., 1.0 µm film thickness) or equivalent non-polar capillary column.[1]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Selected Ions for Monitoring (SIM): For enhanced sensitivity, monitor the following ions for this compound: m/z 148, 150, and 69.[1]
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC).
-
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.
-
Identification of impurities can be achieved by comparing their mass spectra with a reference library (e.g., NIST). Common impurities may include isomers, unreacted starting materials (e.g., 3-methyl-2-buten-1-ol), or dimerization products.[3]
Quantitative Performance Data for the GC-MS Method
The following table summarizes the validation data for a sensitive GC-MS method for the determination of this compound.[1]
| Parameter | Result |
| Limit of Detection (LOD) | 0.7 ppm |
| Limit of Quantitation (LOQ) | 2.1 ppm |
| Linearity Range | 5 to 20 µg/L |
| Correlation Coefficient (r) | 0.9996 |
| Precision at LOQ (%RSD) | 1.7% |
| Accuracy at LOQ (Recovery) | 100.9% |
Workflow and Pathway Diagrams
Caption: Workflow for the purity assessment of this compound using GC-MS.
Caption: Logical comparison of analytical methods for purity assessment.
References
A Head-to-Head Battle of Reactivity: Prenyl Bromide vs. Prenyl Chloride in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. In the realm of prenylation, a key reaction in the synthesis of many biologically active molecules, two common precursors stand out: prenyl bromide and prenyl chloride. This guide provides an in-depth comparison of their reactivity in nucleophilic substitution reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.
Executive Summary: The Reactivity Verdict
In the contest of reactivity, prenyl bromide consistently emerges as the more reactive electrophile compared to prenyl chloride in nucleophilic substitution reactions. This heightened reactivity is fundamentally attributed to the superior leaving group ability of the bromide ion (Br⁻) in comparison to the chloride ion (Cl⁻). A better leaving group is one that is more stable in solution after departing from the substrate, and bromide's larger size and greater polarizability make it a more stable anion than chloride. This intrinsic difference in leaving group potential directly translates to faster reaction rates and often allows for milder reaction conditions when using prenyl bromide.[1]
Quantitative Reactivity Comparison
While specific kinetic data for the direct comparison of prenyl bromide and prenyl chloride under identical conditions is not extensively published, the principles of physical organic chemistry and data from analogous allylic systems provide a clear picture. The rate of a nucleophilic substitution reaction is directly influenced by the nature of the leaving group. In general, the relative reactivity of alkyl halides in S_N1 and S_N2 reactions follows the order: R-I > R-Br > R-Cl > R-F.
To illustrate this principle, we can consider the relative rates of solvolysis (a type of S_N1 reaction where the solvent acts as the nucleophile) for analogous secondary alkyl halides. While not prenyl halides, this data provides a strong indicative comparison of the leaving group effect.
| Substrate | Leaving Group | Relative Rate of Solvolysis (in Ethanol) |
| sec-Butyl Bromide | Br⁻ | ~40 |
| sec-Butyl Chloride | Cl⁻ | 1 |
Note: This table is illustrative of the general trend in leaving group ability and not direct data for prenyl halides. The significant difference in rates highlights the enhanced reactivity of bromides over chlorides.
For synthetic applications, this difference in reactivity means that reactions with prenyl bromide will typically proceed faster and may require lower temperatures or less forcing conditions to achieve comparable yields to those with prenyl chloride.[1]
Reaction Mechanisms: A Tale of Two Pathways
The reactivity of both prenyl bromide and prenyl chloride is channeled through two primary nucleophilic substitution mechanisms: S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular). The operative mechanism is dictated by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the solvent, and the leaving group.
Prenyl halides are primary allylic halides. The primary nature of the carbon bearing the halogen would typically favor an S_N2 pathway. However, the allylic nature of the system allows for the formation of a resonance-stabilized allylic carbocation, which can favor an S_N1 pathway, especially with weak nucleophiles and in polar protic solvents.[2][3][4]
S_N1 Pathway:
Caption: S_N1 reaction mechanism for prenyl halides.
S_N2 Pathway:
Caption: S_N2 reaction mechanism for prenyl halides.
Due to the better leaving group ability of bromide, prenyl bromide will exhibit faster rates in both S_N1 and S_N2 reactions compared to prenyl chloride under the same conditions. In S_N1 reactions, the rate-determining step is the formation of the carbocation, which is facilitated by a better leaving group. In S_N2 reactions, the leaving group departs in the concerted step, and a more stable departing anion leads to a lower activation energy.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of prenyl bromide and prenyl chloride, a comparative kinetic study can be performed. The following protocols outline experiments for comparing their reactivity under both S_N1 and S_N2 conditions.
Experiment 1: Comparison under S_N1 Conditions (Solvolysis)
This experiment measures the rate of solvolysis of prenyl bromide and prenyl chloride in a polar protic solvent, such as ethanol. The reaction produces HBr or HCl, and the rate can be monitored by the change in pH or by using an indicator.
Materials:
-
Prenyl bromide
-
Prenyl chloride
-
Absolute ethanol
-
0.1 M Sodium hydroxide solution
-
Phenolphthalein indicator
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Label two sets of test tubes, one for prenyl bromide and one for prenyl chloride.
-
To each test tube, add 5 mL of absolute ethanol.
-
Add 2 drops of phenolphthalein indicator to each test tube.
-
Add a single drop of 0.1 M NaOH to each test tube to make the solution slightly basic (pink).
-
Place the test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for 5 minutes.
-
Simultaneously add 5 drops of prenyl bromide to one set of test tubes and 5 drops of prenyl chloride to the other set. Start the stopwatch immediately.
-
Record the time it takes for the pink color to disappear in each test tube. This indicates the consumption of the added base by the acid generated from the solvolysis reaction.
-
The shorter the time, the faster the reaction rate.
Experiment 2: Comparison under S_N2 Conditions (Finkelstein Reaction)
This experiment compares the rate of reaction of prenyl bromide and prenyl chloride with sodium iodide in acetone. Sodium bromide and sodium chloride have different solubilities in acetone, and the formation of a precipitate can be used to monitor the reaction progress.[5][6][7]
Materials:
-
Prenyl bromide
-
Prenyl chloride
-
15% Sodium iodide in acetone solution
-
Test tubes
-
Stopwatch
Procedure:
-
Label two test tubes, one for prenyl bromide and one for prenyl chloride.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Simultaneously add 5 drops of prenyl bromide to one test tube and 5 drops of prenyl chloride to the other. Start the stopwatch immediately.
-
Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride).
-
Record the time at which a precipitate first becomes visible.
-
The reaction that forms a precipitate faster is the more reactive one under these S_N2 conditions.
Caption: General experimental workflow for comparing reactivity.
Conclusion for the Practicing Scientist
For drug development and other synthetic applications, the choice between prenyl bromide and prenyl chloride has clear implications. Prenyl bromide is the reagent of choice when higher reactivity is desired. This allows for the use of milder reaction conditions, which can be crucial when working with sensitive substrates or complex molecules with multiple functional groups. The faster reaction times offered by prenyl bromide can also lead to increased throughput in a research or production setting.
However, the lower reactivity of prenyl chloride can be advantageous in certain situations. For instance, if a reaction is too vigorous with prenyl bromide, leading to side products or decomposition, the less reactive chloride analogue may provide better control and selectivity. Additionally, cost and availability may be deciding factors in some contexts.
Ultimately, the decision rests on a careful consideration of the specific synthetic challenge at hand. By understanding the fundamental differences in reactivity and having access to comparative experimental protocols, researchers can make an informed choice to optimize their synthetic strategies and accelerate their discovery and development efforts.
References
- 1. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Solved 21 EXPERIMENT 21 Reactivities of Alkyl Halides | Chegg.com [chegg.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
A Comparative Guide to Prenylation Reagents: Alternatives to 3,3-Dimethylallyl Bromide
For researchers, scientists, and drug development professionals engaged in the synthesis of prenylated compounds, the choice of a prenylating agent is critical to the success of the reaction. 3,3-Dimethylallyl bromide (prenyl bromide) has traditionally been a common reagent for this purpose. However, its lability, potential toxicity, and the often harsh reaction conditions required have prompted the exploration of alternative reagents and methodologies. This guide provides an objective comparison of chemical and enzymatic alternatives to this compound, supported by experimental data, to aid in the selection of the most suitable approach for your research needs.
Chemical Alternatives to this compound
A variety of chemical reagents have been developed to overcome the limitations of prenyl bromide. These alternatives offer different levels of reactivity, stability, and substrate compatibility.
Comparison of Chemical Prenylating Agents
The following table summarizes the performance of several chemical alternatives in the prenylation of common substrates like phenols, flavonoids, and indoles.
| Prenylating Agent/System | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference(s) |
| This compound | Resveratrol | Prenylated Resveratrol | - | K2CO3, acetone, reflux | [1] |
| 3-Methyl-2-buten-1-ol / ZnCl₂ | Flavonoids (Chrysin, Naringenin, etc.) | C-Prenylated Flavonoids | 23-36 | Ethyl acetate | [2] |
| 2-Methyl-but-3-en-2-ol / Amberlyst 15 | Phenols (Catechol, Hydroquinone) | Prenylated Phenols | 46-58 | - | [3] |
| Prenyl Alcohol / H₂SO₄ | L-tryptophan ethyl ester | N1-, C2-, C5-, C7-prenylated indoles | 6, 24, 8, 4 | Water, 23°C | [4] |
| Isoprene / Ru₃(CO)₁₂ / PCy₃ | α-Hydroxy Esters | n-Prenylated Hydroxy Esters | Up to 68 | Toluene, 130-150°C | [5] |
| 2-Methyl-2-butene / Pd(OAc)₂ | Fmoc-D-Trp-OSu | N-tert-Prenylated Indole | 33 | Cu(OAc)₂, AgTFA, Acetonitrile | [6] |
Enzymatic and Chemoenzymatic Alternatives
Enzymatic and chemoenzymatic methods offer a powerful alternative to traditional chemical synthesis, providing high regio- and stereoselectivity under mild reaction conditions. These methods typically employ prenyltransferases and a biological prenyl donor, dimethylallyl pyrophosphate (DMAPP).
Performance of Enzymatic Prenylation
The following table highlights the conversion rates achieved using enzymatic prenylation for different classes of substrates.
| Enzyme | Substrate(s) | Product(s) | Conversion Rate (%) | Reference(s) |
| 7-Dimethylallyl Tryptophan Synthase (7-DMATS) | Cyclo-L-Trp-Gly | C7-Prenylated Dipeptide | 33.6 | [7] |
| Cyclo-L-Trp-L-Leu | C7-Prenylated Dipeptide | 30.2 | [7] | |
| Cyclo-L-Trp-L-Trp | C7-Prenylated Dipeptide | 28.5 | [7] | |
| Cyclo-L-Trp-L-Phe | C7-Prenylated Dipeptide | 11.8 | [7] | |
| Prenyltransferase from Rasamsonia emersonii (RePT) | L-Tryptophan, L-Tyrosine | Mono-prenylated amino acids | > 90 | [8] |
| Oxyresveratrol (Stilbene) | Prenylated Stilbene | 54.5 | [8] | |
| Resveratrol (Stilbene) | Prenylated Stilbene | 36.7 | [8] | |
| (+)-Catechin (Flavan-3-ol) | Prenylated Flavan-3-ol | > 10 | [8] |
Experimental Protocols
Prenylation of Flavonoids using 3-Methyl-2-buten-1-ol and ZnCl₂
Materials:
-
Flavonoid (e.g., naringenin)
-
3-Methyl-2-buten-1-ol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethyl Acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the flavonoid in ethyl acetate in a round-bottom flask.
-
Add a molar excess of 3-methyl-2-buten-1-ol to the solution.
-
Add anhydrous ZnCl₂ (as a Lewis acid catalyst) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the prenylated flavonoid.[2]
Enzymatic Prenylation of Tryptophan-Containing Cyclic Dipeptides using 7-DMATS
Materials:
-
Tryptophan-containing cyclic dipeptide (e.g., Cyclo-L-Trp-Gly)
-
Dimethylallyl pyrophosphate (DMAPP)
-
Purified 7-Dimethylallyl Tryptophan Synthase (7-DMATS) enzyme
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Methanol
-
Ethyl Acetate
Procedure:
-
Prepare a reaction mixture containing the cyclic dipeptide substrate and DMAPP in Tris-HCl buffer with MgCl₂.
-
Initiate the reaction by adding the purified 7-DMATS enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 12 hours).
-
Stop the reaction by adding an equal volume of methanol.
-
Extract the product with ethyl acetate.
-
Evaporate the solvent and redissolve the residue in methanol for analysis and purification by High-Performance Liquid Chromatography (HPLC).[7]
Visualizing Prenylation and its Biological Context
General Workflow for Enzymatic Prenylation
The following diagram illustrates a typical workflow for an enzymatic prenylation reaction, from substrate preparation to product analysis.
Caption: Workflow for Enzymatic Prenylation.
The Role of Prenylation in the Ras Signaling Pathway
Protein prenylation is a critical post-translational modification for the function of many signaling proteins, including those in the Ras superfamily. The attachment of a farnesyl or geranylgeranyl group anchors these proteins to the cell membrane, a prerequisite for their participation in signaling cascades that regulate cell growth, differentiation, and survival.[9][10][11]
Caption: Ras Protein Prenylation and Signaling.
References
- 1. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium Catalyzed Hydrohydroxyalkylation of Isoprene with Heteroaromatic Secondary Alcohols: Isolation and Reversible Formation of the Putative Metallacycle Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-tert-Prenylation of the indole ring improves the cytotoxicity of a short antagonist G analogue against small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prenylation of aromatic amino acids and plant phenolics by an aromatic prenyltransferase from Rasamsonia emersonii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ras GTPase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
N-Bromosuccinimide (NBS): A Comparative Guide to its Efficacy as a Brominating Agent
For researchers, scientists, and drug development professionals, the selective introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry. N-Bromosuccinimide (NBS) has long been a reagent of choice for its versatility and ease of handling. This guide provides an objective comparison of NBS with its primary alternatives—molecular bromine (Br₂), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and pyridinium tribromide—across key bromination reactions. The performance of each reagent is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Benzylic Bromination: NBS vs. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
The benzylic position, being activated, is a common target for bromination. While NBS is traditionally used, DBDMH has emerged as a highly efficient alternative.
Data Presentation
A comparative study on the Lewis acid-catalyzed benzylic bromination of toluene highlights the performance differences between NBS and DBDMH.[1]
| Entry | Brominating Agent | Catalyst (mol%) | Yield of Benzyl Bromide (%) | Yield of Ring Bromination Products (%) |
| 1 | DBDMH (0.5 equiv) | ZrCl₄ (10) | 86 | 0 |
| 2 | NBS (1.0 equiv) | ZrCl₄ (10) | 39 | 0 |
Table 1: Comparison of DBDMH and NBS in the Benzylic Bromination of Toluene.[1]
Experimental Protocols
Protocol 1: Benzylic Bromination of Toluene using DBDMH
-
Materials: Toluene (0.5 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH; 0.25 mmol), Zirconium(IV) chloride (ZrCl₄; 0.05 mmol), Dichloromethane (CH₂Cl₂; 4 mL).
-
Procedure: To a suspension of ZrCl₄ in CH₂Cl₂, a solution of toluene and DBDMH in CH₂Cl₂ was added at room temperature. The mixture was stirred for 2 hours under ambient light. The reaction was then quenched with a saturated aqueous NaHCO₃ solution and extracted with diethyl ether. The yield of benzyl bromide was determined by GC analysis.[2]
Protocol 2: Benzylic Bromination of Toluene using NBS
-
Materials: Toluene (2 mmol), N-Bromosuccinimide (NBS; 2.1 mmol), Acetonitrile (MeCN; 4 mL).
-
Procedure: A solution of toluene and NBS in acetonitrile is pumped through a continuous-flow reactor equipped with a compact fluorescent lamp. The reaction is run at a specific flow rate and temperature to achieve optimal conversion and selectivity. The crude reaction mixture is then evaporated, redissolved in diethyl ether, and washed with water.[3]
Reaction Workflow
Caption: Comparative workflow of benzylic bromination using NBS and DBDMH.
α-Bromination of Ketones: NBS vs. Pyridinium Tribromide
The α-position of carbonyl compounds is another key site for functionalization. Pyridinium tribromide is often favored for its mildness and solid nature, offering an advantage over liquid bromine.
Data Presentation
A study comparing the efficacy of different brominating agents for the α-bromination of 4-chloroacetophenone provides valuable quantitative data.[4][5]
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridinium Tribromide | Acetic Acid | 90 | 3 | 85 |
| 2 | N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low |
| 3 | Cupric Bromide | Acetic Acid | 90 | 3 | ~60 |
Table 2: Comparison of Brominating Agents for the α-Bromination of 4-Chloroacetophenone.[4][5]
Experimental Protocols
Protocol 3: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide
-
Materials: 4-Chloroacetophenone (5.0 mmol), Pyridinium tribromide (5.5 mmol), Glacial acetic acid (20 mL).
-
Procedure: 4-Chloroacetophenone, pyridinium tribromide, and acetic acid were combined in a round-bottom flask fitted with a condenser. The mixture was stirred and heated at 90°C for 3 hours. After cooling, the reaction mixture was poured into water, and the precipitated product was collected by filtration, washed with water, and dried.[4]
Protocol 4: α-Bromination of Acetophenone using NBS
-
Materials: Acetophenone (10 mmol), N-Bromosuccinimide (NBS; 12 mmol), Acidic Al₂O₃ (10% w/w), Methanol (20 vol).
-
Procedure: To a round-bottom flask, acetophenone and acidic Al₂O₃ are added, followed by methanol. The mixture is heated to reflux with stirring. NBS is then added portion-wise. The reaction progress is monitored by TLC. After completion, the mixture is cooled, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.[6]
Reaction Mechanism
Caption: Mechanism of acid-catalyzed α-bromination of ketones with NBS and Pyridinium Tribromide.
Electrophilic Aromatic Bromination: NBS vs. Molecular Bromine (Br₂)
The direct bromination of aromatic rings is a fundamental electrophilic aromatic substitution reaction. NBS offers a milder and more selective alternative to the often harsh conditions required for bromination with molecular bromine.
Data Presentation
The bromination of anisole serves as a good example to compare the regioselectivity of NBS and Br₂.
| Entry | Brominating Agent | Catalyst | Solvent | Yield (para/ortho) |
| 1 | NBS | - | Acetonitrile | 96% (exclusive para) |
| 2 | Br₂ | FeBr₃ | - | High (mixture of para and ortho) |
Table 3: Comparison of NBS and Br₂ in the Electrophilic Bromination of Anisole.[2][7]
Experimental Protocols
Protocol 5: Electrophilic Aromatic Bromination of Anisole using NBS
-
Materials: Anisole (1.0 mmol), N-Bromosuccinimide (NBS; 1.0 mmol), Acetonitrile (2 mL).
-
Procedure: To a solution of anisole in acetonitrile at 0°C, NBS was added in one portion. The resulting mixture was stirred and allowed to warm to room temperature overnight. The reaction was quenched with water and extracted with dichloromethane. The combined organic layers were washed, dried, and concentrated to afford the product.[2]
Protocol 6: Electrophilic Aromatic Bromination of Acetophenone using Br₂
-
Materials: Acetophenone (0.42 mol), Anhydrous ether (50 cc), Anhydrous aluminum chloride (0.5 g), Bromine (0.42 mol).
-
Procedure: A solution of acetophenone in anhydrous ether is cooled in an ice bath. Anhydrous aluminum chloride is added, followed by the gradual addition of bromine with stirring. After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure. The resulting solid is purified by washing with a mixture of water and petroleum ether.[8]
Logical Relationship of Reagent Choice
Caption: Decision guide for selecting a brominating agent based on the desired transformation.
Safety and Handling: NBS vs. Molecular Bromine (Br₂)
A significant advantage of NBS over molecular bromine is its solid state, which makes it easier and safer to handle.
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Physical State | White crystalline solid | Dense, reddish-brown fuming liquid |
| Handling | Easy to weigh and handle | Difficult to handle, highly corrosive, and volatile |
| Hazards | Irritant, may cause skin and eye irritation | Highly toxic, causes severe burns, fatal if inhaled |
| Storage | Store in a cool, dry, dark place | Requires specialized storage and handling procedures |
Table 4: Safety and Handling Comparison of NBS and Br₂.[9][10][11][12]
Conclusion
N-Bromosuccinimide stands as a versatile and often superior alternative to traditional brominating agents like molecular bromine. Its solid nature enhances safety and ease of handling. In benzylic bromination, DBDMH can offer significantly higher yields under catalytic conditions. For the α-bromination of ketones, pyridinium tribromide demonstrates superior efficacy and milder reaction conditions compared to NBS. In electrophilic aromatic bromination, NBS provides excellent regioselectivity, particularly for activated rings. The choice of the optimal brominating agent will ultimately depend on the specific substrate, desired selectivity, and reaction conditions. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. backoffice.cedro.org.pe [backoffice.cedro.org.pe]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.com [fishersci.com]
- 10. reddit.com [reddit.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. carlroth.com [carlroth.com]
A Comparative Guide to Bases in O-Prenylation of Phenols for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the strategic addition of a prenyl group to a phenolic moiety can significantly enhance the therapeutic properties of a molecule. This guide provides an objective comparison of common bases used for the O-prenylation of phenols, a key reaction in the synthesis of many biologically active compounds. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most suitable base for specific research needs.
The O-prenylation of phenols, a Williamson ether synthesis, is a fundamental transformation in medicinal chemistry. The choice of base is critical and can significantly impact reaction efficiency, yield, and purity of the desired O-prenylated product. This guide compares the performance of three commonly used bases: Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), and Cesium Carbonate (Cs₂CO₃).
Performance Comparison of Bases for O-Prenylation
The selection of a base for O-prenylation is a trade-off between reactivity, handling requirements, and cost. The following table summarizes the key performance indicators for Potassium Carbonate, Sodium Hydride, and Cesium Carbonate in the O-prenylation of phenols with prenyl bromide.
| Base | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | 50 - 110 | 5 - 24 | 70 - 89 | Mild and cost-effective base. Requires higher temperatures and longer reaction times. Suitable for robust substrates. The use of DMF as a solvent can lead to higher yields compared to acetone.[1][2] |
| Sodium Hydride (NaH) | THF, DMF | 0 - 25 | 1.5 - 5 | 80 - 96 | A strong, non-nucleophilic base that provides high yields and short reaction times.[1][2] It is moisture-sensitive and requires anhydrous reaction conditions. Hydrogen gas is evolved during the reaction. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | 25 - 80 | 4 - 5 | > 90 | Highly efficient base, often providing superior yields and shorter reaction times compared to K₂CO₃.[3] Its higher solubility in organic solvents contributes to its effectiveness.[3] |
Experimental Protocols
Detailed methodologies for the O-prenylation of phenol using each of the compared bases are provided below. These protocols are based on established literature procedures.
O-Prenylation of Phenol using Potassium Carbonate
This protocol describes a standard procedure for the O-prenylation of phenol using potassium carbonate as the base in acetone.
Materials:
-
Phenol
-
Prenyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Add prenyl bromide (1.1 eq.) to the mixture.
-
Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).[4]
-
After completion of the reaction, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
O-Prenylation of Phenol using Sodium Hydride
This protocol outlines the procedure for O-prenylation of phenol using the strong base sodium hydride in an anhydrous aprotic solvent.
Materials:
-
Phenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Prenyl bromide
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of phenol (1.0 eq.) in the same solvent dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add prenyl bromide (1.1 eq.) dropwise.
-
Let the reaction proceed at room temperature for 1.5 to 3 hours, monitoring by TLC.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
O-Prenylation of Phenol using Cesium Carbonate
This protocol details a highly efficient method for O-prenylation of phenol using cesium carbonate in acetonitrile.
Materials:
-
Phenol
-
Prenyl bromide
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile
-
Diethyl ether
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq.) in acetonitrile, add cesium carbonate (2.0 eq.).[3]
-
Add prenyl bromide (1.2 eq.) to the mixture.
-
Reflux the reaction mixture for 5 hours.[3]
-
After cooling to room temperature, remove the solvent in vacuo.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.[3]
-
Purify the residue by column chromatography on silica gel to obtain the pure prenyl phenyl ether.[3]
Reaction Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow for the O-prenylation of phenols and the underlying reaction mechanism.
The O-prenylation of phenols proceeds via a Williamson ether synthesis, which is an Sₙ2 reaction. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the prenyl bromide, displacing the bromide ion.
Conclusion
The choice of base for the O-prenylation of phenols is a critical parameter that influences the outcome of the synthesis. For routine applications with robust substrates where cost is a major consideration, Potassium Carbonate is a viable option, although it may require more forcing conditions. Sodium Hydride offers a significant increase in reactivity, leading to higher yields and shorter reaction times, but its handling requires more stringent safety precautions and anhydrous conditions. For reactions where high efficiency and mild conditions are paramount, Cesium Carbonate often proves to be the superior choice, consistently providing excellent yields in shorter reaction times, albeit at a higher cost. Researchers should carefully consider the specific requirements of their synthesis, including the nature of the substrate, desired yield, reaction time, and available resources, to make an informed decision on the most appropriate base for their O-prenylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Identification of Ortho- vs. Para-Prenylated Phenols
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of phenol prenylation is a critical aspect in the synthesis of numerous biologically active compounds. The distinction between ortho- and para-prenylated isomers is paramount for structure elucidation and ensuring the desired pharmacological profile. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between these isomers, supported by experimental data and detailed protocols.
Spectroscopic Comparison: Key Differentiating Features
The substitution pattern of the prenyl group on the phenol ring induces distinct spectroscopic signatures that allow for unambiguous identification. The following sections and tables summarize the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
NMR spectroscopy is arguably the most powerful tool for distinguishing between ortho- and para-prenylated phenols. Differences in symmetry and the proximity of the prenyl group to the hydroxyl moiety lead to characteristic shifts and coupling patterns in both ¹H and ¹³C NMR spectra.
Table 1: Comparison of ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | Ortho-Prenylphenol (2-prenylphenol) | Para-Prenylphenol (4-prenylphenol) | Key Differentiating Features |
| OH | ~4.8 ppm (broad s) | ~4.6 ppm (broad s) | The chemical shift of the hydroxyl proton can be influenced by intramolecular hydrogen bonding in the ortho isomer, though this is highly dependent on solvent and concentration. |
| Aromatic-H | 6.7-7.2 ppm (complex multiplet) | ~6.75 ppm (d, J ≈ 8.5 Hz, 2H), ~7.15 ppm (d, J ≈ 8.5 Hz, 2H) | The para isomer displays a highly symmetric AA'BB' system (two doublets), whereas the ortho isomer shows a more complex and less symmetric pattern for the four aromatic protons. |
| -CH₂- | ~3.4 ppm (d, J ≈ 7.5 Hz, 2H) | ~3.3 ppm (d, J ≈ 7.5 Hz, 2H) | The benzylic protons of the prenyl group. |
| =CH- | ~5.3 ppm (t, J ≈ 7.5 Hz, 1H) | ~5.3 ppm (t, J ≈ 7.5 Hz, 1H) | The vinylic proton of the prenyl group. |
| -CH₃ | ~1.75 ppm (s, 3H), ~1.78 ppm (s, 3H) | ~1.73 ppm (s, 3H), ~1.75 ppm (s, 3H) | The two methyl groups of the prenyl moiety. |
Note: The exact chemical shifts can vary based on the solvent and concentration.
Table 2: Comparison of ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Ortho-Prenylphenol (2-prenylphenol) | Para-Prenylphenol (4-prenylphenol) | Key Differentiating Features |
| C-OH (C1) | ~152 ppm | ~151 ppm | The carbon bearing the hydroxyl group. |
| C-Prenyl (C2/C4) | ~127 ppm | ~130 ppm | The carbon attached to the prenyl group is significantly deshielded in the para isomer. |
| Aromatic-C | ~115, 121, 128, 130 ppm | ~115 (2C), 130 (2C) ppm | The para isomer exhibits only two signals for the four aromatic carbons (other than C1 and C4) due to its C₂ symmetry, while the ortho isomer shows four distinct signals. |
| -CH₂- | ~28 ppm | ~34 ppm | The benzylic carbon of the prenyl group. |
| =C< | ~122 ppm | ~122 ppm | The quaternary vinylic carbon of the prenyl group. |
| =CH- | ~133 ppm | ~133 ppm | The tertiary vinylic carbon of the prenyl group. |
| -CH₃ | ~18, 26 ppm | ~18, 26 ppm | The two methyl carbons of the prenyl moiety. |
Note: The exact chemical shifts can vary based on the solvent and concentration.
Definitive Identification with 2D NMR: For the ortho isomer, a Nuclear Overhauser Effect (NOE) correlation is expected between the methylene protons (-CH₂-) of the prenyl group and the aromatic proton at the C3 position, providing conclusive evidence of their spatial proximity. In contrast, for the para isomer, HMBC (Heteronuclear Multiple Bond Correlation) experiments will show a correlation between the methylene protons of the prenyl group and the aromatic carbons C3 and C5.
IR spectroscopy offers a rapid method to distinguish between the two isomers, primarily by examining the hydroxyl stretching region.
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Ortho-Prenylphenol | Para-Prenylphenol | Key Differentiating Features |
| O-H Stretch | ~3450 cm⁻¹ (broad) | ~3600 cm⁻¹ (sharp, free), ~3350 cm⁻¹ (broad, H-bonded) | The ortho isomer often displays a broad O-H stretch at a lower frequency due to intramolecular hydrogen bonding with the π-system of the prenyl double bond. The para isomer will show a sharp "free" hydroxyl peak and a broader intermolecularly hydrogen-bonded peak that is concentration-dependent. |
| C-H Aromatic Out-of-Plane Bending | ~750 cm⁻¹ (strong) | ~830 cm⁻¹ (strong) | The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region. |
The electronic transitions of the phenol chromophore are influenced by the position of the prenyl substituent.
Table 4: Comparison of UV-Vis Absorption Maxima (λ_max in nm)
| Solvent | Ortho-Prenylphenol | Para-Prenylphenol | Key Differentiating Features |
| Methanol | ~275 nm | ~282 nm | The para isomer typically exhibits a slight bathochromic (red) shift compared to the ortho isomer due to more effective conjugation of the prenyl group with the phenolic system. Steric hindrance in the ortho isomer can disrupt planarity and reduce conjugation. |
Electron ionization mass spectrometry (EI-MS) can reveal differences in fragmentation patterns due to the "ortho effect."
Table 5: Comparison of Key Mass Spectral Fragments (m/z)
| Fragmentation Pathway | Ortho-Prenylphenol | Para-Prenylphenol | Key Differentiating Features |
| Molecular Ion [M]⁺ | 162 | 162 | Both isomers will show the same molecular ion peak. |
| Loss of CH₃ ([M-15]⁺) | Present | Present | Common fragmentation of the prenyl group. |
| Loss of C₃H₇ ([M-43]⁺) | Present | Present | Loss of an isopropyl radical. |
| Loss of C₄H₈ via McLafferty-type rearrangement | More prominent | Less prominent | The proximity of the hydroxyl group in the ortho isomer can facilitate a rearrangement involving hydrogen transfer from the hydroxyl group to the prenyl double bond, leading to the loss of isobutylene (56 Da). This "ortho effect" is a key diagnostic feature. |
| Retro-Diels-Alder (RDA) | Possible after cyclization | Less likely | The ortho isomer can undergo intramolecular cyclization to form a chromane ring, which can then fragment via an RDA mechanism. |
Experimental Protocols
The following protocols describe general methods for the synthesis of ortho- and para-prenylated phenols.
This method typically yields a mixture of ortho and para isomers, which can then be separated by column chromatography.
Materials:
-
Phenol
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of prenyl bromide (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the ortho and para isomers.
Achieving high selectivity for the ortho isomer often requires specific directing groups or catalysts. A common strategy involves the use of a base to form the phenoxide, which can then direct C-alkylation at the ortho position.[1]
Materials:
-
Phenol
-
Sodium hydride (NaH) or another suitable base
-
Prenyl bromide
-
Anhydrous tetrahydrofuran (THF) or dioxane
-
Ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Add prenyl bromide (1.0 eq) dropwise and heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the ortho-prenylated phenol. Note that some para and O-alkylated products may also be formed.[1]
Visualizing the Identification Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of ortho- vs. para-prenylated phenols.
Caption: Spectroscopic workflow for isomer differentiation.
This guide provides a foundational framework for the spectroscopic identification of ortho- and para-prenylated phenols. For unequivocal structure determination, a combination of these techniques, particularly 1D and 2D NMR, is recommended.
References
A Comparative Guide: Dimethylallyl Pyrophosphate (DMAPP) vs. Prenyl Bromide in Biosynthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of a prenyl group—a five-carbon isoprenoid unit—is a critical modification in the biosynthesis of numerous natural products and the post-translational modification of proteins. This process, known as prenylation, is fundamental to cellular function, influencing protein localization, interactions, and signaling. Researchers aiming to study or replicate these pathways primarily utilize two key reagents: Dimethylallyl pyrophosphate (DMAPP), the natural enzymatic substrate, and prenyl bromide, a synthetic chemical alkylating agent. This guide provides an objective comparison of their performance, applications, and limitations, supported by experimental data and protocols.
Overview and Physicochemical Properties
Dimethylallyl pyrophosphate (DMAPP) is the endogenous, water-soluble precursor for all isoprenoid compounds.[1][2] It is synthesized in cells via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways and serves as the primary prenyl donor in reactions catalyzed by prenyltransferase enzymes.[1][2][3]
Prenyl bromide (3-Methyl-2-butenyl bromide) is a synthetic, halogenated hydrocarbon.[4] Its reactivity stems from the bromide leaving group, making it a potent alkylating agent in organic synthesis.[4][5] Unlike DMAPP, it is not naturally found in biological systems and is typically used for non-enzymatic chemical synthesis.[5][6]
| Property | Dimethylallyl Pyrophosphate (DMAPP) | Prenyl Bromide |
| Formula | C₅H₁₂O₇P₂ | C₅H₉Br |
| Molar Mass | 246.09 g/mol [1] | 149.03 g/mol |
| Role in Biosynthesis | Natural enzymatic substrate/prenyl donor[2][3] | Synthetic alkylating agent[4] |
| Solubility | Water-soluble (as a salt)[2] | Soluble in organic solvents (e.g., acetone, CH₂Cl₂)[5][6] |
| Reactivity | Enzymatically controlled; stable in aqueous solution | High chemical reactivity; electrophilic[4] |
| Primary Use | In vitro & in vivo enzymatic assays, metabolic labeling[2][7] | Chemical synthesis, non-enzymatic prenylation[5][6][8] |
Comparative Performance in Biosynthetic Systems
The fundamental difference between DMAPP and prenyl bromide lies in their mechanism of action. DMAPP is specifically recognized and utilized by prenyltransferase enzymes, which catalyze the precise, regiospecific transfer of the dimethylallyl group to an acceptor molecule.[9] Prenyl bromide, conversely, acts as a general electrophile, alkylating nucleophilic sites non-enzymatically, which can lead to a lack of specificity.[5][6]
Enzymatic Reactions: The Domain of DMAPP
Prenyltransferases are a large class of enzymes that exhibit high specificity for DMAPP as the prenyl donor.[10] Kinetic studies consistently demonstrate this preference. For instance, aromatic prenyltransferases possess conserved active site residues (e.g., Arginine, Lysine) that specifically coordinate with the pyrophosphate moiety of DMAPP, facilitating the ionization required for catalysis.[11][10]
Quantitative Data from Enzymatic Assays:
The Michaelis-Menten constant (Kₘ) is a key indicator of substrate affinity. Lower Kₘ values signify higher affinity. Studies on various prenyltransferases highlight the high affinity for DMAPP.
| Enzyme | Acceptor Substrate | Kₘ for DMAPP (μM) | Reference |
| UbiX Prenyl-Flavin Synthase | Reduced FMN | 9.8 ± 0.7 | [12] |
| CymD Tryptophan Prenyltransferase | L-Tryptophan | < 2 (Maximal rate observed at 2 μM) | [13] |
| PsPT2 Coumarin Prenyltransferase | Umbelliferone | 7.6 ± 0.8 | [9] |
These low micromolar Kₘ values underscore the exquisite sensitivity and specificity of these enzymes for their natural substrate, DMAPP. Direct enzymatic assays using prenyl bromide as a substrate are generally not reported, as it is not a substrate and can act as an inhibitor or lead to non-specific alkylation of the enzyme itself.
Chemical Synthesis: The Role of Prenyl Bromide
In organic chemistry, where the goal is often the chemical synthesis of prenylated compounds without enzymes, prenyl bromide is the reagent of choice.[4][5] It is widely used to alkylate phenols, indoles, and other nucleophilic aromatic systems.[6][14] The reaction is typically performed in an organic solvent with a base to deprotonate the acceptor substrate, enhancing its nucleophilicity.[5][8]
However, these reactions often suffer from a lack of regioselectivity, yielding mixtures of C- and O-alkylated products, as well as multiple prenylated species.[5][6] For example, the prenylation of phenols using prenyl bromide can result in a mixture of products, requiring careful control of reaction conditions to favor a desired isomer.[6]
Logical and Methodological Comparison
The choice between DMAPP and prenyl bromide is dictated entirely by the experimental context: biological investigation versus chemical synthesis.
Caption: Logical flow from experimental context to reagent choice and outcome.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Prenylation Assay using DMAPP
This protocol is a generalized method for assessing the activity of a prenyltransferase enzyme in vitro.[7][15][16]
Objective: To determine if a purified enzyme can prenylate a specific acceptor substrate using DMAPP.
Materials:
-
Purified prenyltransferase enzyme
-
Acceptor substrate (e.g., a protein, a phenolic compound)
-
DMAPP stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., 1 M HCl or 100% Methanol)
-
LC-MS or HPLC for analysis
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction would include:
-
35 µL Assay Buffer
-
5 µL Acceptor Substrate (to a final concentration of e.g., 50 µM)
-
5 µL Purified Enzyme (to a final concentration of e.g., 1-5 µM)
-
-
Initiation: To start the reaction, add 5 µL of DMAPP stock solution to a final concentration of 100 µM. Mix gently.
-
Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding 50 µL of quenching solution.
-
Extraction: Extract the products with an organic solvent (e.g., 100 µL ethyl acetate). Vortex, then centrifuge to separate the phases.
-
Analysis: Transfer the organic layer to a new tube, evaporate the solvent, and resuspend the residue in a suitable solvent (e.g., methanol) for analysis by LC-MS or HPLC to detect the formation of the prenylated product.
Caption: Workflow for a typical in vitro enzymatic prenylation assay.
Protocol 2: Chemical Prenylation of a Phenol using Prenyl Bromide
This protocol describes a general method for the non-enzymatic prenylation of a phenolic compound.[5][8]
Objective: To chemically synthesize a prenylated phenol.
Materials:
-
Phenolic starting material (e.g., 4-hydroxybenzaldehyde)
-
Prenyl bromide
-
Base (e.g., anhydrous K₂CO₃)
-
Solvent (e.g., anhydrous acetone)
-
Stir plate and appropriate glassware
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a round-bottom flask containing a stir bar, add the phenolic starting material (1 equivalent), anhydrous K₂CO₃ (2-3 equivalents), and anhydrous acetone.
-
Addition of Reagent: While stirring, add prenyl bromide (1.1-1.5 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and stir for several hours (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the K₂CO₃ and wash the solid with acetone.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired prenylated product(s).
-
Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.
Conclusion
Dimethylallyl pyrophosphate (DMAPP) and prenyl bromide are not interchangeable alternatives but rather distinct tools for different scientific applications.
-
DMAPP is the indispensable reagent for studying and utilizing enzymatic prenylation. Its use ensures biological relevance, high specificity, and compatibility with aqueous, physiological conditions. It is the gold standard for researchers in biochemistry, molecular biology, and metabolic engineering.
-
Prenyl bromide is a powerful, reactive alkylating agent for chemical synthesis. It enables the construction of prenylated molecules without the need for enzymes but often requires extensive optimization to control regioselectivity and byproducts. It is a cornerstone reagent for synthetic organic chemists developing routes to natural products and their analogs.
For professionals in drug development, understanding this distinction is crucial. Probing biological systems and enzyme-inhibitor interactions requires DMAPP and its analogs, while scaling up the synthesis of a lead compound may rely on robust chemical methods employing reagents like prenyl bromide.
References
- 1. Dimethylallyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 870-63-3: Prenyl bromide | CymitQuimica [cymitquimica.com]
- 5. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro prenylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Substrate‐Multiplexed Assessment of Aromatic Prenyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Studies on CymD: A Tryptophan Reverse N-Prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A highly sensitive prenylation assay reveals in vivo effects of bisphosphonate drug on the Rab prenylome of macrophages outside the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Lewis Acids in Prenylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of prenyl groups into aromatic scaffolds is a cornerstone of synthetic chemistry, particularly in the development of novel therapeutics. Prenylated compounds often exhibit enhanced biological activity, making the efficiency of prenylation reactions a critical factor in drug discovery pipelines. The choice of Lewis acid catalyst is paramount in determining the yield, selectivity, and overall success of these reactions. This guide provides an objective comparison of the performance of various Lewis acids in prenylation reactions, supported by experimental data and detailed protocols.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid in a prenylation reaction is influenced by several factors, including the nature of the aromatic substrate, the prenylating agent, and the reaction conditions. Below is a summary of quantitative data from a comparative study on the prenylation of 1,2,3-trimethoxybenzene with isoprene, showcasing the performance of different Lewis acids.
| Entry | Lewis Acid (mol%) | Time (h) | Yield (%) |
| 1 | Bi(OTf)₃ (10) | 3 | 85 |
| 2 | Sc(OTf)₃ (10) | 24 | 70 |
| 3 | Yb(OTf)₃ (10) | 24 | 65 |
| 4 | In(OTf)₃ (10) | 24 | 40 |
| 5 | BF₃·OEt₂ (10) | 24 | 20 |
| 6 | ZnCl₂ (10) | 24 | <5 |
| 7 | FeCl₃ (10) | 24 | <5 |
| 8 | AlCl₃ (10) | 24 | <5 |
Reaction Conditions: 1,2,3-trimethoxybenzene (1 mmol), isoprene (2 mmol), Lewis acid (10 mol%) in nitromethane (5 mL) at 40 °C.
As the data indicates, Bismuth(III) triflate (Bi(OTf)₃) demonstrates superior efficacy in this specific reaction, providing a high yield in a significantly shorter reaction time compared to other tested Lewis acids. Lanthanide triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), also show good activity, albeit requiring longer reaction times. Traditional Lewis acids like Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), and Aluminum chloride (AlCl₃) were found to be less effective under these conditions.
The stoichiometry of the Lewis acid can also dramatically influence the reaction's outcome. For instance, in the ortho-prenylation of phenols using BF₃·OEt₂, varying the equivalents of the Lewis acid can shift the selectivity between the mono-alkylated and cyclized products.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for prenylation reactions using some of the more effective Lewis acids.
Protocol 1: Bi(OTf)₃-Catalyzed Prenylation of an Aryl Ether
Materials:
-
1,2,3-trimethoxybenzene
-
Isoprene
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Nitromethane (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,2,3-trimethoxybenzene (1 mmol) and anhydrous nitromethane (5 mL).
-
Add Bi(OTf)₃ (0.1 mmol, 10 mol%) to the solution and stir until it is fully dissolved.
-
Add isoprene (2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 40 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired prenylated aryl ether.
Protocol 2: BF₃·OEt₂-Mediated Prenylation of a Phenol
Materials:
-
Phenol derivative
-
Prenyl alcohol or prenyl bromide
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol derivative (1 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.2 mmol) to the stirred solution.
-
Add the prenylating agent (prenyl alcohol or prenyl bromide, 1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash column chromatography to yield the prenylated phenol.
Protocol 3: ZnCl₂-Catalyzed Prenylation of a Flavonoid
Materials:
-
Flavonoid (e.g., naringenin)
-
3-methyl-2-buten-1-ol (prenyl alcohol)
-
Anhydrous Zinc chloride (ZnCl₂)
-
Ethyl acetate (anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the flavonoid (1 mmol) and anhydrous ethyl acetate (20 mL).
-
Add anhydrous ZnCl₂ (1.5 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of 3-methyl-2-buten-1-ol (1.2 mmol) in anhydrous ethyl acetate (5 mL) dropwise over 30 minutes.
-
Continue refluxing and monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[1]
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for Lewis acid-catalyzed prenylation.
Caption: Simplified mechanism of Friedel-Crafts prenylation.
References
Safety Operating Guide
Proper Disposal of 3,3-Dimethylallyl Bromide: A Step-by-Step Guide for Laboratory Professionals
The proper handling and disposal of 3,3-Dimethylallyl bromide are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage this hazardous chemical responsibly. Adherence to these protocols is essential to mitigate risks and maintain compliance with regulatory standards.
Immediate Safety and Handling Protocols
This compound is a flammable liquid that can cause severe skin burns, and eye damage, and is very toxic to aquatic life.[1] Therefore, strict safety measures are mandatory during its handling and disposal.
Personal Protective Equipment (PPE): Before beginning any procedure involving this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a faceshield.[2]
-
Hand Protection: Chemical-resistant gloves (handle with gloves).[1]
-
Body Protection: A flame-retardant and antistatic protective lab coat or clothing.[1][3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a respirator with a type ABEK (EN14387) filter is required.[2][3]
Handling Precautions:
-
Work under a chemical fume hood to avoid inhalation of vapors.[3]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond containers when transferring the material.[1]
-
Keep the container tightly closed when not in use.[1]
Operational Disposal Plan
Disposal of this compound must be treated as hazardous waste management. It is illegal and dangerous to dispose of this chemical down the drain or in regular trash.[4][5]
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a dedicated, compatible container. A good practice is to use the original container or one made of the same material.[5][6]
Step 2: Container Selection and Labeling
-
Use a container that is in good condition, compatible with alkyl halides, and has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Indicate the associated hazards, such as "Flammable Liquid" and "Corrosive".
Step 3: Temporary Waste Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from heat sources, ignition sources, and incompatible materials like strong oxidizing agents and bases.[7]
-
Store at a cool temperature, ideally between 2-8°C, as recommended for the pure chemical.[2]
Step 4: Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][8]
-
Provide them with accurate information about the waste, including its composition and volume.[4]
-
Ensure all required paperwork is completed to comply with local, state, and federal regulations.[5]
Empty Container Disposal:
-
Even empty containers that once held this compound are considered hazardous as they may contain residue.[4]
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After proper cleaning, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1]
-
Spill: Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, Chemizorb®) and place it in a sealed container for disposal.[3] For large spills, contact your institution's emergency response team. Do not let the product enter drains.[3]
Data Summary: this compound
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 870-63-3[1] |
| Molecular Formula | C₅H₉Br[9] |
| Molecular Weight | 149.03 g/mol [9] |
| Appearance | Liquid[2] |
| Density | 1.29 g/mL at 20 °C[2] |
| Boiling Point | 82-83 °C at 150 mmHg[2] |
| Flash Point | 40 °C (104 °F) - closed cup[2] |
| Storage Temperature | 2-8°C[2] |
| GHS Hazard Class | Flammable Liquid 3, Skin Corrosion 1B, Aquatic Acute 1, Aquatic Chronic 1[2] |
Disposal Workflow Visualization
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3,3-ジメチルアリルブロミド technical grade, ~90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 5. triumvirate.com [triumvirate.com]
- 6. louisville.edu [louisville.edu]
- 7. youtube.com [youtube.com]
- 8. tft-pneumatic.com [tft-pneumatic.com]
- 9. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
